molecular formula C30H52O2 B084710 Dammarenediol II CAS No. 14351-29-2

Dammarenediol II

Katalognummer: B084710
CAS-Nummer: 14351-29-2
Molekulargewicht: 444.7 g/mol
InChI-Schlüssel: NLHQJXWYMZLQJY-AXVVUFHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dammarenediol-II is a tetracyclic triterpenoid that is dammarane which has a double bond between positions 24 and 25, and is substituted by hydroxy groups at the 3beta- and 20- positions. It has a role as a metabolite. It is a tetracyclic triterpenoid, a secondary alcohol and a tertiary alcohol. It derives from a hydride of a dammarane.
Dammarenediol II is a natural product found in Ligustrum japonicum, Aglaia elaeagnoidea, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

14351-29-2

Molekularformel

C30H52O2

Molekulargewicht

444.7 g/mol

IUPAC-Name

(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22?,23-,24+,25-,27-,28+,29+,30-/m0/s1

InChI-Schlüssel

NLHQJXWYMZLQJY-AXVVUFHWSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C

Isomerische SMILES

CC(=CCC[C@@](C)(C1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C

Kanonische SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C

Aussehen

Powder

Reinheit

99.0%

Synonyme

(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Herkunft des Produkts

United States

Foundational & Exploratory

The Biosynthetic Pathway of Dammarenediol-II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dammarenediol-II is a tetracyclic triterpenoid sapogenin that serves as the foundational skeleton for a diverse array of bioactive dammarane-type ginsenosides.[1][2] These compounds, predominantly found in medicinal plants like Panax ginseng, exhibit a wide range of pharmacological activities, making the elucidation of their biosynthetic pathway a critical area of research for drug development and metabolic engineering. This guide provides an in-depth overview of the biosynthetic route to dammarenediol-II, supported by quantitative data, detailed experimental protocols, and a schematic representation of the pathway.

Core Biosynthetic Pathway

The biosynthesis of dammarenediol-II originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3] These five-carbon units are synthesized through the mevalonate (MVA) pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in plastids.[4][5] The subsequent steps, leading to the formation of the dammarenediol-II core structure, are outlined below.

Step 1: Synthesis of Farnesyl Diphosphate (FPP) Two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon intermediate, farnesyl diphosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPS).[3]

Step 2: Squalene Synthesis The first committed step towards triterpenoid biosynthesis involves the head-to-head condensation of two FPP molecules to form the 30-carbon linear hydrocarbon, squalene. This reductive dimerization is catalyzed by the enzyme squalene synthase (SS).[3][6]

Step 3: Squalene Epoxidation Squalene then undergoes epoxidation at the C2-C3 double bond to form (3S)-2,3-oxidosqualene. This monooxygenation reaction is a critical oxidation step catalyzed by squalene epoxidase (SE).[3][6] This enzyme often requires a partnership with NADPH-cytochrome P450 reductase (CPR) for its activity.[7]

Step 4: Cyclization to Dammarenediol-II The final and defining step is the intricate cyclization of the linear 2,3-oxidosqualene into the tetracyclic dammarenediol-II structure.[8] This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as dammarenediol-II synthase (DDS or DS).[2][3] The enzyme directs the folding of the substrate into a chair-chair-chair conformation, initiating a cascade of cation-pi cyclizations and rearrangements to yield the dammarenyl cation intermediate, which is then quenched to form dammarenediol-II.[9] This enzyme is considered the first dedicated enzyme in the biosynthesis of dammarane-type ginsenosides.[2]

Quantitative Data on Dammarenediol-II Production

The heterologous expression of the dammarenediol-II biosynthetic pathway in various hosts has become a common strategy for its production and for pathway optimization. The following tables summarize reported production titers in engineered microbial and plant systems.

Host OrganismKey Genes ExpressedProduction TiterReference
Escherichia coliSS, SE, CPR, DS8.63 mg/L[7][10]
Saccharomyces cerevisiaeDS, PgUGT74AE2/UGTPg12.4 g/L - 5.6 g/L (glucosides)[11]
Tobacco (cell culture)PgDDS5.2 mg/L[12]
Transgenic Tobacco (roots)PgDDS157.8 µg/g dry weight[12]
Transgenic RicePgDDS, CYP716A470.44 mg/g dry weight[13]
Chlamydomonas reinhardtiiPgDDS, PgCYP716A47, AtCPR~70 µg/L[13]

Experimental Protocols

The elucidation of the dammarenediol-II pathway has been made possible by a combination of molecular biology, biochemistry, and analytical chemistry techniques. Detailed methodologies for key experiments are provided below.

Cloning and Functional Characterization of Dammarenediol-II Synthase (DDS) in Yeast

This protocol describes the identification and functional verification of the key enzyme responsible for dammarenediol-II synthesis.

Objective: To clone the candidate DDS gene from a source organism (e.g., Panax ginseng) and confirm its function by expressing it in a suitable yeast host.

Methodology:

  • Gene Cloning:

    • Design degenerate primers based on conserved sequences of known oxidosqualene cyclase (OSC) genes.[3]

    • Perform homology-based Polymerase Chain Reaction (PCR) on a cDNA library constructed from the source organism (e.g., hairy root cultures of P. ginseng).[2]

    • Subclone the obtained full-length cDNA of the putative DDS gene (e.g., PNA or PgDDS) into a yeast expression vector (e.g., pYES2).[2]

  • Yeast Transformation and Expression:

    • Transform the expression vector into a lanosterol synthase-deficient (erg7) mutant strain of Saccharomyces cerevisiae (e.g., GIL77).[2] This strain cannot produce its own sterols and will accumulate the product of the introduced OSC.

    • Culture the transformed yeast cells in an appropriate selection medium.

    • Induce gene expression according to the vector's promoter system (e.g., by adding galactose for the GAL1 promoter).

  • Metabolite Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Perform saponification by refluxing the cell pellet with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids with an organic solvent like n-hexane or ethyl acetate.

    • Analyze the extract using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product.[2][14]

    • For definitive structural elucidation, purify the product using silica gel chromatography and perform Nuclear Magnetic Resonance (NMR) analysis.[2]

In Vitro Enzyme Assay for DDS Activity

This protocol is used to confirm the enzymatic function of a candidate protein by reacting it with its substrate in a controlled environment.

Objective: To demonstrate that a recombinant protein catalyzes the conversion of 2,3-oxidosqualene to dammarenediol-II.

Methodology:

  • Recombinant Protein Preparation:

    • Express the candidate DDS gene in a suitable host (e.g., E. coli or yeast).

    • Prepare a microsomal fraction from the host cells, as OSCs are often membrane-associated.[3]

  • Enzymatic Reaction:

    • Prepare a reaction buffer containing the microsomal fraction (enzyme source), the substrate 2,3-oxidosqualene, and any necessary cofactors.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

    • Include a heat-inactivated enzyme control to ensure the observed activity is enzymatic.

  • Product Analysis:

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracted products by GC-MS or LC-MS, comparing the retention time and mass spectrum with an authentic standard of dammarenediol-II.[8]

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol quantifies the transcript levels of pathway genes in different tissues or under various conditions to understand their regulatory roles.

Objective: To measure the expression levels of genes involved in dammarenediol-II biosynthesis (e.g., SS, SE, DDS).

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the plant tissues or microbial cells of interest.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Design gene-specific primers for the target genes (DDS, etc.) and a reference (housekeeping) gene.

    • Prepare the qPCR reaction mixture containing cDNA template, primers, and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.

    • Calculate the relative expression of the target genes by normalizing their Ct values to the Ct value of the reference gene, often using the 2-ΔΔCt method.[4]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core enzymatic steps in the conversion of FPP to dammarenediol-II.

Dammarenediol_II_Pathway cluster_SS cluster_SE cluster_DDS FPP Farnesyl Diphosphate (FPP) (2 molecules) Squalene Squalene FPP->Squalene SS_pos Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SE_pos Dammarenediol Dammarenediol-II Oxidosqualene->Dammarenediol DDS_pos SS Squalene Synthase (SS) SS->SS_pos SE Squalene Epoxidase (SE) SE->SE_pos DDS Dammarenediol-II Synthase (DDS) DDS->DDS_pos

Caption: Core biosynthetic pathway of Dammarenediol-II from Farnesyl Diphosphate.

References

Dammarenediol II: A Comprehensive Technical Guide on its Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dammarenediol II is a tetracyclic triterpenoid of significant interest in the fields of phytochemistry, pharmacology, and synthetic biology. As a key intermediate in the biosynthesis of dammarane-type saponins, known as ginsenosides, it serves as the foundational skeleton for a wide array of pharmacologically active compounds found in medicinal plants like Panax ginseng.[1][2][3] Dammarenediol-II itself exhibits various biological activities, including antiviral and plant defense properties, making it a valuable target for both isolation and synthetic production.[1][4][5] This guide provides an in-depth overview of its chemical structure, physicochemical properties, relevant experimental protocols, and its role in key biological pathways.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid derived from a dammarane hydride skeleton.[6] Its structure features hydroxyl groups at the 3β and 20S positions and a double bond between carbons 24 and 25 in the side chain.[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[6]
Molecular Formula C₃₀H₅₂O₂[6][7]
Molecular Weight 444.7 g/mol [6][7]
CAS Number 14351-29-2[6][7][8]
Appearance White to off-white solid/powder[8][9]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[7][8][9][10]
Storage Short term at 0-4°C; Long term at -20°C, desiccated[7][9]
Optical Rotation [α]D +40 (c 0.04 in CHCl3)[11]

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for this compound

TechniqueKey ObservationsSource
¹³C-NMR Characteristic signals for dammarane-type aglycones include: δ 15.4 (C-29), 27.4 (C-2), 39.1 (C-4), 78.9 (C-3).[12]
LC/APCIMS Fragmentation ions observed at m/z 427 [M+H–H₂O]⁺, m/z 409 [M+H–2H₂O]⁺, m/z 219, and m/z 191.[13]
GC-MS Analysis reveals a specific retention time and fragmentation pattern that can be matched with an authentic standard.[8]

Biosynthesis and Signaling Pathways

This compound is the central precursor in the biosynthesis of dammarane-type ginsenosides. Its production is the first committed step in this pathway.

Biosynthesis of Ginsenoside Skeletons

The biosynthesis begins with the cyclization of 2,3-oxidosqualene, a common precursor for steroids and triterpenoids in plants.[3] This reaction is catalyzed by the enzyme Dammarenediol-II synthase (DDS).[14][15] this compound is subsequently hydroxylated by cytochrome P450 enzymes, such as CYP716A47, to produce other key sapogenins like protopanaxadiol (PPD) and protopanaxatriol (PPT), which are then glycosylated to form a diverse range of ginsenosides.[3][16][17]

This compound Biosynthesis squalene 2,3-Oxidosqualene dds Dammarenediol-II Synthase (DDS) squalene->dds dd2 This compound dds->dd2 cyp1 CYP716A47 (P450) dd2->cyp1 ppd Protopanaxadiol (PPD) cyp1->ppd cyp2 CYP716A53v2 (P450) ppd->cyp2 ugts1 UGTs ppd->ugts1 ppt Protopanaxatriol (PPT) cyp2->ppt ugts2 UGTs ppt->ugts2 g1 PPD-type Ginsenosides g2 PPT-type Ginsenosides ugts1->g1 ugts2->g2

Caption: Biosynthesis of this compound and major ginsenoside aglycones.

Role in Plant Defense

The production of this compound in plants is not only for ginsenoside synthesis but also plays a role in defense mechanisms. In transgenic tobacco, the production of this compound confers resistance against the Tobacco Mosaic Virus (TMV).[5] This resistance is associated with the stimulated expression of pathogenesis-related (PR) genes, suggesting this compound can act as a signaling molecule in the plant's defense response.[5]

TMV Resistance Mechanism tmv TMV Infection dd2 This compound Production tmv->dd2 Induces pr Expression of PR-1 and PR-2 Genes dd2->pr Stimulates resistance Enhanced Viral Resistance pr->resistance Leads to

Caption: Proposed role of this compound in TMV resistance.

Experimental Protocols

Protocol 1: Heterologous Production and Identification in Yeast

This protocol outlines the general steps for producing this compound in a yeast chassis like Saccharomyces cerevisiae and its subsequent identification, a common strategy in synthetic biology.[13][15][16][18]

Methodology:

  • Gene Cloning: The coding sequence for Dammarenediol-II synthase (DDS), often isolated from P. ginseng or a related species, is codon-optimized for yeast expression and cloned into a suitable yeast expression vector.[15][18]

  • Yeast Transformation: The expression vector is transformed into a suitable yeast strain. Strains deficient in lanosterol synthase (erg7) are often used to prevent the diversion of 2,3-oxidosqualene into the ergosterol pathway, thereby increasing the precursor pool for this compound production.[15]

  • Cultivation and Induction: Transformed yeast cells are cultivated in an appropriate medium. Gene expression is induced, and the culture is incubated for 24-48 hours to allow for product accumulation.[16]

  • Extraction: Yeast cells are harvested, and the product is extracted using organic solvents.

  • Analysis (LC-MS): The extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound.[13][16]

    • Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm).[13][16]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[16]

    • Detection: The retention time is compared to an authentic this compound standard. Mass spectrometry is used to confirm the molecular weight and fragmentation pattern (e.g., ions at m/z 427, 409).[13][16]

Experimental Workflow a 1. DDS Gene Cloning into Yeast Vector b 2. Transformation into erg7 Yeast Strain a->b c 3. Cultivation & Induction b->c d 4. Product Extraction c->d e 5. LC-MS Analysis d->e f Confirmation: - Retention Time - MS Fragmentation e->f

Caption: Workflow for heterologous production and analysis of this compound.

Protocol 2: Enantioselective Total Synthesis

A complete chemical synthesis provides an alternative to extraction or biosynthesis for obtaining pure this compound. The first enantioselective total synthesis was a notable achievement in organic chemistry.

Methodology Summary:

The synthesis reported by E.J. Corey's group involves a multi-step process starting from E,E-farnesyl acetate.[4][11] Key steps include:

  • Chiral Dihydroxylation: Enantioselective dihydroxylation using a bis-cinchona alkaloid catalyst to establish the initial stereocenter.[4][11]

  • Epoxide Formation: Conversion of the resulting diol to a key chiral epoxy bromide intermediate.[11]

  • Three-Component Coupling: A crucial step involving the coupling of the epoxy bromide with an acylsilane and another component to build the core structure.[4][11]

  • Polyannulation and Cyclization: A combination of cation-olefin polyannulation and aldol cyclization is used to construct the tetracyclic ring system.[4]

  • Final Transformations: Standard procedures are used to convert the tetracyclic enone intermediate into the final this compound product.[11]

This synthetic route is valued for its brevity and high degree of stereochemical control.[4][11]

References

Dammarenediol II: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dammarenediol II, a tetracyclic triterpenoid that serves as the foundational aglycone for a wide array of bioactive dammarane-type saponins, including the renowned ginsenosides. This document details its natural occurrences, biosynthetic origins, and the methodologies for its extraction, isolation, and characterization.

Natural Sources of this compound

This compound is found in a variety of plant species, though often in trace amounts as it is a key metabolic intermediate. The primary sources are plants from the Panax and Gynostemma genera. Additionally, it is a known constituent of certain plant resins. Biotechnological approaches have also been developed for its production, offering a more controlled and potentially higher-yield source.

In prominent natural sources like Panax ginseng, this compound is rapidly converted into various ginsenosides, making its direct isolation from the plant material challenging and often resulting in low yields.[1] For this reason, biotechnological production in transgenic host systems presents a promising alternative for obtaining higher quantities of this precursor.[1]

Data Summary: Occurrence and Yield

The following table summarizes the known natural and biotechnological sources of this compound, along with reported concentrations where available.

Source CategorySpecies/SystemPart/TypeReported Concentration/YieldReference(s)
Natural Plant Sources Panax ginseng (Asian Ginseng)RootsTrace amounts (intermediate)[1][2][3]
Panax quinquefolius (American Ginseng)Hairy RootsPresence confirmed[4]
Gynostemma longipesStolons, LeavesHigh abundance of dammarane-type saponins (up to 25%)[5]
Gynostemma pentaphyllumAerial PartsSource of various dammarane-type saponins[6][7][8]
Dipterocarpaceae familyDammar ResinComponent of resin[1][9]
Cacalia atriplicifoliaOilApproximately 25% of the oil[1]
Biotechnological Sources Transgenic Nicotiana tabacum (Tobacco)Roots157.8 µg/g Dry Weight[2][3]
Transgenic Nicotiana tabacum (Tobacco)Cell Suspension Culture573 µg/g Dry Weight (5.2 mg/L)[2][3]

Biosynthesis of this compound

Understanding the biosynthetic pathway of this compound is crucial for both its discovery in nature and its potential for engineered production. The synthesis is a key branch point in the triterpenoid pathway.

The process begins with the cyclization of 2,3-oxidosqualene, a linear isoprenoid precursor. This reaction is catalyzed by the enzyme Dammarenediol-II synthase (DDS) , which directs the formation of the characteristic dammarane skeleton.[9][10] From this compound, a cascade of enzymatic modifications, primarily hydroxylations and glycosylations, leads to the vast diversity of dammarane-type saponins found in nature.[10][11]

Dammarenediol_II_Biosynthesis cluster_isoprenoid Isoprenoid Pathway cluster_dammarane Dammarane Skeleton Formation 2_3_Oxidosqualene 2,3-Oxidosqualene Dammarenediol_II This compound 2_3_Oxidosqualene->Dammarenediol_II Dammarenediol-II synthase (DDS) Ginsenosides Dammarane-type Saponins (e.g., Ginsenosides) Dammarenediol_II->Ginsenosides Hydroxylation (P450s) & Glycosylation (GTs)

Biosynthetic pathway of this compound.

Isolation and Purification Protocols

The isolation of this compound from natural sources is a multi-step process involving extraction, fractionation, and purification. The general workflow is depicted below.

Isolation_Workflow Start Plant Material (e.g., Panax roots, Gynostemma leaves) Extraction Solvent Extraction (Methanol, Ethanol, etc.) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Fractions Fractions Collected Column_Chrom->Fractions TLC_HPLC Fraction Analysis (TLC / HPLC) Fractions->TLC_HPLC Purification Further Purification (Preparative HPLC) TLC_HPLC->Purification Pool positive fractions Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Elucidation & Purity Check (GC-MS, NMR, HPLC) Pure_Compound->Analysis

General workflow for the isolation of this compound.
Step 1: Extraction

The initial step involves extracting the triterpenoids from the dried and powdered plant material. Solvent extraction is the most common method.[12]

  • Objective: To solubilize this compound and related compounds from the plant matrix.

  • Protocol:

    • Maceration/Reflux: Dried and powdered plant material (e.g., roots of Panax ginseng) is extracted exhaustively with a solvent such as methanol, ethanol, or chloroform.[12] Refluxing can increase extraction efficiency.

    • Solvent Removal: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

    • Solvent Partitioning (Optional): The crude extract can be suspended in water and partitioned with a non-polar solvent like n-butanol to enrich the triterpenoid fraction.[1]

Step 2: Purification by Silica Gel Column Chromatography

Column chromatography is a critical step for the initial separation of this compound from the complex crude extract.[13]

  • Objective: To separate compounds based on their polarity, thereby isolating fractions enriched with this compound.

  • Protocol:

    • Column Packing: A glass column is packed with silica gel (e.g., 70-230 mesh) as the stationary phase, typically using a slurry method with a non-polar solvent like n-hexane.

    • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel, dried, and carefully loaded onto the top of the packed column.

    • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with 100% n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, dichloromethane, or toluene.

    • Fraction Collection: Eluted fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound by comparing with a this compound standard.

Step 3: High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, preparative or semi-preparative HPLC is often employed on the enriched fractions from column chromatography.[14][15]

  • Objective: To achieve high-resolution separation and obtain pure this compound.

  • Protocol:

    • Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

    • Method Development: An analytical HPLC method is first developed to optimize the separation.

    • Scale-Up: The method is then scaled up to a preparative column, adjusting the flow rate and injection volume accordingly.[16]

    • Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

Analytical Characterization

Once isolated, the identity and purity of this compound are confirmed using various analytical techniques.

Data Summary: Analytical Methods
TechniquePurposeTypical ParametersReference(s)
HPLC / UPLC Purity assessment and quantificationColumn: Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm)Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acidDetection: UV at 210 nm[5]
GC-MS Identification and quantificationColumn: DB-5 or similar non-polar columnInjector Temp: ~250-300 °CDetection: Mass Spectrometry (MS) to confirm molecular weight and fragmentation pattern[1]
LC-MS Identification and structural confirmationIonization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)Analysis: Confirmation of molecular weight [M+H]⁺ or [M+Na]⁺[4][5]
NMR Structural Elucidation¹H and ¹³C NMR spectroscopy to confirm the complete chemical structure.[17]

References

The Linchpin of Ginsenoside Production: A Technical Guide to Dammarenediol-II Synthase (DDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Dammarenediol-II Synthase (DDS), a pivotal enzyme in the biosynthesis of ginsenosides, the primary bioactive compounds in Panax species. This document elucidates the enzymatic function, genetic regulation, and key experimental methodologies pertinent to the study of DDS, offering a comprehensive resource for professionals in the fields of natural product chemistry, metabolic engineering, and pharmacology.

Executive Summary

Dammarenediol-II Synthase (DDS) is an oxidosqualene cyclase that catalyzes the crucial cyclization of 2,3-oxidosqualene to form dammarenediol-II, the foundational backbone of dammarane-type ginsenosides.[1][2][3][4][5][6][7][8] As the first committed step in the biosynthesis of these medicinally significant saponins, DDS is considered a key rate-limiting enzyme, making it a prime target for the metabolic engineering of ginsenoside production.[7][9] This guide details the biochemical properties of DDS, its genetic regulation by factors such as methyl jasmonate, and provides structured protocols for its study, including gene cloning, heterologous expression, and functional analysis. The presented information is intended to facilitate further research into the optimization of ginsenoside yields and the development of novel therapeutic agents.

The Role and Characteristics of Dammarenediol-II Synthase

DDS is a member of the oxidosqualene cyclase (OSC) family of enzymes, which are responsible for the remarkable diversity of triterpenoids in plants.[7][10] In the context of ginsenoside biosynthesis, DDS channels the universal triterpenoid precursor, 2,3-oxidosqualene, away from the synthesis of phytosterols (catalyzed by cycloartenol synthase) and oleanane-type saponins (catalyzed by β-amyrin synthase) and directs it towards the production of dammarane-type ginsenosides.[4][10]

Enzymatic Function and Pathway

The biosynthesis of ginsenosides originates from the mevalonate (MVA) pathway in the cytosol, which produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[10] These precursors are converted to 2,3-oxidosqualene through a series of enzymatic reactions. DDS then catalyzes the intricate cyclization of 2,3-oxidosqualene to produce dammarenediol-II.[7][11] This dammarenediol-II scaffold is subsequently modified by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) to generate the vast array of ginsenosides.[5][10][12]

Ginsenoside_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_cyclization Cyclization cluster_downstream Downstream Modification Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Multiple Steps IPP/DMAPP IPP/DMAPP MVA Pathway->IPP/DMAPP FPP FPP IPP/DMAPP->FPP FPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II DDS Protopanaxadiol (PPD) Protopanaxadiol (PPD) Dammarenediol-II->Protopanaxadiol (PPD) CYP450s Protopanaxatriol (PPT) Protopanaxatriol (PPT) Protopanaxadiol (PPD)->Protopanaxatriol (PPT) CYP450s PPD-type Ginsenosides PPD-type Ginsenosides Protopanaxadiol (PPD)->PPD-type Ginsenosides UGTs PPT-type Ginsenosides PPT-type Ginsenosides Protopanaxatriol (PPT)->PPT-type Ginsenosides UGTs

Figure 1: Simplified overview of the ginsenoside biosynthesis pathway highlighting the central role of DDS.
Gene Expression and Regulation

The gene encoding DDS has been cloned and characterized from several Panax species, including P. ginseng and P. quinquefolius.[1][2][4] DDS mRNA expression is observed in various plant tissues, with higher levels often found in flower buds compared to roots, leaves, and petioles.[1][13] The expression of the DDS gene is significantly upregulated by elicitors such as methyl jasmonate (MeJA), indicating its involvement in the plant's defense response and providing a means to enhance ginsenoside production in cell and tissue cultures.[1][2][13]

Quantitative Data on DDS and Related Enzymes

While specific kinetic parameters for purified Dammarenediol-II synthase are not extensively reported in the literature, data from related studies and homologous enzymes provide valuable insights into its biochemical properties.

ParameterValueOrganism/SystemReference
Optimal Temperature ~25°CEngineered E. coli producing dammarenediol-II[14]
Optimal pH ~7.5Engineered E. coli producing dammarenediol-II[14]

Table 1: Optimal Conditions for Dammarenediol-II Production

Note: These conditions reflect the optimal environment for cellular production of dammarenediol-II, which is influenced by DDS activity.

Comparative Kinetic Data of a Related Ginsenoside Biosynthesis Enzyme (CYP450)

To provide a broader context for the enzymatic activity within the ginsenoside biosynthesis pathway, the following table presents kinetic data for a downstream cytochrome P450 enzyme involved in the metabolism of a ginsenoside derivative.

EnzymeSubstrateKm (μM)Vmax (nmol/mg protein/min)Source
Human Liver MicrosomesCompound K84.20 ± 21.920.28 ± 0.04[15][16][17]
Recombinant CYP2C9Compound K34.63 ± 10.480.45 ± 0.05 (nmol/nmol P450/min)[15][16][17]
Recombinant CYP3A4Compound K27.03 ± 5.040.68 ± 0.04 (nmol/nmol P450/min)[15][16][17]

Table 2: Kinetic Parameters for the Metabolism of Ginsenoside Compound K

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of Dammarenediol-II synthase. These protocols are compiled from various sources and should be adapted and optimized for specific laboratory conditions.

Cloning of the DDS Gene from Panax ginseng

This protocol outlines the general steps for isolating the DDS cDNA.

DDS_Cloning_Workflow A Total RNA Extraction (from P. ginseng hairy roots) B First-Strand cDNA Synthesis (Reverse Transcription) A->B C PCR Amplification of DDS ORF (using degenerate or specific primers) B->C D Agarose Gel Electrophoresis (to verify PCR product size) C->D E PCR Product Purification D->E F Ligation into a Cloning Vector (e.g., pGEM-T Easy) E->F G Transformation into E. coli F->G H Colony PCR and Plasmid Miniprep G->H I Sanger Sequencing (to confirm DDS sequence) H->I

Figure 2: Workflow for cloning the Dammarenediol-II synthase gene.

Methodology:

  • RNA Extraction: Total RNA is extracted from P. ginseng hairy roots or other tissues with high DDS expression using a suitable method (e.g., Trizol reagent or a commercial kit).[7]

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification: The open reading frame (ORF) of the DDS gene is amplified by PCR using primers designed based on conserved regions of known oxidosqualene cyclases or previously published DDS sequences.[3][8][9]

  • Cloning and Verification: The amplified PCR product is purified and ligated into a suitable cloning vector. The construct is then transformed into competent E. coli cells. Positive clones are identified by colony PCR and plasmid sequencing.

Heterologous Expression of DDS in Saccharomyces cerevisiae

This protocol describes the expression of DDS in a yeast system for functional characterization.

Methodology:

  • Vector Construction: The full-length DDS ORF is subcloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression vector is transformed into a suitable yeast strain, often one deficient in lanosterol synthase (erg7 mutant), to prevent the conversion of 2,3-oxidosqualene to lanosterol, thereby making the substrate available for DDS.[1][2][8][9]

  • Expression Induction: Yeast cultures are grown in a selective medium to the mid-log phase, and gene expression is induced by adding galactose to the medium.

  • Product Extraction and Analysis: After a period of incubation, the yeast cells are harvested, and the triterpenoids are extracted using a suitable solvent (e.g., hexane or ethyl acetate). The extract is then analyzed by GC-MS or LC-MS to detect the presence of dammarenediol-II.[1][2][4]

RNA Interference (RNAi)-Mediated Silencing of DDS in Panax ginseng

This protocol outlines the steps for downregulating DDS expression in P. ginseng to study its impact on ginsenoside biosynthesis.

RNAi_Workflow A Construction of DDS-RNAi Vector (e.g., pK7GWIWG2(I)) B Transformation of Agrobacterium tumefaciens A->B C Agrobacterium-mediated Transformation of P. ginseng explants (e.g., cotyledons) B->C D Selection of Transgenic Calli/Embryos (on medium with antibiotics) C->D E Regeneration of Transgenic Plants D->E F Molecular Verification of Transgenic Lines (PCR, Southern blot, RT-qPCR) E->F G Quantification of Ginsenosides (HPLC or LC-MS) F->G

Figure 3: Workflow for RNAi-mediated silencing of DDS in Panax ginseng.

Methodology:

  • RNAi Vector Construction: A fragment of the DDS gene is cloned in both sense and antisense orientations into an RNAi vector containing an intron to form a hairpin RNA structure. This construct is typically driven by a strong constitutive promoter like CaMV 35S.

  • Agrobacterium-mediated Transformation: The RNAi vector is introduced into Agrobacterium tumefaciens, which is then used to transform P. ginseng explants (e.g., somatic embryos or cotyledons).[7]

  • Selection and Regeneration: Transformed tissues are selected on a medium containing an appropriate antibiotic (e.g., kanamycin). Transgenic plants are then regenerated from the selected calli or embryos.

  • Analysis of Gene Silencing and Metabolite Profile: The level of DDS mRNA silencing in the transgenic plants is quantified using RT-qPCR. The ginsenoside content in the roots and other tissues of the silenced plants is analyzed by HPLC or LC-MS and compared to that of wild-type plants to determine the effect of DDS downregulation.[1][18]

Signaling Pathways and Regulatory Networks

The biosynthesis of ginsenosides, and thus the activity of DDS, is integrated into the broader network of plant secondary metabolism, which is responsive to various internal and external stimuli.

Jasmonate Signaling

As mentioned, methyl jasmonate (MeJA) is a potent elicitor of DDS gene expression.[1][2][13] The jasmonate signaling pathway is a key regulatory network in plant defense against herbivores and pathogens, and it often leads to the production of secondary metabolites. The upregulation of DDS by MeJA suggests a role for ginsenosides in the defense mechanisms of Panax species.

Jasmonate_Signaling Stress Biotic/Abiotic Stress MeJA Methyl Jasmonate (MeJA) Stress->MeJA JAZ JAZ Repressor MeJA->JAZ Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses DDS_Gene DDS Gene MYC2->DDS_Gene Activates Transcription DDS_Enzyme DDS Enzyme DDS_Gene->DDS_Enzyme Translation Ginsenosides Ginsenosides DDS_Enzyme->Ginsenosides Catalyzes

Figure 4: Simplified model of the jasmonate signaling pathway leading to the upregulation of DDS expression.

Conclusion and Future Perspectives

Dammarenediol-II synthase stands as a central figure in the intricate tapestry of ginsenoside biosynthesis. Its role as the committed and rate-limiting enzyme in the formation of the dammarane skeleton makes it an attractive target for biotechnological applications aimed at enhancing the production of these valuable medicinal compounds. The heterologous expression of DDS in microbial and plant systems has already demonstrated the potential for sustainable and scalable production of dammarenediol-II and its derivatives.

Future research should focus on several key areas:

  • Enzyme Engineering: Site-directed mutagenesis and directed evolution could be employed to improve the catalytic efficiency and stability of DDS.

  • Transcriptional Regulation: A deeper understanding of the transcription factors and signaling pathways that regulate DDS expression will enable more precise control over ginsenoside production in engineered systems.

  • Metabolic Channeling: The co-localization of DDS with upstream and downstream enzymes in the pathway could create metabolic channels to increase the flux towards specific ginsenosides.

By continuing to unravel the complexities of Dammarenediol-II synthase, the scientific community can pave the way for novel strategies in drug development and the sustainable production of one of nature's most potent classes of therapeutic molecules.

References

Dammarenediol II: A Comprehensive Technical Guide to its Pharmacological Properties and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II, a tetracyclic triterpenoid, is a pivotal natural compound primarily recognized as the direct precursor in the biosynthesis of dammarane-type ginsenosides, the principal bioactive constituents of Panax ginseng. Emerging research has illuminated the intrinsic pharmacological activities of this compound, positioning it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the pharmacological properties, bioactivity, and underlying mechanisms of this compound, supported by experimental data and methodologies to facilitate further research and drug discovery efforts.

Pharmacological Properties and Bioactivity

This compound exhibits a spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. These properties are attributed to its ability to modulate various cellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated selective cytotoxicity against cancer cells. Notably, it has been shown to inhibit the growth and metastasis of human osteosarcoma cells.[1][2][3] This anti-cancer effect is mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and migration.

Table 1: Anti-Cancer Activity of this compound

Cell LineAssay TypeEndpointResultCitation
HOS (Human Osteosarcoma)Proliferation AssayIC5012.5 µM[3]
Normal Bone CellsProliferation AssayIC50100 µM[3]

Note: A study reporting these findings has been retracted.[4] Further validation is required.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to suppress the production of pro-inflammatory mediators. While direct quantitative data for this compound is limited, studies on related dammarane-type saponins and their derivatives suggest a mechanism involving the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7] This effect is often associated with the downregulation of inducible nitric oxide synthase (iNOS) expression.

Neuroprotective Effects

This compound and its derivatives have shown promise in protecting neuronal cells from damage. Research on dammarane-type saponins indicates neuroprotective effects against glutamate-induced excitotoxicity in PC12 cells, a common model for studying neurodegenerative diseases.[8] These effects are attributed to the enhancement of mitochondrial function and antioxidant activity.[9]

Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways.

PI3K/Akt and STAT3 Signaling Pathways

In the context of its anti-cancer activity against osteosarcoma, this compound has been found to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][2][3] These pathways are crucial for cell growth, proliferation, and survival, and their inhibition by this compound contributes to its anti-tumor effects.

PI3K_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates STAT3 STAT3 Receptor->STAT3 activates Akt Akt PI3K->Akt activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Gene_Expression promotes STAT3->Gene_Expression promotes Dammarenediol_II This compound Dammarenediol_II->PI3K inhibits Dammarenediol_II->STAT3 inhibits

Caption: this compound inhibits the PI3K/Akt and STAT3 signaling pathways.

NF-κB and MAPK Signaling Pathways

While direct evidence for this compound is still emerging, its derivatives have been shown to activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response. The modulation of these pathways by this compound derivatives suggests a potential mechanism for its anti-inflammatory effects.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKK TAK1->MAPKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Inflammatory_Genes activates Dammarenediol_II_derivatives This compound Derivatives Dammarenediol_II_derivatives->TAK1 modulates

Caption: this compound derivatives modulate the NF-κB and MAPK signaling pathways.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HOS, A549, HepG2, MCF-7, PC-3)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • 96-well plates

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells Start->Seed_Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Griess_Reaction Perform Griess reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance Analyze_Data Calculate NO inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the nitric oxide inhibition assay.

Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in PC12 cells.

Materials:

  • This compound

  • PC12 cells

  • 96-well plates

  • Culture medium

  • Glutamate

  • MTT solution

  • Solubilization solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PC12 cells in a 96-well plate and allow them to differentiate if required.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Glutamate Insult: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in the cytotoxicity protocol to determine cell viability.

  • Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with glutamate alone to determine the neuroprotective effect.

Neuroprotection_Assay_Workflow Start Start Seed_Cells Seed PC12 cells Start->Seed_Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Glutamate_Insult Induce excitotoxicity with glutamate Pretreat->Glutamate_Insult Assess_Viability Assess cell viability (MTT assay) Glutamate_Insult->Assess_Viability Analyze_Data Determine neuroprotective effect Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the neuroprotection assay.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological activities. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and neurodegeneration underscores its therapeutic potential. This technical guide provides a foundational understanding of this compound's bioactivity and offers detailed experimental frameworks to guide future research. Further investigation is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into novel therapeutic strategies.

References

Investigating the Function of Dammarenediol-II in Plant Defense Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammarenediol-II, a tetracyclic triterpenoid saponin, is emerging as a significant player in plant defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of Dammarenediol-II's role in protecting plants against pathogens. It details the biosynthetic pathway of this compound, its impact on viral resistance, and the underlying signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for researchers, and visualizes complex biological processes through diagrams to facilitate a deeper understanding of Dammarenediol-II's function and potential applications in developing novel plant protection strategies and therapeutic agents.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to ward off attacks from pathogens and herbivores. Among these chemical defenses, secondary metabolites play a pivotal role. Dammarenediol-II is a tetracyclic triterpene that serves as a crucial precursor in the biosynthesis of various pharmacologically important ginsenosides in plants like Panax ginseng.[1] Recent research has unveiled its intrinsic function as a defense compound in plants, capable of conferring resistance against viral pathogens. This guide delves into the multifaceted role of Dammarenediol-II in plant immunity, providing a technical resource for researchers and professionals in plant science and drug development.

Biosynthesis of Dammarenediol-II

The synthesis of Dammarenediol-II in plants originates from the isoprenoid pathway. The key enzymatic step is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme Dammarenediol-II synthase (DDS) .[1] This enzyme represents the first committed step in the biosynthesis of dammarane-type saponins.

The general biosynthetic pathway leading to Dammarenediol-II is as follows:

Dammarenediol-II Biosynthesis Isopentenyl_Pyrophosphate Isopentenyl Pyrophosphate (IPP) Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate Dimethylallyl_Pyrophosphate Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl_Pyrophosphate->Farnesyl_Pyrophosphate Squalene Squalene Farnesyl_Pyrophosphate->Squalene Squalene Synthase 2_3_Oxidosqualene 2,3-Oxidosqualene Squalene->2_3_Oxidosqualene Squalene Epoxidase Dammarenediol_II Dammarenediol-II 2_3_Oxidosqualene->Dammarenediol_II Dammarenediol-II Synthase (DDS)

Figure 1: Simplified biosynthetic pathway of Dammarenediol-II.

Role in Plant Defense Against Viral Pathogens

A seminal study demonstrated that the production of Dammarenediol-II in transgenic tobacco plants confers significant resistance to the Tobacco Mosaic Virus (TMV) . This resistance is characterized by a reduction in viral replication and the development of smaller lesions upon infection.

Quantitative Data on TMV Resistance

The introduction of the Panax ginseng Dammarenediol-II synthase gene (PgDDS) into tobacco plants leads to the accumulation of Dammarenediol-II and a corresponding decrease in TMV proliferation.

Plant LineDammarenediol-II Concentration in Leaves (µg/g DW)Viral Titer Reduction (%) vs. Wild TypeReference
Wild TypeNot Detected0
Transgenic Line T5~20-30~50
Transgenic Line T11~10-20Not specified

Table 1: Dammarenediol-II concentration and viral titer reduction in transgenic tobacco lines.

Exogenous application of Dammarenediol-II to wild-type tobacco leaves also resulted in a significant reduction in TMV concentration, confirming its direct antiviral effect.

Dammarenediol-II Treatment (µg/ml)Viral Concentration Reduction (%) vs. TMV aloneReference
20Not specified
200~50

Table 2: Effect of exogenous Dammarenediol-II on TMV concentration.

Signaling Pathway in Plant Defense

Dammarenediol-II appears to function as a signaling molecule that activates the plant's innate immune system. Its presence, either through endogenous production or external application, leads to the upregulation of pathogenesis-related (PR) genes , such as PR1 and PR2. These genes are well-known markers for the salicylic acid (SA) signaling pathway, a crucial hormone-mediated defense pathway in plants.

While the direct interaction of Dammarenediol-II with upstream signaling components is still under investigation, a plausible hypothesis involves its recognition leading to a signaling cascade that culminates in the activation of defense gene expression. The induction of Dammarenediol-II synthase expression by methyl jasmonate, a derivative of the plant hormone jasmonic acid (JA), suggests a potential crosstalk between the JA and SA signaling pathways in the Dammarenediol-II-mediated defense response.

Dammarenediol-II_Signaling_Pathway cluster_pathogen Pathogen Attack (e.g., TMV) cluster_dammarenediol Dammarenediol-II Production Pathogen Pathogen-Associated Molecular Patterns (PAMPs) Receptor Putative Receptor Pathogen->Receptor Recognition Dammarenediol_II Dammarenediol-II Dammarenediol_II->Receptor Binding? ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade WRKY_TFs WRKY Transcription Factors MAPK_Cascade->WRKY_TFs SA_Pathway Salicylic Acid (SA) Signaling Pathway WRKY_TFs->SA_Pathway JA_Pathway Jasmonic Acid (JA) Signaling Pathway WRKY_TFs->JA_Pathway PR_Genes Pathogenesis-Related (PR) Gene Expression (PR1, PR2) SA_Pathway->PR_Genes JA_Pathway->PR_Genes Crosstalk Defense_Response Enhanced Disease Resistance PR_Genes->Defense_Response

Figure 2: Hypothetical signaling pathway of Dammarenediol-II in plant defense.

Experimental Protocols

Generation of Dammarenediol-II Producing Transgenic Plants

This protocol describes the generation of transgenic tobacco plants expressing the Panax ginseng Dammarenediol-II synthase (PgDDS) gene via Agrobacterium-mediated transformation.

Transgenic_Plant_Workflow Gene_Isolation Isolate PgDDS gene from Panax ginseng Vector_Construction Construct binary vector (e.g., pK7WG2.0) with PgDDS under a constitutive promoter (e.g., CaMV 35S) Gene_Isolation->Vector_Construction Agro_Transformation Transform Agrobacterium tumefaciens (e.g., GV3101) with the binary vector Vector_Construction->Agro_Transformation Co_cultivation Co-cultivate leaf discs with transformed Agrobacterium Agro_Transformation->Co_cultivation Explant_Preparation Prepare tobacco leaf discs as explants Explant_Preparation->Co_cultivation Selection_Regeneration Select transformed cells on medium with antibiotics (e.g., kanamycin) and regenerate shoots Co_cultivation->Selection_Regeneration Rooting Root regenerated shoots on rooting medium Selection_Regeneration->Rooting Acclimatization Acclimatize plantlets to greenhouse conditions Rooting->Acclimatization Verification Verify transgene integration and expression (PCR, RT-qPCR) Acclimatization->Verification

Figure 3: Workflow for generating transgenic tobacco plants.

Methodology:

  • Vector Construction: The full-length cDNA of PgDDS is cloned into a binary vector suitable for Agrobacterium-mediated plant transformation. The gene is typically placed under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, to ensure high levels of expression in the transgenic plant.

  • Agrobacterium Transformation: The resulting plasmid is introduced into a competent Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation or heat shock.

  • Plant Transformation: Tobacco (Nicotiana tabacum) leaf discs are co-cultivated with the transformed Agrobacterium. During co-cultivation, the Agrobacterium transfers the T-DNA region of the binary vector, containing the PgDDS gene and a selectable marker, into the plant genome.

  • Selection and Regeneration: The leaf discs are then transferred to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells. Shoots are regenerated from the calli that form on the leaf discs.

  • Rooting and Acclimatization: Regenerated shoots are rooted on a rooting medium and then gradually acclimatized to greenhouse conditions.

  • Molecular Analysis: Successful integration and expression of the transgene are confirmed by PCR, Southern blotting, and reverse transcription-quantitative PCR (RT-qPCR).

Quantification of Dammarenediol-II by GC-MS

Extraction:

  • Freeze-dry plant tissue (e.g., leaves) and grind into a fine powder.

  • Extract the powder with 80% methanol at 60°C.

  • Evaporate the methanol and dissolve the residue in water.

  • Wash the aqueous solution with a non-polar solvent (e.g., hexane) to remove lipids.

  • Extract the aqueous phase with water-saturated n-butanol.

  • Evaporate the n-butanol phase to dryness.

GC-MS Analysis:

  • Derivatize the dried extract to increase volatility if necessary.

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Inject an aliquot into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Use a standard curve of authentic Dammarenediol-II to quantify the amount in the sample.

Analysis of Pathogenesis-Related (PR) Gene Expression by RT-qPCR
  • RNA Extraction: Isolate total RNA from plant leaves using a commercial kit or a standard protocol like the TRIzol method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Perform quantitative PCR using gene-specific primers for the target PR genes (e.g., PR1, PR2) and a reference gene (e.g., Actin or EF1α) for normalization. The reaction mixture typically contains cDNA, primers, and a SYBR Green master mix.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Defense-Related Enzyme Activity Assays

Enzyme Extraction:

  • Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., phosphate buffer, pH 7.0) containing polyvinylpyrrolidone (PVP) to bind phenolic compounds.

  • Centrifuge the homogenate at 4°C to pellet cell debris.

  • Use the supernatant as the crude enzyme extract for the following assays.

Phenylalanine Ammonia-Lyase (PAL) Activity:

  • The assay measures the conversion of L-phenylalanine to trans-cinnamic acid, which absorbs at 290 nm.

  • The reaction mixture contains the enzyme extract and L-phenylalanine in a buffer solution.

  • The increase in absorbance at 290 nm is monitored over time.

Polyphenol Oxidase (PPO) Activity:

  • This assay measures the oxidation of a phenolic substrate (e.g., catechol) to a colored quinone product.

  • The reaction mixture includes the enzyme extract and the phenolic substrate in a buffer.

  • The increase in absorbance at a specific wavelength (e.g., 420 nm for catechol) is measured.

Superoxide Dismutase (SOD) Activity:

  • SOD activity is often measured by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

  • The reaction mixture contains the enzyme extract, NBT, riboflavin, and methionine in a buffer.

  • The inhibition of the color change is measured spectrophotometrically at 560 nm.

Future Perspectives

The discovery of Dammarenediol-II's role in plant defense opens up new avenues for research and application. Future studies should focus on:

  • Elucidating the complete signaling pathway: Identifying the receptor for Dammarenediol-II and the downstream signaling components will provide a more detailed understanding of its mode of action.

  • Investigating its role against other pathogens and pests: Determining the broader spectrum of Dammarenediol-II's protective effects against fungal pathogens, bacteria, and insect herbivores is crucial.

  • Metabolic engineering for enhanced resistance: Overexpression of DDS and other related genes in crop plants could be a viable strategy to enhance their natural defenses.

  • Pharmacological applications: Given its role as a precursor to bioactive ginsenosides, Dammarenediol-II itself may possess valuable pharmacological properties that warrant further investigation.

Conclusion

Dammarenediol-II is a promising secondary metabolite with a clear function in plant defense against viral pathogens. Its ability to activate the plant's innate immune system highlights its potential for agricultural applications. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of this compound and harness its potential for crop improvement and the development of novel therapeutic agents.

References

A Technical Guide to the Discovery and Characterization of Dammarenediol-II Synthase (PgDDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, characterization, and functional analysis of Dammarenediol-II synthase from Panax ginseng (PgDDS). Dammarenediol-II synthase is a pivotal enzyme in the biosynthesis of ginsenosides, the primary pharmacologically active compounds in ginseng. This document details the gene's characteristics, the experimental protocols used for its study, and its role in the broader context of triterpenoid saponin synthesis.

Introduction: The Gateway to Ginsenosides

Ginseng (Panax ginseng C.A. Meyer) is a renowned medicinal herb whose therapeutic effects are largely attributed to a class of tetracyclic triterpene saponins known as ginsenosides.[1][2][3] The biosynthesis of these valuable compounds begins with the cyclization of 2,3-oxidosqualene. This crucial step is catalyzed by oxidosqualene cyclases (OSCs), which create the foundational carbon skeletons of various triterpenoids.[4][5]

Ginsenosides are broadly classified into dammarane-type and oleanane-type.[3][5] While the enzyme for the oleanane skeleton (β-amyrin synthase) had been identified, the specific OSC responsible for producing the dammarane skeleton remained elusive for some time.[3] The discovery of Dammarenediol-II synthase (designated PgDDS) was a landmark achievement, identifying it as the first dedicated enzyme in the biosynthesis of the dominant dammarane-type ginsenosides.[3][5] PgDDS specifically catalyzes the cyclization of 2,3-oxidosqualene to produce dammarenediol-II, the direct precursor to ginsenoside aglycones like protopanaxadiol and protopanaxatriol.[2][3]

Gene Discovery and Functional Identification

The quest to identify the enzyme responsible for the dammarane skeleton led researchers to the hairy root cultures of P. ginseng. Using a homology-based PCR method, a new OSC gene was isolated.[3] To confirm its function, the gene was expressed in a lanosterol synthase deficient (erg7) strain of Saccharomyces cerevisiae (GIL77).[3] The yeast transformant accumulated a specific product which, upon analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR), was unequivocally identified as dammarenediol-II.[3] This demonstrated that the cloned gene, thereafter named PgDDS, encodes for Dammarenediol-II synthase.[3]

Further studies have shown that PgDDS is ubiquitously expressed in various parts of the ginseng plant, including leaves, roots, and flower buds.[5]

Quantitative Data Summary

The following tables summarize key quantitative and qualitative data regarding the PgDDS gene and its protein product.

Table 1: Gene and Protein Characteristics of Panax ginseng Dammarenediol-II Synthase (PgDDS)

AttributeDescriptionReference
Recommended Protein Name Dammarenediol II synthaseUniProt: Q08IT1
EC Number 4.2.1.125UniProt: Q08IT1
Gene Name DDS (also referred to as PNA)UniProt: Q08IT1,[3]
Organism Panax ginseng (Korean ginseng)UniProt: Q08IT1
Protein Length 769 amino acids[4]
Key Conserved Motifs Six QW-motifs and the substrate-binding DCTAE motif[4]
Catalytic Function (S)-2,3-epoxysqualene cyclization to Dammarenediol-IIUniProt: Q08IT1,[6]

Table 2: Regulation and Induction of PgDDS Gene Expression

Inducer / ConditionEffect on ExpressionReference
Methyl Jasmonate (MeJA) UpregulatedUniProt: Q08IT1,[6][7]
N,N'-dicyclohexylcarbodiimide (DCCD) Induced (Nitric Oxide dependent)UniProt: Q08IT1,[6]
A. niger mycelium elicitor InducedUniProt: Q08IT1,[6]
Vanadate TriggeredUniProt: Q08IT1,[6]
Tween 80 InducedUniProt: Q08IT1,[6]
**Heavy Metals (CuCl₂, CdCl₂) **Accumulates under stressUniProt: Q08IT1,[6]

Table 3: Sequence Identity of Dammarenediol-II Synthase (DS) Across Panax Species

ComparisonSequence Identity (%)Reference
P. ginseng vs. P. quinquefolius 99.5%[4]
P. quinquefolius vs. P. notoginseng 99.0%[4]
P. ginseng vs. P. notoginseng 98.7%[4]

Key Signaling and Biosynthetic Pathways

The discovery of PgDDS was critical for elucidating the ginsenoside biosynthetic pathway. Dammarenediol-II, the product of the PgDDS-catalyzed reaction, serves as the substrate for subsequent hydroxylation steps carried out by cytochrome P450 (CYP) enzymes.[1][2] For instance, the enzyme CYP716A47 hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD), a key ginsenoside aglycone.[1][2][4]

Ginsenoside_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_core Dammarane Skeleton Formation cluster_downstream Aglycone Modification Squalene Squalene 2_3_Oxidosqualene 2,3-Oxidosqualene Squalene->2_3_Oxidosqualene Squalene Epoxidase Dammarenediol_II Dammarenediol-II 2_3_Oxidosqualene->Dammarenediol_II PgDDS Protopanaxadiol Protopanaxadiol (PPD) Dammarenediol_II->Protopanaxadiol CYP716A47 (12-hydroxylation) Ginsenosides_PPD PPD-type Ginsenosides Protopanaxadiol->Ginsenosides_PPD Glycosyltransferases (Glycosylation)

Ginsenoside biosynthetic pathway featuring PgDDS.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research.[8][9] The following sections provide detailed methodologies for the key experiments used in the characterization of PgDDS.

This protocol outlines the general steps for isolating the PgDDS gene from P. ginseng hairy root cultures.

  • RNA Extraction: Total RNA is extracted from methyl jasmonate-treated P. ginseng hairy roots using a standard protocol (e.g., Trizol reagent or commercial plant RNA extraction kits). RNA quality is assessed via spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and an oligo(dT) primer.

  • Degenerate PCR: Degenerate primers are designed based on conserved amino acid sequences of known oxidosqualene cyclases. PCR is performed using the synthesized cDNA as a template to amplify a partial fragment of the target gene.

  • RACE (Rapid Amplification of cDNA Ends): To obtain the full-length gene sequence, 5' and 3' RACE is performed using gene-specific primers designed from the sequence of the amplified partial fragment.

  • Full-Length cDNA Amplification: Based on the assembled full-length sequence, primers corresponding to the start and stop codons are designed. A high-fidelity DNA polymerase is used to amplify the full-length PgDDS open reading frame (ORF).

  • Cloning and Sequencing: The amplified PCR product is ligated into a cloning vector (e.g., pGEM-T Easy Vector). The resulting plasmid is transformed into E. coli, and several clones are selected for Sanger sequencing to confirm the full-length sequence.

This protocol describes the functional characterization of PgDDS by expressing it in a yeast system.

  • Yeast Expression Vector Construction: The full-length ORF of PgDDS is subcloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression plasmid is transformed into a lanosterol synthase-deficient yeast strain (e.g., S. cerevisiae GIL77, which lacks the ERG7 gene) using the lithium acetate method. This strain is used to prevent the precursor 2,3-oxidosqualene from being channeled into the native sterol biosynthesis pathway.

  • Yeast Culture and Induction: Transformed yeast cells are grown in a selective medium. Gene expression is induced by adding galactose to the culture medium. The culture is incubated for 48-72 hours.

  • Metabolite Extraction: Yeast cells are harvested by centrifugation. The cell pellet is saponified with alcoholic potassium hydroxide, and non-saponifiable lipids are extracted with an organic solvent like n-hexane or ethyl acetate.

  • Product Analysis (LC-MS/NMR): The extracted metabolites are concentrated and analyzed.

    • LC-MS: Liquid Chromatography-Mass Spectrometry is used to separate the compounds and confirm the presence of a product with the expected mass-to-charge ratio (m/z) of dammarenediol-II.[3][7]

    • NMR: For structural elucidation, the product is purified (e.g., by HPLC) and subjected to ¹H and ¹³C NMR analysis. The resulting spectra are compared with those of an authentic dammarenediol-II standard to confirm the structure.[3]

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Product Analysis A Isolate RNA from P. ginseng hairy roots B Synthesize cDNA A->B C Amplify Full-Length PgDDS ORF via PCR/RACE B->C D Ligate into Cloning Vector & Sequence C->D E Subclone PgDDS ORF into Yeast Expression Vector D->E Verified PgDDS sequence F Transform into erg7 Yeast Strain E->F G Induce Gene Expression with Galactose F->G H Extract Metabolites from Yeast Culture G->H Yeast culture I Analyze via LC-MS H->I J Purify & Confirm Structure via NMR H->J K Identify Product as Dammarenediol-II I->K J->K

Workflow for PgDDS cloning and functional characterization.

This protocol is used to analyze the transcriptional response of PgDDS to elicitors like methyl jasmonate (MeJA).

  • Elicitor Treatment: P. ginseng hairy root cultures or plantlets are treated with the desired elicitor (e.g., 100 µM MeJA) or a control solution. Samples are collected at various time points post-treatment.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the collected samples and cDNA is synthesized as described in Protocol 1.

  • Quantitative PCR (qPCR): Real-time PCR is performed using gene-specific primers for PgDDS and a reference gene (e.g., actin or tubulin) for normalization. The reaction mixture contains cDNA template, primers, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression level of PgDDS is calculated using the ΔΔCt method. The fold change in expression in elicited samples is determined relative to the control samples.[7] An observed increase in transcript levels indicates that the gene is upregulated by the elicitor.[6]

Induction_Logic cluster_inducers Elicitors / Stress Factors cluster_response Cellular Response MeJA Methyl Jasmonate (MeJA) PgDDS Upregulation of PgDDS Gene Transcription MeJA->PgDDS HeavyMetals Heavy Metals (CuCl₂, CdCl₂) HeavyMetals->PgDDS Elicitors Fungal Elicitors Elicitors->PgDDS Ginsenosides Increased Accumulation of Ginsenosides PgDDS->Ginsenosides Leads to

Logical relationship of PgDDS induction by elicitors.

Conclusion and Future Outlook

The discovery and functional characterization of the Dammarenediol-II synthase gene (PgDDS) represent a significant breakthrough in understanding the biosynthesis of ginsenosides. This foundational knowledge has paved the way for further research into the downstream modifying enzymes, such as P450s and glycosyltransferases, that generate the vast diversity of ginsenoside structures.

For drug development professionals, the elucidation of this pathway provides a powerful toolkit for metabolic engineering. Co-expression of PgDDS with downstream enzymes like CYP716A47 in microbial hosts such as yeast has already been shown to successfully produce specific ginsenoside aglycones like protopanaxadiol.[7][10] This synthetic biology approach offers a promising strategy for the sustainable, scalable, and cost-effective production of high-value ginsenosides for pharmaceutical applications, overcoming the limitations of slow-growing ginseng cultivation.

References

The Biological Significance of Tetracyclic Triterpenoid Saponins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclic triterpenoid saponins, a diverse group of naturally occurring glycosides, have garnered significant attention in the scientific community for their broad spectrum of biological and pharmacological activities. These complex molecules, characterized by a four-ring triterpene core linked to one or more sugar moieties, are widely distributed in the plant kingdom and are key active constituents in many traditional medicines. Their intricate structures bestow upon them a range of therapeutic properties, including anti-cancer, anti-inflammatory, immunomodulatory, antiviral, and antifungal effects. This technical guide provides an in-depth exploration of the biological significance of tetracyclic triterpenoid saponins, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Diversity

The fundamental structure of a tetracyclic triterpenoid saponin consists of a 30-carbon aglycone, known as a sapogenin, which is a tetracyclic triterpene. This hydrophobic core is attached to one or more hydrophilic sugar chains, rendering the entire molecule amphiphilic. This amphiphilic nature is crucial to many of their biological activities, particularly their ability to interact with and disrupt cell membranes. The diversity of this class of compounds arises from variations in the triterpene skeleton, the type and number of sugar residues, and the linkages between the sugar moieties and the aglycone.

Biological Activities and Mechanisms of Action

Tetracyclic triterpenoid saponins exhibit a remarkable array of biological activities, making them promising candidates for the development of novel therapeutics.

Anti-Cancer Activity

A significant body of research has focused on the anti-cancer properties of tetracyclic triterpenoid saponins. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[1] The anti-cancer effects are often multi-faceted, involving the modulation of several key signaling pathways.

Signaling Pathways Involved in Anti-Cancer Activity:

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[2][3] Tetracyclic triterpenoid saponins have been shown to inhibit this pathway, leading to the suppression of tumor growth.[4]

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. Certain saponins can suppress the activation of NF-κB, thereby inhibiting the expression of downstream target genes involved in tumorigenesis.

  • Apoptosis Pathway: Tetracyclic triterpenoid saponins can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases and subsequent cell death.[5]

PI3K_Akt_mTOR_Pathway Saponins Tetracyclic Triterpenoid Saponins PI3K PI3K Saponins->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

PI3K/Akt/mTOR signaling pathway inhibition by saponins.

NFkB_Pathway Saponins Tetracyclic Triterpenoid Saponins IKK IKK Saponins->IKK Inhibits Stimuli Inflammatory Stimuli Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Promotes

NF-κB signaling pathway inhibition by saponins.

Apoptosis_Pathway Saponins Tetracyclic Triterpenoid Saponins Bcl2 Bcl-2 (Anti-apoptotic) Saponins->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Saponins->Bax Activates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Mitochondria Inhibits permeabilization Bax->Mitochondria Promotes permeabilization

Intrinsic apoptosis pathway induction by saponins.
Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Tetracyclic triterpenoid saponins have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7] Their anti-inflammatory action is often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Immunomodulatory Effects

Certain tetracyclic triterpenoid saponins can modulate the immune system, acting as adjuvants to enhance the immune response to vaccines. They can stimulate both humoral and cellular immunity, making them valuable components in vaccine formulations.

Antiviral and Antifungal Activities

Several tetracyclic triterpenoid saponins have been reported to possess antiviral and antifungal properties. Their mechanism of action can involve the disruption of viral envelopes or fungal cell membranes, as well as the inhibition of viral replication processes.[8]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected tetracyclic triterpenoid saponins. IC50 represents the half-maximal inhibitory concentration, while MIC denotes the minimum inhibitory concentration.

Saponin/ExtractCancer Cell LineAssayIC50 (µg/mL)Reference
Total Saponins (from Camellia sinensis)OVCAR-3 (Ovarian)MTT5.9[9]
Total Saponins (from Camellia sinensis)A2780/CP70 (Ovarian)MTT5.9[9]
DiosgeninHeLa (Cervical)MTT16.3 ± 0.26[10]
YamogeninHeLa (Cervical)MTT16.5 ± 0.59[10]
DiosgeninSKOV-3 (Ovarian)MTT19.3 ± 0.97[10]
YamogeninSKOV-3 (Ovarian)MTT16.7 ± 0.08[10]
SaponinVirusAssayEC50 (µg/mL)Reference
Angustific acid AHIV6.1[11]
Lancilactone CHIV>32.8[11]
SaponinFungal StrainMIC (µM)Reference
Camsinsaponin ACandida albicans7.81[12]
Camsinsaponin BCandida albicans5.06[12]
Oleanolic acid 3-O-β-D-xylopyranosyl-(1 → 3)-α-L-rhamnopyranosyl-(1 → 2)-α-L-arabinopyranosideTrichophyton rubrum8 µg/mL (MIC80)[13]
Oleanolic acid 3-O-α-L-arabinopyranosyl-(1 → 3)-α-L-rhamnopyranosyl-(1 → 2)-α-L-arabinopyranosideTrichophyton rubrum8 µg/mL (MIC80)[13]
Oleanolic acid 3-O-α-L-arabinopyranosyl-(1 → 3)-α-L-rhamnopyranosyl-(1 → 2)-α-L-arabinopyranosideCandida albicans8 µg/mL (MIC80)[13]

Experimental Protocols

Extraction, Isolation, and Characterization of Tetracyclic Triterpenoid Saponins

The general workflow for obtaining pure tetracyclic triterpenoid saponins from plant material involves several key steps.

Saponin_Extraction_Workflow Plant Plant Material (e.g., leaves, roots) Drying Drying and Grinding Plant->Drying Extraction Solvent Extraction (e.g., Methanol, Ethanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., n-butanol/water) Filtration->Partitioning Chromatography Chromatographic Purification (e.g., Column, HPLC) Partitioning->Chromatography Characterization Structural Characterization (NMR, Mass Spectrometry) Chromatography->Characterization

General workflow for saponin extraction and isolation.

1. Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol, often with heating or sonication to improve efficiency.[14]

2. Fractionation: The crude extract is then subjected to liquid-liquid partitioning. A common method involves partitioning between n-butanol and water, where the saponins will preferentially move to the n-butanol layer.[14]

3. Purification: The saponin-rich fraction is further purified using various chromatographic techniques. Column chromatography with silica gel or other stationary phases is often used for initial separation, followed by high-performance liquid chromatography (HPLC) for final purification of individual saponins.[15]

4. Structural Elucidation: The chemical structures of the purified saponins are determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[15]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Tetracyclic triterpenoid saponin stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the saponin and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS

  • Tetracyclic triterpenoid saponin stock solution

  • Griess reagent

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the saponin for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

In Vitro Anti-Inflammatory Activity: ELISA for TNF-α and IL-6

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.

Materials:

  • ELISA kits for TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer

  • Stop solution

  • Microplate reader

Protocol (General):

  • Coat a 96-well plate with the capture antibody and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (from saponin-treated and control cells) and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody. Incubate.

  • Wash the plate and add streptavidin-HRP conjugate. Incubate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.[16][17]

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay determines the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral infection.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Complete culture medium

  • Tetracyclic triterpenoid saponin stock solution

  • Overlay medium (e.g., medium with low-melting-point agarose)

  • Crystal violet staining solution

Protocol:

  • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the saponin.

  • In separate tubes, mix the virus (at a concentration that produces a countable number of plaques) with each saponin dilution and incubate for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-saponin mixtures and allow for viral adsorption.

  • Remove the inoculum and add the overlay medium.

  • Incubate the plates until plaques are visible.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control to determine the EC50 value.

Conclusion

Tetracyclic triterpenoid saponins represent a vast and structurally diverse class of natural products with immense therapeutic potential. Their wide range of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial effects, makes them attractive lead compounds for drug discovery. A thorough understanding of their mechanisms of action, supported by robust quantitative data and standardized experimental protocols, is essential for advancing their development into clinically useful agents. This technical guide provides a foundational resource for researchers dedicated to unlocking the full therapeutic promise of these remarkable molecules. Further investigation into the structure-activity relationships and in vivo efficacy of tetracyclic triterpenoid saponins will be crucial in translating their biological significance into tangible clinical benefits.

References

Preliminary Studies on the Therapeutic Potential of Dammarenediol II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II, a tetracyclic triterpenoid sapogenin, is a key intermediate in the biosynthesis of dammarane-type ginsenosides, the primary active constituents of the medicinal plant Panax ginseng.[1][2] Emerging research has illuminated the diverse pharmacological activities of this compound, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of this compound, with a focus on its anticancer, neuroprotective, and anti-inflammatory properties. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts.

Therapeutic Potential and Mechanisms of Action

Preliminary studies have demonstrated that this compound possesses significant therapeutic potential in several key areas, primarily attributed to its ability to modulate critical cellular signaling pathways.

Anticancer Activity

This compound has shown promising anticancer effects, notably in osteosarcoma, by inhibiting cancer cell growth and metastasis.[3] The primary mechanism underlying its anticancer activity involves the blockade of the Phosphoinositide 3-kinase (PI3K)/Akt and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[3]

Neuroprotective Effects

Dammarane sapogenins, for which this compound is a precursor, have demonstrated neuroprotective effects against neuroinflammation and cognitive impairment. These effects are mediated, in part, through the inhibition of the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. This inhibition leads to a reduction in microglia overactivation and the release of pro-inflammatory cytokines.

Anti-inflammatory Activity

The anti-inflammatory properties of dammarane-type triterpenoids are linked to their ability to modulate key inflammatory signaling pathways, including the NF-κB pathway. By inhibiting NF-κB activation, these compounds can suppress the production of pro-inflammatory mediators.

Data Presentation: Summary of Quantitative Data

The following tables summarize the available quantitative data from preliminary studies on this compound. (Note: Specific IC50 values for this compound are not yet widely published in the reviewed literature; the tables are structured to be populated as more data becomes available).

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeParameterValueReference
Osteosarcoma cellsBone CancerGrowth InhibitionDose-dependent[3]
(Populate with additional data as available)IC50

Table 2: Neuroprotective Effects of this compound

Model SystemInsultParameterResultReference
PC12 cellsGlutamate-induced toxicityCell Viability(Quantitative data needed)
(Populate with additional data as available)

Table 3: Anti-inflammatory Effects of this compound

Cell LineStimulantParameterResultReference
MacrophagesLPSTNF-α reduction(Quantitative data needed)
MacrophagesLPSIL-6 reduction(Quantitative data needed)
(Populate with additional data as available)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

LPS-Induced Neuroinflammation Mouse Model

This in vivo model is used to study the effects of compounds on neuroinflammation.[9][10][11][12][13]

Protocol:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified period.

  • LPS Injection: Induce neuroinflammation by injecting lipopolysaccharide (LPS) from E. coli intraperitoneally.

  • Behavioral Tests: At a specific time point after LPS injection, perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

  • Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue for further analysis.

  • Analysis: Analyze the brain tissue for markers of neuroinflammation, such as microglial activation (e.g., Iba1 immunohistochemistry) and pro-inflammatory cytokine levels (e.g., ELISA, qPCR).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a widely used immunological assay for quantifying the concentration of a specific analyte, such as a cytokine, in a sample.[14][15][16]

Protocol for TNF-α and IL-6:

  • Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubate overnight.

  • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample and Standard Incubation: Add standards of known cytokine concentrations and the experimental samples (e.g., cell culture supernatants, serum) to the wells and incubate.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a chromogenic substrate for HRP (e.g., TMB). The enzyme will catalyze a color change.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the experimental samples.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Anticancer Signaling Pathway

anticancer_pathway Dammarenediol_II This compound PI3K PI3K Dammarenediol_II->PI3K inhibits STAT3 STAT3 Dammarenediol_II->STAT3 inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Metastasis Akt->Proliferation STAT3->Proliferation neuroprotective_pathway Dammarenediol_II This compound (as Dammarane Sapogenin) HMGB1 HMGB1 Dammarenediol_II->HMGB1 inhibits TLR4 TLR4 HMGB1->TLR4 NFkB NF-κB TLR4->NFkB Neuroinflammation Neuroinflammation (Microglial Activation, Pro-inflammatory Cytokines) NFkB->Neuroinflammation anti_inflammatory_pathway Dammarenediol_II This compound NFkB_activation NF-κB Activation Dammarenediol_II->NFkB_activation inhibits Pro_inflammatory_mediators Pro-inflammatory Mediators NFkB_activation->Pro_inflammatory_mediators

References

Methodological & Application

Application Notes and Protocols for Heterologous Production of Dammarenediol-II in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the heterologous production of Dammarenediol-II, a key precursor for various bioactive ginsenosides, in the yeast Saccharomyces cerevisiae. The methods described herein leverage metabolic engineering strategies to enhance product yield.

Introduction

Dammarenediol-II is a tetracyclic triterpenoid and the direct precursor to protopanaxadiol (PPD), which forms the aglycone backbone of numerous pharmacologically active dammarane-type ginsenosides.[1][2][3] Traditional extraction from Panax species is inefficient due to low concentrations and long cultivation times.[4] Heterologous production in engineered microorganisms like Saccharomyces cerevisiae offers a promising, sustainable, and scalable alternative.[5][6]

Yeast is an ideal host due to its eukaryotic nature, well-characterized genetics, and the presence of the native mevalonate (MVA) pathway, which synthesizes the universal triterpenoid precursor, 2,3-oxidosqualene.[3][4][5] By introducing a dammarenediol-II synthase (DS) from a plant source such as Panax ginseng, the metabolic flux can be redirected from sterol production to the synthesis of Dammarenediol-II.[7][8][9][10] Further enhancements can be achieved by upregulating the MVA pathway and downregulating competing pathways.[2][4][11]

Metabolic Engineering Strategy Overview

The core strategy involves genetically modifying S. cerevisiae to channel intermediates from its native MVA pathway towards the production of Dammarenediol-II. This is primarily achieved through a "push-pull" approach:

  • Push: Overexpression of key rate-limiting enzymes in the MVA pathway to increase the supply of the precursor 2,3-oxidosqualene.

  • Pull: Heterologous expression of a potent Dammarenediol-II synthase (DS) to efficiently convert 2,3-oxidosqualene into the target product.

  • Flux Redirection: Downregulation of the competing ergosterol biosynthesis pathway, which also utilizes 2,3-oxidosqualene, to minimize metabolic drain.

This engineered pathway is depicted below.

Dammarenediol_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway (Upregulated) AcetylCoA->MVA_Pathway Multiple Steps FPP Farnesyl Diphosphate (FPP) MVA_Pathway->FPP Squalene Squalene FPP->Squalene Erg9p Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Erg1p Dammarenediol Dammarenediol-II Oxidosqualene->Dammarenediol Dammarenediol Synthase (Heterologous) Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol Synthase (Erg7p) Ergosterol Ergosterol Pathway (Downregulated) Lanosterol->Ergosterol

Engineered Dammarenediol-II Biosynthetic Pathway in Yeast.

Data Presentation: Dammarenediol-II & Derivative Production Titers

The following table summarizes the production titers achieved in various studies employing different metabolic engineering strategies. This allows for a quantitative comparison of the effectiveness of different approaches.

Engineered Strain StrategyProductTiter (mg/L)Fermentation ScaleReference
Heterologous expression of Panax ginseng Dammarenediol Synthase (PgDS).Dammarenediol-II0.255-L Bioreactor[7][12]
PgDS expression with anaerobic shift fermentation.Dammarenediol-II~0.505-L Bioreactor[7][12]
Co-expression of squalene expression modules and DS in E. coli.Dammarenediol-II8.63Shake-flask[13]
CRISPRi-mediated suppression of lanosterol synthase (ERG7) in a PPD-producing strain.Protopanaxadiol (PPD)~14.4x fold increaseShake-flask[4]
Multi-copy integration of DS and UGTs, overexpression of MVA pathway enzymes, downregulation of competing pathway, and overexpression of HAC1.3β-O-Glc-DM24003-L Bioreactor[1]
Multi-copy integration of DS and UGTs, overexpression of MVA pathway enzymes, downregulation of competing pathway, and overexpression of HAC1.20S-O-Glc-DM56003-L Bioreactor[1]
Overexpression of rate-limiting enzymes, balancing carbon flux (triterpenoid vs. ergosterol), and endoplasmic reticulum engineering in a strain producing a Dammarenediol-II glucoside.3β-O-Glc2-DM766.33-L Bioreactor[2]

Note: PPD (Protopanaxadiol) and various glucosides (e.g., 3β-O-Glc-DM) are direct derivatives of Dammarenediol-II, requiring additional heterologous enzymes for their synthesis.

Experimental Protocols

The overall workflow for producing Dammarenediol-II in yeast involves strain construction, cultivation for product accumulation, and subsequent extraction and analysis.

Experimental_Workflow Gene_Cloning 1. Gene Cloning & Plasmid Construction - Codon-optimize & synthesize DS gene - Clone into yeast expression vector Yeast_Transformation 2. Yeast Transformation - Prepare competent yeast cells - Transform with expression plasmids Gene_Cloning->Yeast_Transformation Strain_Cultivation 3. Strain Cultivation & Fermentation - Inoculate selective medium - Scale up for production Yeast_Transformation->Strain_Cultivation Extraction 4. Product Extraction - Cell lysis (e.g., acid hydrolysis) - Solvent extraction (e.g., ethyl acetate) Strain_Cultivation->Extraction Analysis 5. Analysis - HPLC or LC-MS for quantification Extraction->Analysis

General Experimental Workflow.
Protocol 1: Yeast Transformation (Lithium Acetate/PEG Method)

This protocol is a standard method for introducing plasmid DNA into S. cerevisiae.[14][15][16][17]

Materials:

  • Yeast strain (e.g., CEN.PK2-1C, BY4741).

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Expression plasmid containing the Dammarenediol Synthase gene.

  • Single-stranded carrier DNA (ssDNA), e.g., from salmon sperm.

  • Transformation Buffer (0.1 M Lithium Acetate in TE buffer).

  • PEG Solution (40-50% PEG 3350 in 0.1 M LiAc/TE buffer).

  • Selective medium plates (e.g., SC-Ura for plasmids with URA3 marker).

  • Sterile water.

Procedure:

  • Prepare Competent Cells: a. Inoculate 5-10 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking (200-250 rpm).[15] b. The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2-0.3. c. Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8 (typically 3-5 hours).[16] d. Harvest the cells by centrifugation at 3,000 x g for 5 minutes. e. Discard the supernatant, wash the cell pellet with 25 mL of sterile water, and centrifuge again. f. Resuspend the cells in 1 mL of Transformation Buffer (0.1 M LiAc/TE). The cells are now competent.

  • Transformation: a. In a microfuge tube, mix the following in order:

    • 100 µL of competent yeast cells.
    • 5-10 µL of carrier ssDNA (previously boiled for 5 min and chilled on ice).[15][17]
    • 0.1-1 µg of plasmid DNA. b. Add 600 µL of PEG Solution. Vortex thoroughly to mix. c. Incubate at 42°C for 40-45 minutes (heat shock).[14][17] d. Pellet the cells by centrifuging at 8,000 x g for 1 minute. e. Remove the supernatant and resuspend the cell pellet in 100-200 µL of sterile water.

  • Plating: a. Spread the cell suspension onto selective medium plates. b. Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 2: Cultivation and Dammarenediol-II Production

This protocol describes a typical batch cultivation in shake flasks. For higher yields, fed-batch fermentation in a bioreactor is recommended.[1][2][18]

Materials:

  • Transformed yeast strain.

  • Synthetic complete (SC) drop-out medium with 2% glucose (or galactose if using a GAL promoter).

  • Baffled shake flasks.

Procedure:

  • Inoculum Preparation: a. Inoculate a single colony of the transformed yeast into 5-10 mL of selective medium. b. Grow overnight at 30°C with vigorous shaking (~250 rpm).

  • Production Culture: a. Inoculate 50 mL of selective medium in a 250 mL baffled flask with the overnight culture to a starting OD₆₀₀ of ~0.1. b. Incubate at 30°C with shaking (250 rpm) for 72-96 hours. c. (Optional) For certain promoters, induction might be necessary (e.g., adding galactose). d. (Optional Strategy) An "anaerobic shift" can enhance production. After an initial aerobic growth phase (e.g., 24 hours), the culture can be shifted to micro-aerobic or anaerobic conditions, which has been shown to double Dammarenediol-II accumulation.[7][12]

Protocol 3: Extraction and Quantification of Dammarenediol-II

Dammarenediol-II is an intracellular product. Extraction typically involves cell wall disruption followed by solvent extraction.

Materials:

  • Yeast culture from Protocol 2.

  • 2 M HCl.

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Dammarenediol-II standard.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

Procedure:

  • Cell Harvesting and Lysis: a. Harvest cells from 10-50 mL of culture by centrifugation (3,000 x g, 5 min). b. Resuspend the pellet in 1 mL of water. c. Add an equal volume of 2 M HCl. d. Incubate at 50-60°C for 1 hour to hydrolyze the cell wall.

  • Solvent Extraction: a. Add 2 volumes of ethyl acetate to the hydrolyzed cell mixture. b. Vortex vigorously for 5 minutes. c. Centrifuge to separate the phases (5,000 x g, 10 min). d. Carefully collect the upper organic (ethyl acetate) phase. e. Repeat the extraction of the aqueous phase once more and pool the organic layers. f. Dry the pooled organic phase over anhydrous sodium sulfate.

  • Sample Preparation and Analysis: a. Evaporate the dried ethyl acetate extract to dryness under a stream of nitrogen or in a vacuum concentrator. b. Re-dissolve the dried extract in a known volume (e.g., 200 µL) of methanol. c. Filter the sample through a 0.22 µm syringe filter. d. Analyze the sample using HPLC or LC-MS.[7][9][19]

  • HPLC/LC-MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm × 100 mm).[9][19]

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[9][19]

    • Detection: UV detector (e.g., at 203 nm) for HPLC or Mass Spectrometer for LC-MS for positive identification and quantification against a standard curve.[8][10]

Conclusion

The heterologous production of Dammarenediol-II in Saccharomyces cerevisiae is a highly viable platform for the sustainable synthesis of valuable ginsenoside precursors. By implementing the metabolic engineering strategies and experimental protocols outlined in this document, researchers can construct and optimize yeast cell factories for high-titer production. Further improvements can be achieved through systematic optimization of fermentation conditions, screening of more efficient Dammarenediol Synthase variants, and advanced metabolic modeling.

References

Protocol for Establishing Transgenic Tobacco Cell Suspension Cultures for Dammarenediol II Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Dammarenediol II is a tetracyclic triterpenoid and a key precursor in the biosynthesis of dammarane-type ginsenosides, the primary active components of Panax ginseng. These ginsenosides exhibit a wide range of pharmacological activities, making this compound a valuable compound for the pharmaceutical industry. The production of this compound in its natural source, ginseng, is limited due to the plant's slow growth and low yields of this intermediate compound.[1][2][3] Metabolic engineering in fast-growing plant cell cultures, such as tobacco (Nicotiana tabacum), offers a promising alternative for the scalable and sustainable production of this compound.[1][2]

This document provides a detailed protocol for the establishment of transgenic tobacco cell suspension cultures engineered to produce this compound. The protocol outlines the heterologous expression of the Panax ginseng Dammarenediol-II synthase gene (PgDDS) in tobacco, the subsequent establishment of callus and cell suspension cultures from the transgenic plants, and methods for the extraction and quantification of this compound.

Principle

The core of this protocol is the introduction and expression of the PgDDS gene in tobacco. This gene encodes the enzyme Dammarenediol-II synthase, which catalyzes the cyclization of 2,3-oxidosqualene to form this compound.[1][2][4] By overexpressing this gene in tobacco, the metabolic pathway is redirected towards the synthesis of this compound. The transgenic tobacco plants are then used to initiate callus cultures, which are subsequently adapted to grow as fine cell suspensions in liquid medium. These suspension cultures serve as a contained and controllable system for the continuous production of the target compound.

Data Presentation

Table 1: this compound Production in Transgenic Tobacco

Plant/Culture TypeTransgenic LineThis compound Concentration (μg/g Dry Weight)This compound Yield (mg/L of culture)Reference
RootsT14157.8-[1][2]
StemsT14Lower than roots-[1][2]
LeavesT14Lower than stems-[1][2]
Flower BudsT14Lower than leaves-[1][2]
Cell SuspensionT145735.2[1][2]

Table 2: Effect of Elicitors and Culture Scale-up on Triterpenoid Production in Transgenic Tobacco Co-expressing PgDDS and CYP716A47

Culture ConditionCompoundConcentration (μg/g Dry Weight)Reference
Callus treated with 2,4-DDammarenediol-II (DD)783.8[5][6]
Callus treated with 2,4-DProtopanaxadiol (PPD)125.9[5][6]
250-ml shake flaskProtopanaxadiol (PPD)166.9[5][7]
5-l airlift bioreactorProtopanaxadiol (PPD)980.9[5][7]

Experimental Protocols

Genetic Transformation of Tobacco

This protocol describes the Agrobacterium tumefaciens-mediated transformation of tobacco leaf disks to introduce the PgDDS gene.

Materials:

  • Nicotiana tabacum plants

  • Agrobacterium tumefaciens strain (e.g., LBA4404) carrying a binary vector with the PgDDS gene under the control of a strong constitutive promoter (e.g., CaMV 35S) and a selectable marker gene (e.g., nptII for kanamycin resistance).

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Plant growth regulators: α-naphthaleneacetic acid (NAA) and 6-benzylaminopurine (BAP)

  • Antibiotics: Kanamycin for selection, and a bacteriostatic agent like carbenicillin or cefotaxime to eliminate Agrobacterium after co-cultivation.

  • Acetosyringone

  • Phytoagar

Procedure:

  • Prepare Agrobacterium Culture: Inoculate a single colony of the Agrobacterium strain into liquid LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

  • Prepare Leaf Explants: Sterilize the surface of young, healthy tobacco leaves and cut them into small disks (approximately 1 cm²).

  • Infection: Inoculate the leaf disks with the Agrobacterium suspension (OD600 ≈ 0.5) for 30 minutes.

  • Co-cultivation: Place the leaf disks on MS medium supplemented with NAA (0.1 mg/L), BAP (1.0 mg/L), and acetosyringone (100 µM). Incubate in the dark for 2-3 days at 25°C.

  • Selection and Regeneration: Transfer the leaf disks to MS medium containing NAA (0.1 mg/L), BAP (1.0 mg/L), kanamycin (100 mg/L), and carbenicillin (500 mg/L). Subculture every 2-3 weeks.

  • Rooting: Once shoots have regenerated, excise them and transfer to a rooting medium (MS medium with kanamycin).

  • Acclimatization: Transfer the rooted plantlets to soil and grow in a greenhouse. Confirm the presence of the transgene by PCR.

Establishment of Callus and Cell Suspension Cultures

Materials:

  • Transgenic tobacco plants

  • Modified Linsmaier and Skoog (mLS) medium

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Erlenmeyer flasks

  • Orbital shaker

Procedure:

  • Callus Induction:

    • Excise root segments from sterile transgenic tobacco plants.[1][2]

    • Place the root segments on solid mLS medium supplemented with 2,4-D (0.2 mg/L).[8][9][10]

    • Incubate in the dark at 25-27°C.[8][9][10]

    • Subculture the developing callus to fresh medium every 3-4 weeks.

  • Initiation of Cell Suspension Culture:

    • Select friable and fast-growing calli.

    • Transfer approximately 2-3 g of callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid mLS medium with 0.2 mg/L 2,4-D.[8][9][10]

    • Incubate on an orbital shaker at 110-130 rpm in the dark at 25-27°C.[8][9][10]

  • Maintenance and Subculturing:

    • Subculture the cell suspension every 7-10 days by transferring an aliquot of the culture to fresh liquid medium. The inoculum size can vary, but a 1:4 or 1:5 dilution is common.

    • Maintain the cultures under the same conditions (shaking speed, temperature, and dark).

Elicitation for Enhanced Production (Optional)

Elicitors can be used to stimulate the secondary metabolite production. Methyl jasmonate (MeJA) has been shown to be effective.

Procedure:

  • Grow the cell suspension culture for a certain period (e.g., 14 days).

  • Add a sterile solution of MeJA to the culture to a final concentration of 100 µM.

  • Continue the incubation for a specified period (e.g., 3-7 days) before harvesting the cells for extraction.

Extraction and Quantification of this compound

Materials:

  • Harvested tobacco cells (filtered and dried)

  • Mortar and pestle or grinder

  • Organic solvents: n-hexane, ethyl acetate

  • Gas chromatography-mass spectrometry (GC-MS) system

  • This compound standard

Procedure:

  • Extraction:

    • Freeze-dry the harvested tobacco cells.

    • Grind the dried cells to a fine powder.

    • Extract the powder with n-hexane followed by ethyl acetate using sonication or shaking.

    • Combine the organic extracts and evaporate to dryness under vacuum.

  • Quantification by GC-MS:

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate).

    • Analyze the sample using a GC-MS system.

    • Identify the this compound peak by comparing its retention time and mass spectrum with that of a pure standard.

    • Quantify the amount of this compound by comparing the peak area with a standard curve generated from known concentrations of the this compound standard.

Visualization

This compound Biosynthetic Pathway

Dammarenediol_II_Pathway 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound Dammarenediol-II synthase (PgDDS) Protopanaxadiol Protopanaxadiol This compound->Protopanaxadiol CYP716A47 Ginsenosides (PPD-type) Ginsenosides (PPD-type) Protopanaxadiol->Ginsenosides (PPD-type) Glycosyltransferases

Caption: Biosynthetic pathway of this compound and its conversion to ginsenosides.

Experimental Workflow

Experimental_Workflow cluster_transformation Genetic Transformation cluster_culture Cell Culture Establishment cluster_production_analysis Production and Analysis Agrobacterium_Culture Agrobacterium Culture (with PgDDS gene) Tobacco_Leaf_Disks Tobacco Leaf Disks Agrobacterium_Culture->Tobacco_Leaf_Disks Infection Co-cultivation Co-cultivation Tobacco_Leaf_Disks->Co-cultivation Selection_Regeneration Selection & Regeneration (Kanamycin) Co-cultivation->Selection_Regeneration Transgenic_Plant Transgenic Tobacco Plant Selection_Regeneration->Transgenic_Plant Callus_Induction Callus Induction (from roots) Transgenic_Plant->Callus_Induction Suspension_Culture Suspension Culture Initiation Callus_Induction->Suspension_Culture Culture_Maintenance Culture Maintenance & Subculturing Suspension_Culture->Culture_Maintenance Elicitation Elicitation (optional) (e.g., Methyl Jasmonate) Culture_Maintenance->Elicitation Harvesting Harvesting & Drying Culture_Maintenance->Harvesting Elicitation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: Workflow for this compound production in transgenic tobacco cell cultures.

References

Application Notes and Protocols for Enhancing Dammarenediol-II Synthesis through Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of microorganisms to enhance the production of Dammarenediol-II, a key precursor for the synthesis of various pharmacologically active ginsenosides. The following sections outline the biosynthetic pathway, metabolic engineering strategies, experimental protocols, and quantitative production data from various studies.

Introduction to Dammarenediol-II Biosynthesis

Dammarenediol-II is a tetracyclic triterpenoid synthesized from 2,3-oxidosqualene. In nature, this pathway is found in plants of the Panax genus. The advent of synthetic biology has enabled the heterologous production of Dammarenediol-II in microbial hosts like Saccharomyces cerevisiae, Escherichia coli, Pichia pastoris, and Chlamydomonas reinhardtii. The core biosynthetic pathway involves the cyclization of 2,3-oxidosqualene, which is a product of the mevalonate (MVA) pathway.

Metabolic Engineering Strategies

Enhancing the production of Dammarenediol-II in microbial hosts typically involves a multi-pronged approach targeting different levels of cellular metabolism. Key strategies include:

  • Enhancing Precursor Supply: Overexpression of key enzymes in the MVA pathway to increase the intracellular pool of the precursor, 2,3-oxidosqualene.

  • Expression of Dammarenediol-II Synthase (DDS): Introducing and optimizing the expression of the DDS enzyme, which catalyzes the cyclization of 2,3-oxidosqualene to Dammarenediol-II.

  • Redirecting Carbon Flux: Downregulating or knocking out competing pathways that also utilize 2,3-oxidosqualene, such as the ergosterol biosynthesis pathway in yeast.

  • Host Engineering and Optimization: Selecting and engineering robust microbial chassis, and optimizing fermentation conditions to improve cell growth and product formation.

The following diagram illustrates the general metabolic pathway engineered in a microbial host for Dammarenediol-II production.

Dammarenediol_II_Pathway cluster_mva Mevalonate (MVA) Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Multiple Steps HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene FPP->Squalene ERG9 2_3_Oxidosqualene 2,3-Oxidosqualene Squalene->2_3_Oxidosqualene ERG1 Dammarenediol_II Dammarenediol-II 2_3_Oxidosqualene->Dammarenediol_II PgDDS (Overexpressed) Lanosterol Lanosterol 2_3_Oxidosqualene->Lanosterol ERG7 (Downregulated) Ergosterol Ergosterol Biosynthesis Lanosterol->Ergosterol Experimental_Workflow cluster_design Strain Design & Construction cluster_production Production & Analysis Gene_Cloning Gene Cloning & Expression Cassette Construction Yeast_Transformation Yeast Transformation Gene_Cloning->Yeast_Transformation Strain_Verification Strain Verification Yeast_Transformation->Strain_Verification Fermentation Fermentation Strain_Verification->Fermentation Extraction Extraction Fermentation->Extraction Quantification Quantification (HPLC) Extraction->Quantification

Application Notes and Protocols for the Quantification of Dammarenediol II using LC-MS and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II, a tetracyclic triterpenoid, is a key precursor in the biosynthesis of various pharmacologically active dammarane-type saponins, such as ginsenosides found in Panax ginseng. Accurate and robust quantification of this compound is crucial for phytochemical analysis, biosynthetic pathway studies, and the quality control of herbal medicines and related drug development. This document provides detailed application notes and experimental protocols for the quantification of this compound using two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Quantification

LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for the analysis of this compound in complex matrices without the need for derivatization.

Application Note: LC-MS

Principle: this compound is separated from other components in the sample extract by reverse-phase liquid chromatography. The analyte is then ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and detected by a mass spectrometer. Multiple Reaction Monitoring (MRM) mode is commonly employed for quantitative analysis, providing excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition.

Advantages:

  • High sensitivity and selectivity.

  • No derivatization step required, simplifying sample preparation.

  • Suitable for analyzing complex mixtures like plant extracts and biological fluids.

Challenges:

  • Matrix effects can influence ionization efficiency, potentially affecting accuracy.

  • Careful optimization of chromatographic and mass spectrometric conditions is necessary.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (from Plant Material)

  • Grinding: Freeze-dry the plant material (e.g., leaves, roots) and grind it into a fine powder.

  • Extraction: Accurately weigh 100 mg of the powdered sample into a centrifuge tube. Add 1 mL of 70% methanol.[1]

  • Sonication/Vortexing: Vortex the mixture thoroughly and sonicate for 30 minutes in a water bath.

  • Overnight Incubation: Store the sample at 4°C overnight to ensure complete extraction.[1]

  • Centrifugation: Centrifuge the extract at 12,000 × g for 10 minutes.[1]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

ParameterSetting
Liquid Chromatograph UPLC/HPLC system (e.g., SHIMADZU Nexera X2, Agilent 1290 Infinity II)
Column Agilent SB-C18 (1.8 µm, 2.1 mm × 100 mm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid[1][2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1][2]
Gradient Program 0-2 min: 5% B; 2-9 min: 5-95% B; 9-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-14 min: 5% B[1][2]
Flow Rate 0.35 mL/min[1][2]
Column Temperature 40°C[1][2]
Injection Volume 4 µL[1][2]
Mass Spectrometer Triple Quadrupole (e.g., Applied Biosystems 4500 Q TRAP)
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Source Temperature 150°C
Desolvation Temperature 500°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 2

Table 1: Quantitative LC-MS Data for this compound

MatrixConcentration RangeLODLOQReference
Yeast ExtractNot SpecifiedNot SpecifiedNot Specified[1]
G. longipes TissuesRelative AbundanceNot SpecifiedNot Specified[2]

Table 2: LC-MS/MS MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
427.4 [M+H-H₂O]⁺409.4 [M+H-2H₂O]⁺Optimized by userPrimary transition for quantification.[1][3]
427.4 [M+H-H₂O]⁺219.2Optimized by userConfirmation ion.[1][3]
427.4 [M+H-H₂O]⁺191.2Optimized by userConfirmation ion.[1][3]

LC-MS Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plant Material Grinding Grinding Sample->Grinding Extraction Methanol Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation UPLC/HPLC Separation Filtration->LC_Separation MS_Detection Mass Spectrometry (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for LC-MS based quantification of this compound.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

GC-MS is a highly effective technique for the quantification of thermally stable and volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Application Note: GC-MS

Principle: this compound, after being converted to a more volatile silyl derivative, is separated by gas chromatography based on its boiling point and interaction with the stationary phase of the GC column. The separated derivative is then ionized by electron impact (EI) and detected by a mass spectrometer. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often used, where only specific ions characteristic of the analyte are monitored, thereby increasing sensitivity and selectivity.

Advantages:

  • High chromatographic resolution.

  • Robust and widely available technique.

  • Provides structural information through characteristic fragmentation patterns.

Challenges:

  • Requires a derivatization step, which adds complexity and potential for variability.

  • Not suitable for thermally labile compounds.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

  • Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol, as described in the LC-MS protocol).

  • Drying: Evaporate a known volume of the extract to complete dryness under a gentle stream of nitrogen gas in a GC vial. It is crucial to ensure the sample is completely dry as silylation reagents are moisture-sensitive.[4][5]

  • Derivatization (Silylation):

    • To the dried residue, add 25 µL of anhydrous pyridine and 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6] Pyridine acts as a catalyst.

    • Tightly cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[1][6]

    • Cool the vial to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 280°C
Injection Mode Splitless
Oven Temperature Program Initial 100°C for 1 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 330°C and hold for 6 min.
Mass Spectrometer Quadrupole (e.g., Agilent 5977B)
Ionization Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions See Table 4

Table 3: Quantitative GC-MS Data for this compound

MatrixConcentration RangeLODLOQReference
Plant ExtractsNot SpecifiedNot SpecifiedNot Specified[1]

Table 4: GC-MS SIM Ions for Silylated this compound

Ion (m/z)RoleNotes
[Target Ion 1]QuantifierSpecific fragment ion of the TMS-derivatized this compound.
[Target Ion 2]QualifierAnother characteristic fragment ion for confirmation.
[Target Ion 3]QualifierAdditional fragment for increased confidence in identification.
(Note: Specific ions for silylated this compound should be determined by analyzing a standard under the described conditions to identify the most abundant and specific fragment ions.)

GC-MS Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Extract Drying Drying Sample->Drying Derivatization Silylation (BSTFA/TMCS) Drying->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry (SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for GC-MS based quantification of this compound.

Section 3: Method Validation

For both LC-MS and GC-MS methods, it is essential to perform a thorough validation to ensure the reliability of the quantitative data. Key validation parameters include:

  • Linearity: Establish a calibration curve with a series of standards to demonstrate the linear relationship between concentration and response.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Assess the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision), typically evaluated at low, medium, and high concentrations.

  • Recovery: Evaluate the efficiency of the extraction procedure.

  • Matrix Effect (for LC-MS): Investigate the influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in the sample matrix and in prepared solutions under different storage conditions.

Conclusion

Both LC-MS and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. LC-MS offers the advantage of simpler sample preparation without derivatization, while GC-MS provides excellent chromatographic resolution and robust performance. Proper method development and validation are critical for obtaining accurate and reproducible quantitative results with either technique.

References

Application of CRISPR/Cas9 for Genome Editing in Dammarenediol-II Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol-II is a tetracyclic triterpenoid that serves as a key precursor for the synthesis of various bioactive ginsenosides, which have significant pharmacological value. The heterologous production of Dammarenediol-II in microbial hosts, particularly Saccharomyces cerevisiae, offers a promising and sustainable alternative to extraction from plant sources. Metabolic engineering strategies are crucial for optimizing yields, and the CRISPR/Cas9 system has emerged as a powerful tool for precise and efficient genome editing in these production strains. This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to enhance Dammarenediol-II production in yeast.

Core Concepts and Applications

The central strategy for increasing Dammarenediol-II production in yeast involves redirecting the metabolic flux from competing pathways towards the desired product. In S. cerevisiae, the native ergosterol biosynthesis pathway competes for the common precursor, 2,3-oxidosqualene. The enzyme lanosterol synthase, encoded by the ERG7 gene, converts 2,3-oxidosqualene to lanosterol, the first step in ergosterol synthesis. By using CRISPR interference (CRISPRi) to downregulate the expression of ERG7, more 2,3-oxidosqualene can be channeled into the heterologous Dammarenediol-II synthesis pathway.[1][2][3]

Furthermore, CRISPR/Cas9 can be employed for the multi-copy integration of key pathway genes, such as the Dammarenediol-II synthase (DS), to boost the conversion of 2,3-oxidosqualene to Dammarenediol-II.[4][5] Overexpression of rate-limiting enzymes in the upstream mevalonate (MVA) pathway can also increase the overall precursor supply.[6][7]

Data Presentation: Enhancing Dammarenediol-II Production via CRISPRi

The following table summarizes the quantitative impact of CRISPRi-mediated downregulation of the ERG7 gene on the production of Dammarenediol-II and its downstream derivative, protopanaxadiol (PPD), in engineered S. cerevisiae strains. The data is adapted from a study by Lim et al. (2021).[1][2][3]

Strain IDGenotype ModificationDammarenediol-II (mg/L)Protopanaxadiol (PPD) (mg/L)
PPD-A3Base PPD-producing strain1.12.2
PPD-A3-sgRNA1PPD-A3 + CRISPRi targeting ERG7 promoter (sgRNA1)1.86.4
PPD-A3-sgRNA2PPD-A3 + CRISPRi targeting ERG7 promoter (sgRNA2)1.97.9
PPD-A3-sgRNA3PPD-A3 + CRISPRi targeting ERG7 promoter (sgRNA3)2.55.0
PPD-A3-sgRNA4PPD-A3 + CRISPRi targeting ERG7 promoter (sgRNA4)3.518.2
PPD-A3-sgRNA5PPD-A3 + CRISPRi targeting ERG7 promoter (sgRNA5)4.831.6

Data represents production titers after 48 hours of shake-flask fermentation.

Signaling Pathways and Experimental Workflows

Dammarenediol-II Biosynthetic Pathway and Competing Ergosterol Pathway

cluster_0 Mevalonate (MVA) Pathway cluster_1 Ergosterol Biosynthesis (Native Pathway) cluster_2 Dammarenediol-II Biosynthesis (Heterologous Pathway) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP FPP FPP IPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (ERG1) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase (ERG7) Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II Synthase (DS) ... ... Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Protopanaxadiol (PPD) Protopanaxadiol (PPD) Dammarenediol-II->Protopanaxadiol (PPD) PPD Synthase (PPDS) CRISPRi CRISPRi Lanosterol Synthase (ERG7) Lanosterol Synthase (ERG7) CRISPRi->Lanosterol Synthase (ERG7) Downregulation

Caption: Metabolic pathways for Dammarenediol-II and ergosterol synthesis.

CRISPRi Workflow for ERG7 Downregulation

sgRNA_design 1. Design sgRNAs targeting ERG7 promoter plasmid_construction 2. Clone sgRNA into dCas9 expression vector sgRNA_design->plasmid_construction yeast_transformation 3. Transform yeast with dCas9-sgRNA plasmid plasmid_construction->yeast_transformation selection 4. Select positive transformants yeast_transformation->selection verification 5. Verify ERG7 downregulation (qRT-PCR) selection->verification fermentation 6. Fermentation and product analysis (HPLC/GC-MS) verification->fermentation

Caption: Experimental workflow for CRISPRi-mediated gene downregulation.

Logical Relationship for Enhancing Dammarenediol-II Production

Goal Increased Dammarenediol-II Production Strategy1 Redirect Metabolic Flux Goal->Strategy1 Strategy2 Increase Precursor Supply Goal->Strategy2 Strategy3 Enhance Product Conversion Goal->Strategy3 Action1 CRISPRi downregulation of ERG7 Strategy1->Action1 Action2 Overexpress MVA pathway genes (e.g., tHMG1) Strategy2->Action2 Action3 CRISPR-mediated multi-copy integration of DS gene Strategy3->Action3

Caption: Strategies for improving Dammarenediol-II production.

Experimental Protocols

Protocol 1: CRISPRi-mediated Downregulation of ERG7

This protocol is adapted from established yeast CRISPRi methodologies and specific findings related to protopanaxadiol production.[1][2][3]

1. sgRNA Design and Vector Construction: a. Design 20-bp sgRNA sequences targeting the promoter region of the ERG7 gene. Online tools such as CHOPCHOP or Benchling can be used for sgRNA design, selecting for high on-target scores and low off-target potential.[8] b. Synthesize complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning. c. Anneal the oligonucleotides to form a double-stranded DNA insert. d. Ligate the annealed insert into a yeast expression vector co-expressing a catalytically inactive Cas9 (dCas9) and the sgRNA cassette. A common setup involves a plasmid with a constitutive promoter (e.g., TDH3) driving dCas9 expression and another promoter (e.g., SNR52) for the sgRNA.

2. Yeast Transformation: a. Prepare competent S. cerevisiae cells of the Dammarenediol-II producing strain using the Lithium Acetate/Single-Stranded Carrier DNA/PEG method.[8] b. Co-transform the competent cells with the dCas9-sgRNA plasmid. c. Plate the transformation mixture on selective media (e.g., synthetic complete medium lacking uracil for a URA3 selectable marker) and incubate at 30°C for 2-3 days until colonies appear.

3. Verification of Transformants: a. Pick individual colonies and grow them in liquid selective media. b. Isolate total RNA from the cultures. c. Perform quantitative real-time PCR (qRT-PCR) to quantify the mRNA levels of the ERG7 gene, using a housekeeping gene (e.g., ACT1) for normalization. Compare the expression levels to the parent strain to confirm downregulation.

4. Fermentation and Metabolite Analysis: a. Inoculate the verified engineered strains into appropriate fermentation media. b. After a set fermentation period (e.g., 48-72 hours), harvest the culture. c. Extract the metabolites from the yeast cells, for example, using an alkaline lysis method followed by organic solvent extraction. d. Analyze the concentration of Dammarenediol-II and other relevant metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: CRISPR/Cas9-mediated Multi-copy Integration of Dammarenediol-II Synthase (DS)

This protocol is based on methods for multiplexed and multi-copy gene integration in yeast.[4][5][9]

1. Design of gRNA and Donor DNA: a. Design a gRNA that targets a repetitive element in the yeast genome, such as the delta (δ) sites, to facilitate multi-copy integration.[9] b. Prepare the donor DNA, which consists of the Dammarenediol-II synthase (DS) expression cassette (promoter-gene-terminator) flanked by homology arms of at least 60 bp that are homologous to the sequences surrounding the gRNA target site in the delta element.

2. Yeast Transformation: a. Prepare competent cells of the Dammarenediol-II producing strain. b. Co-transform the competent cells with the Cas9-gRNA expression plasmid and the linear donor DNA fragment. c. Plate the transformation on selective media and incubate at 30°C.

3. Screening and Verification: a. Screen colonies for successful integration. This can be done by colony PCR using primers that anneal outside the integration site and within the integrated cassette. b. To determine the copy number of the integrated gene, perform quantitative PCR (qPCR) on the genomic DNA of the engineered strains, comparing the amplification of the DS gene to a single-copy endogenous gene.

4. Fermentation and Analysis: a. Cultivate the high-copy-number strains under fermentation conditions. b. Extract and quantify the Dammarenediol-II production as described in Protocol 1, step 4.

Conclusion

The CRISPR/Cas9 system provides a versatile and efficient platform for the metabolic engineering of Dammarenediol-II producing yeast strains. By strategically downregulating competing pathways, such as the ergosterol biosynthesis pathway, and amplifying the expression of key enzymes in the Dammarenediol-II pathway, significant improvements in product titers can be achieved. The protocols and data presented here serve as a guide for researchers to apply these powerful genome editing tools to develop commercially viable microbial cell factories for the production of valuable triterpenoids.

References

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Bioactive Dammarenediol-II Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol-II (DM) is a tetracyclic triterpenoid and a key precursor in the biosynthesis of dammarane-type ginsenosides, the primary bioactive components of Panax ginseng.[1][2][3][4] While DM itself exhibits pharmacological potential, its glucosides have demonstrated enhanced bioactivities, including potent anti-cancer properties.[5] This document provides detailed application notes and protocols for the in vitro enzymatic synthesis of two bioactive Dammarenediol-II glucosides: 3-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol (3β-O-Glc-DM) and 20-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol (20S-O-Glc-DM).

The synthesis is achieved using two specific UDP-glycosyltransferases (UGTs) from Panax ginseng, PgUGT74AE2 and UGTPg1, which regioselectively glycosylate the C3–OH and C20–OH positions of Dammarenediol-II, respectively.[5] These glucosides have shown significant cytotoxic effects against human colon cancer cell lines, making them promising candidates for further drug development.[5]

Bioactivity of Dammarenediol-II Glucosides

In vitro studies have demonstrated the anti-colon cancer activities of both 3β-O-Glc-DM and 20S-O-Glc-DM. The cytotoxic effects of these compounds were evaluated against three human colon cancer cell lines: HCT15, HCT116, and SW48. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundHCT15 (μM)HCT116 (μM)SW48 (μM)
3β-O-Glc-DM 30.663.756.9
20S-O-Glc-DM 49.046.894.6
Ginsenoside Rg3 (Positive Control)---
Compound K (Positive Control)---

Data sourced from Hu et al., Green Chemistry, 2019.

Experimental Workflow

The overall process for the synthesis and analysis of Dammarenediol-II glucosides involves several key stages, from the expression of the necessary enzymes to the purification and characterization of the final products.

G cluster_0 Enzyme Production cluster_1 Enzymatic Synthesis cluster_2 Product Purification & Analysis a1 Gene Cloning (PgUGT74AE2 / UGTPg1 into pET vector) a2 Transformation (into E. coli BL21(DE3)) a1->a2 a3 Protein Expression (IPTG Induction) a2->a3 a4 Cell Lysis & His-tag Purification (Ni-NTA Chromatography) a3->a4 b1 Reaction Setup (DM, UDPG, Purified UGT) a4->b1 Purified Enzyme b2 Incubation (40°C, 24h) b1->b2 b3 Reaction Termination (Methanol) b2->b3 c1 Semi-Preparative HPLC b3->c1 c2 Structure Verification (HPLC-ESI-MS, NMR) c1->c2

Fig. 1: Overall workflow for the synthesis of Dammarenediol-II glucosides.

Protocols

Protocol 1: Expression and Purification of Recombinant UGTs

This protocol describes the expression of His-tagged PgUGT74AE2 and UGTPg1 in E. coli and their subsequent purification.

1.1. Gene Cloning and Transformation

  • Synthesize or clone the codon-optimized genes for PgUGT74AE2 and UGTPg1 from Panax ginseng.

  • Ligate the genes into a pET-based expression vector (e.g., pET32a) containing an N-terminal His6-tag.

  • Transform the resulting plasmids (pET-PgUGT74AE2 and pET-UGTPg1) into chemically competent E. coli BL21(DE3) cells.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.

1.2. Protein Expression

  • Inoculate a single colony from the plate into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

  • Continue to incubate the culture at a lower temperature, such as 18°C, overnight with shaking.

1.3. Cell Lysis and Purification

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect the eluted fractions and verify the purity of the enzyme by SDS-PAGE.

  • Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of Dammarenediol-II Glucosides

This protocol details the enzymatic reaction for the glucosylation of Dammarenediol-II.

2.1. Reaction Setup

  • Prepare a 100 µL reaction mixture in a microcentrifuge tube containing:

    • 25 mM Tris-HCl (pH 8.0)

    • 0.5 mM Dammarenediol-II (DM) (dissolved in a suitable solvent like DMSO)

    • 5 mM UDP-glucose (UDPG)

    • Purified recombinant PgUGT74AE2 or UGTPg1 (approximately 5 µg)

  • For a negative control, prepare a reaction mixture containing the lysate of E. coli BL21 harboring an empty pET vector.

2.2. Incubation and Termination

  • Incubate the reaction mixture at 40°C for 24 hours.

  • Terminate the reaction by adding an equal volume (100 µL) of methanol.

  • Centrifuge the mixture to pellet any precipitate and filter the supernatant before analysis.

Protocol 3: Product Purification and Analysis

This protocol outlines the purification of the synthesized glucosides and their subsequent analysis.

3.1. Semi-Preparative HPLC Purification

  • Purify the Dammarenediol-II glucosides from the reaction mixture using a semi-preparative HPLC system.

  • Column: C18 column (e.g., 10 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating saponins.[1] An example gradient:

    • 0-10 min: 20-40% Acetonitrile

    • 10-30 min: 40-70% Acetonitrile

    • 30-35 min: 70-90% Acetonitrile

    • 35-40 min: 90% Acetonitrile

  • Flow Rate: 2-4 mL/min.

  • Detection: UV at 203 nm.

  • Collect the fractions corresponding to the product peaks.

  • Evaporate the solvent to obtain the purified glucoside.

3.2. Analytical Verification

  • HPLC-ESI-MS Analysis:

    • Confirm the molecular weight of the purified products. The expected [M+H]+ for both 3β-O-Glc-DM and 20S-O-Glc-DM is m/z 621.

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a similar mobile phase gradient as in the preparative HPLC, but with a lower flow rate (e.g., 1 mL/min).

  • NMR Analysis:

    • For complete structural elucidation, perform 1H NMR, 13C NMR, HMBC, and HSQC analyses on the purified compounds.

Putative Signaling Pathway for Anti-Cancer Activity

While the precise signaling pathway for Dammarenediol-II glucosides in colon cancer is still under investigation, the mechanisms of other dammarane-type ginsenosides, such as ginsenoside Rh2, have been studied. These compounds are known to induce apoptosis and inhibit cell proliferation through modulation of key signaling cascades.[6][7] It is plausible that Dammarenediol-II glucosides exert their anti-cancer effects through similar pathways. A putative pathway involves the modulation of the PI3K/Akt and MAPK signaling pathways, leading to the activation of apoptosis.

G cluster_0 cluster_1 cluster_2 cluster_3 DM_Glucoside Dammarenediol-II Glucoside PI3K PI3K DM_Glucoside->PI3K inhibition MAPK MAPK (e.g., ERK, JNK, p38) DM_Glucoside->MAPK activation Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibition Bax Bax (Pro-apoptotic) MAPK->Bax activation CytoC Cytochrome c release Bcl2->CytoC Bax->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig. 2: Putative signaling pathway for Dammarenediol-II glucoside-induced apoptosis.

References

Application Notes and Protocols: Utilizing Dammarenediol II as a Substrate for Novel Ginsenoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ginsenosides using Dammarenediol II as a substrate. The methodologies outlined below leverage enzymatic and microbial biotransformation approaches, offering a robust platform for the discovery and development of new therapeutic agents.

Introduction

Ginsenosides, the primary bioactive constituents of ginseng, exhibit a wide range of pharmacological activities. The structural diversity of naturally occurring ginsenosides is a key determinant of their therapeutic potential. This compound, a key precursor in the biosynthesis of dammarane-type ginsenosides, presents an ideal starting scaffold for the chemoenzymatic or microbial synthesis of novel ginsenoside analogues with potentially enhanced or unique biological activities.[1][2][3][4][5] This document details protocols for the heterologous expression of key glycosylation enzymes, in vitro enzymatic synthesis, microbial whole-cell biotransformation, and subsequent analysis and bioactivity assessment of the synthesized novel ginsenosides.

Enzymatic Synthesis of Novel Ginsenosides

The targeted synthesis of novel ginsenosides from this compound can be achieved through the use of specific UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor, typically UDP-glucose, to the hydroxyl groups of an acceptor molecule like this compound.[2] UGTs from Panax ginseng, such as PgUGT74AE2 and UGTPg1, have demonstrated the ability to glycosylate this compound at different positions, leading to the formation of novel ginsenoside structures.

Key Enzymes and Resulting Products
EnzymeSubstrateProductReference
PgUGT74AE2This compound3-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol (3β-O-Glc-DM)
UGTPg1This compound20-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol (20S-O-Glc-DM)
Experimental Protocols

This protocol describes the expression of His-tagged UGTs in E. coli BL21(DE3) and subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • pET series expression vector containing the UGT gene of interest with an N-terminal His-tag

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) medium and agar plates containing the appropriate antibiotic (e.g., ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Transform the pET-UGT expression plasmid into E. coli BL21(DE3) competent cells via heat shock.[1]

  • Plate the transformed cells on LB agar plates containing the selection antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.[6]

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the His-tagged UGT with 5 column volumes of elution buffer.

  • Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

This protocol details the enzymatic reaction for the glycosylation of this compound using the purified UGT.

Materials:

  • Purified UGT enzyme

  • This compound (substrate)

  • UDP-glucose (sugar donor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Methanol

  • Ethyl acetate

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM this compound (dissolved in a minimal amount of methanol)

    • 5 mM UDP-glucose

    • 5-10 µg of purified UGT enzyme

  • Incubate the reaction mixture at 30°C for 2-4 hours with gentle shaking.

  • Stop the reaction by adding an equal volume of ethyl acetate.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the upper ethyl acetate phase containing the glycosylated product.

  • Evaporate the ethyl acetate under a stream of nitrogen.

  • Re-dissolve the dried residue in methanol for analysis by UPLC-QTOF-MS.

Microbial Synthesis of Novel Ginsenosides

Whole-cell biotransformation using engineered microorganisms, such as Saccharomyces cerevisiae, provides a scalable and cost-effective method for producing novel ginsenosides.[7] This approach involves introducing the necessary biosynthetic genes into the microbial host.

Experimental Workflow for Microbial Synthesis

Microbial_Synthesis_Workflow cluster_gene_prep Gene Preparation cluster_strain_construction Strain Construction cluster_fermentation Fermentation & Production cluster_downstream Downstream Processing Gene_Selection Select UGT Gene (e.g., PgUGT74AE2) Codon_Optimization Codon Optimize for Yeast Gene_Selection->Codon_Optimization Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Ligation Ligation Gene_Synthesis->Ligation Yeast_Vector Yeast Expression Vector Yeast_Vector->Ligation Transformation Yeast Transformation (S. cerevisiae) Ligation->Transformation Selection Selection on Selective Media Transformation->Selection Pre_culture Pre-culture Growth Selection->Pre_culture Fed_Batch Fed-Batch Fermentation Pre_culture->Fed_Batch Substrate_Feeding Feed this compound Fed_Batch->Substrate_Feeding Product_Accumulation Novel Ginsenoside Accumulation Substrate_Feeding->Product_Accumulation Cell_Harvest Cell Harvest Product_Accumulation->Cell_Harvest Extraction Extraction of Ginsenosides Cell_Harvest->Extraction Analysis UPLC-QTOF-MS Analysis Extraction->Analysis

Caption: Workflow for microbial synthesis of novel ginsenosides.

Protocol for Fed-Batch Fermentation of S. cerevisiae

This protocol is for the high-density cultivation of engineered S. cerevisiae for the production of novel ginsenosides.

Materials:

  • Engineered S. cerevisiae strain

  • Yeast extract Peptone Dextrose (YPD) medium

  • Fermentation medium (e.g., defined minimal medium with appropriate supplements)

  • Feeding solution (e.g., concentrated glucose and nutrient solution)

  • This compound stock solution (dissolved in ethanol or DMSO)

  • Bioreactor (e.g., 5 L)

Procedure:

  • Prepare a pre-culture by inoculating the engineered yeast strain into 50 mL of YPD medium and incubating at 30°C with shaking at 200 rpm for 24 hours.

  • Inoculate 1 L of fermentation medium in the bioreactor with the pre-culture to an initial OD600 of 0.1.

  • Set the fermentation parameters: Temperature 30°C, pH 5.0 (controlled with NaOH and HCl), and dissolved oxygen (DO) above 20% (controlled by agitation and aeration).

  • After the initial glucose is consumed (typically after 12-16 hours, indicated by a sharp increase in DO), start the fed-batch phase by continuously feeding the feeding solution.

  • After 24 hours of fermentation, add the this compound stock solution to the bioreactor to a final concentration of 100-200 mg/L.

  • Continue the fed-batch fermentation for another 48-72 hours.

  • Harvest the yeast cells by centrifugation.

Protocol for Extraction of Ginsenosides from Yeast Culture

This protocol describes the extraction of the synthesized ginsenosides from the yeast cells.

Materials:

  • Yeast cell pellet

  • Methanol (80%)

  • Glass beads (optional, for cell disruption)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Wash the yeast cell pellet with distilled water and centrifuge.

  • Resuspend the pellet in 80% methanol.

  • For enhanced extraction, add glass beads and vortex vigorously for 10-15 minutes to disrupt the cells.

  • Alternatively, use other cell lysis methods like sonication or French press.

  • Incubate the methanol suspension at 60°C for 1 hour with occasional vortexing.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the cell debris.

  • Collect the supernatant containing the extracted ginsenosides.

  • Filter the supernatant through a 0.22 µm filter before UPLC-QTOF-MS analysis.[8][9][10][11][12]

Analysis and Characterization

UPLC-QTOF-MS Protocol for Separation and Identification of Novel Ginsenosides

This method provides high-resolution separation and accurate mass determination for the identification of novel ginsenoside structures.[13][14][15][16][17]

Instrumentation:

  • UPLC system coupled to a QTOF mass spectrometer

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over 20-30 minutes to elute the ginsenosides.

  • Flow Rate: 0.3-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

  • Mass Range: m/z 100-1500

  • Data Acquisition: MS and MS/MS (data-dependent acquisition) modes to obtain precursor and fragment ion information for structural elucidation.

UPLC_MS_Analysis Sample Extracted Sample UPLC UPLC Separation (C18 Column) Sample->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI QTOF_MS QTOF Mass Analyzer (Accurate Mass) ESI->QTOF_MS MS_Data MS Spectrum (Precursor Ions) QTOF_MS->MS_Data MSMS_Data MS/MS Spectrum (Fragment Ions) QTOF_MS->MSMS_Data Data_Analysis Data Analysis & Structural Elucidation MS_Data->Data_Analysis MSMS_Data->Data_Analysis

Caption: Analytical workflow for UPLC-QTOF-MS analysis.

Biological Activity Assessment

The novel synthesized ginsenosides can be screened for various biological activities. Below is a protocol for assessing their cytotoxic effects on cancer cell lines.

MTT Assay Protocol for Determining Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20][21][22]

Materials:

  • Cancer cell line (e.g., human colon cancer cell line HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel ginsenoside compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the novel ginsenoside compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., medium with a small percentage of DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Signaling Pathway Visualization

The biosynthesis of ginsenosides from this compound involves a series of enzymatic steps. The following diagram illustrates a simplified pathway leading to the formation of novel ginsenosides.

Ginsenoside_Biosynthesis Squalene 2,3-Oxidosqualene DDS Dammarenediol-II Synthase (DDS) Squalene->DDS DM_II This compound DDS->DM_II UGT1 PgUGT74AE2 DM_II->UGT1 UGT2 UGTPg1 DM_II->UGT2 Product1 3β-O-Glc-DM (Novel Ginsenoside) UGT1->Product1 Product2 20S-O-Glc-DM (Novel Ginsenoside) UGT2->Product2 UDP_Glc UDP-Glucose UDP_Glc->UGT1 UDP_Glc->UGT2

Caption: Simplified pathway for novel ginsenoside synthesis.

References

Application Notes: Enhancing Dammarenediol-II Production in Plants via Agrobacterium-mediated Transformation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dammarenediol-II is a tetracyclic triterpenoid and a key precursor in the biosynthesis of dammarane-type ginsenosides, the primary pharmacologically active compounds in Panax ginseng (ginseng).[1][2] These ginsenosides exhibit a wide range of therapeutic properties, making Dammarenediol-II a molecule of significant interest for the pharmaceutical and drug development industries. Direct extraction from ginseng is often inefficient due to the plant's slow growth and low yields of the target compound.[3] Metabolic engineering of plants using Agrobacterium-mediated transformation offers a promising alternative for scalable and sustainable production. By introducing key enzyme genes, such as Dammarenediol-II synthase (DDS), into fast-growing plant chassis like Nicotiana tabacum (tobacco) or establishing hairy root cultures, it is possible to create robust platforms for high-yield Dammarenediol-II biosynthesis.[1][4]

Core Technology

The central strategy involves the heterologous expression of the Dammarenediol-II synthase (DDS) gene, typically isolated from P. ginseng (PgDDS), in a suitable host plant.[1] DDS catalyzes the cyclization of the ubiquitous plant isoprenoid precursor, 2,3-oxidosqualene, into Dammarenediol-II.[5][6] This transformation redirects the plant's native metabolic flux towards the desired product. Agrobacterium tumefaciens, a natural genetic engineer, is utilized to transfer a custom-designed T-DNA containing the DDS gene cassette into the plant genome.[7][8] This approach has been successfully applied in various systems, including whole plants, cell suspension cultures, and hairy root cultures, to produce significant quantities of Dammarenediol-II.

Dammarenediol-II Biosynthesis and Engineering Strategy

The biosynthesis of Dammarenediol-II begins with the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal isoprene units that are assembled into 2,3-oxidosqualene.[9] The critical, engineered step is the introduction of Dammarenediol-II synthase (DDS), which specifically cyclizes 2,3-oxidosqualene to form Dammarenediol-II.[5][9] Further enzymatic modifications by cytochrome P450 enzymes, such as CYP716A47 (protopanaxadiol synthase), can convert Dammarenediol-II into more complex ginsenoside aglycones like protopanaxadiol.[2][10][11]

Dammarenediol_II_Pathway Dammarenediol-II Biosynthetic Pathway cluster_precursor Native Plant Metabolism cluster_engineered Engineered Pathway MVA_MEP MVA/MEP Pathways Oxidosqualene 2,3-Oxidosqualene MVA_MEP->Oxidosqualene Multiple Steps CAS Cycloartenol Synthase Oxidosqualene->CAS DDS Dammarenediol-II Synthase (DDS) (Transgene) Oxidosqualene->DDS Redirected Flux Phytosterols Phytosterols (e.g., β-sitosterol) Dammarenediol Dammarenediol-II PPDS Protopanaxadiol Synthase (CYP716A47) (Optional Transgene) Dammarenediol->PPDS Protopanaxadiol Protopanaxadiol CAS->Phytosterols Native Pathway DDS->Dammarenediol PPDS->Protopanaxadiol

Dammarenediol-II Biosynthetic Pathway

Quantitative Data on Dammarenediol-II Production

The following table summarizes the production yields of Dammarenediol-II achieved in various plant-based systems using metabolic engineering strategies.

Host OrganismCulture TypeKey Genes IntroducedDammarenediol-II YieldReference
Nicotiana tabacumTransgenic Plant (Roots)PgDDS157.8 µg/g Dry Weight[1][12]
Nicotiana tabacumCell Suspension CulturePgDDS573 µg/g Dry Weight (5.2 mg/L)[1][12]
Oryza sativa (Rice)Transgenic PlantPgDDS0.44 mg/g Dry Weight[3][13]
Chlamydomonas reinhardtiiTransgenic MicroalgaePgDDS, AtCPR~0.2 mg/L[3][14]
Chlamydomonas reinhardtiiTransgenic Microalgae (Optimized)PgDDS, AtCPR~2.6 mg/L (up to 3.3 mg/L with MeJA)[3][13][14]

Experimental Protocols

Protocol 1: Expression Vector Construction

This protocol outlines the creation of a binary vector for plant transformation.

  • Vector Backbone: Select a suitable Agrobacterium binary vector (e.g., pCAMBIA series). These vectors typically contain the necessary T-DNA border sequences, a plant selection marker (e.g., hygromycin phosphotransferase, hptII), and a bacterial selection marker.

  • Promoter: Place the gene of interest under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus 35S (CaMV 35S) promoter, to ensure high-level expression in plant tissues.[1]

  • Gene of Interest: Synthesize and clone the coding sequence for Dammarenediol-II synthase from P. ginseng (PgDDS) into the vector downstream of the promoter.

  • Terminator: Add a polyadenylation signal sequence, such as the nopaline synthase (NOS) terminator, downstream of the PgDDS gene to ensure proper termination of transcription.

  • Transformation: Transform the final construct into a competent Agrobacterium tumefaciens strain (e.g., C58C1, LBA4404) via electroporation or heat shock.[15][16]

  • Verification: Confirm the presence of the construct in Agrobacterium colonies using PCR and restriction digest analysis.

Protocol 2: Agrobacterium-mediated Transformation of Panax ginseng

This protocol is adapted from methods for transforming ginseng cotyledon explants and callus.[15][16][17]

  • Explant Preparation:

    • Use immature embryos from Panax ginseng seeds (e.g., cultivar 'Yunpoong').[15]

    • Germinate seeds and grow for 5-7 days to obtain cotyledon explants.

    • Alternatively, induce callus from root explants on MS medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D).[18] For transformation, use small pieces (~0.5 cm³) of liquid-cultured callus.[16]

  • Agrobacterium Culture and Infection:

    • Culture the verified Agrobacterium strain (e.g., C58C1) overnight in YEP liquid medium at 28°C until the OD₆₀₀ reaches ~0.6.[15]

    • Pellet the bacteria, wash twice with liquid MS medium containing 3% sucrose, and resuspend in the same medium to prepare the infection solution.

    • Optional Pre-treatment for Callus: Pre-treat callus pieces with 0.05 M MgSO₄ for 30 minutes to improve transformation efficiency.[16][17]

    • Immerse the cotyledon explants or callus pieces in the bacterial suspension for 15 minutes.[15]

  • Co-cultivation:

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Transfer the explants to a co-cultivation medium (MS medium with 3% sucrose and 1 µg/mL 2,4-D).[15]

    • Incubate in the dark for 2-3 days at 25°C.

  • Selection and Regeneration:

    • Wash the explants with sterile water or liquid MS medium to remove residual Agrobacterium.

    • Transfer the explants to a selection medium. A typical medium consists of MS basal salts, 3% sucrose, 1 µg/mL 2,4-D, 0.5 µg/mL 6-benzylaminopurine (BAP), an antibiotic to kill remaining Agrobacterium (e.g., 250 µg/mL cefotaxime), and a selection agent corresponding to the vector's resistance gene (e.g., 50 µg/mL hygromycin).[15]

    • Subculture the surviving calli onto fresh selection medium every 2-3 weeks.

    • Once healthy, antibiotic-resistant calli are established, they can be used for further analysis or to establish suspension or hairy root cultures.

Transformation_Workflow Agrobacterium-mediated Transformation Workflow A 1. Vector Construction (pCAMBIA-35S-PgDDS-NOS) B 2. Agrobacterium Transformation (Strain C58C1) A->B D 4. Infection & Co-cultivation (2-3 days in dark) B->D C 3. Explant Preparation (e.g., Ginseng Cotyledons) C->D E 5. Selection on Antibiotic Medium (Hygromycin + Cefotaxime) D->E F 6. Regeneration of Transgenic Callus E->F G 7. Establishment of Cultures (Cell Suspension or Hairy Roots) F->G H 8. Analysis of Dammarenediol-II (LC-MS/HPLC) G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dammarenediol II Production in Microalgae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture conditions for increased Dammarenediol II yield in microalgae. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a triterpenoid that serves as a key precursor for the synthesis of various bioactive ginsenosides, which are known for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Producing this compound in microalgae offers a potentially more sustainable and scalable alternative to extraction from slow-growing medicinal plants like Panax ginseng.

Q2: Which microalgal species are suitable for this compound production?

The model green alga Chlamydomonas reinhardtii has been successfully engineered to produce this compound.[1][2] Its well-characterized genetics and established transformation protocols make it a strong candidate for metabolic engineering.[1][2]

Q3: What are the key strategies to enhance this compound yield in Chlamydomonas reinhardtii?

The primary strategies for boosting this compound production include:

  • Metabolic Engineering: Introducing and overexpressing key enzymes in the this compound biosynthesis pathway, such as Dammarenediol-II synthase (DDS).[1][2]

  • Optimization of Culture Conditions: Fine-tuning environmental parameters like the growth medium, light exposure, and the use of elicitors to stimulate production.[1][2]

Troubleshooting Guide

Issue 1: Low or no detectable this compound yield.

Possible Cause Troubleshooting Step
Inefficient gene expression Verify the integration and expression of the transgenes (e.g., PgDDS) using PCR, qPCR, or Western blotting. Consider re-transforming with optimized expression vectors.
Suboptimal culture medium Switch from a standard medium like Tris-Acetate-Phosphate (TAP) to an optimized medium such as "opt2" (TAP with additional glacial acetic acid), which has been shown to increase yield.[1]
Inhibitory light conditions Culturing under a light:dark cycle (e.g., 16:8 hours) has been shown to be more effective than continuous illumination.[1]
Lack of pathway stimulation Introduce an elicitor like methyl jasmonate (MeJA) to the culture medium during the exponential growth phase to upregulate the expression of key biosynthetic genes.[1]
Inefficient extraction or detection Review and optimize your this compound extraction and quantification methods. Ensure proper cell lysis and use a sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 2: Slow microalgal growth or culture crash.

Possible Cause Troubleshooting Step
Contamination (bacterial, fungal, or other algae) Examine the culture under a microscope. If contaminated, discard the culture and restart with a clean, axenic stock. Review sterile techniques. The use of antibiotics may be a remedial measure in some cases.
Nutrient deficiency Ensure the growth medium is prepared correctly with all necessary macro- and micronutrients. Pale or yellowing cultures may indicate nitrogen deficiency.
Inappropriate light intensity Both insufficient and excessive light can inhibit growth. The optimal light intensity is species-specific. For C. reinhardtii, a common range is 50-150 µmol photons m⁻² s⁻¹.
Suboptimal temperature Maintain the optimal growth temperature for your microalgal species. For C. reinhardtii, this is typically around 25°C.[3]
pH imbalance Monitor and maintain the pH of the culture medium within the optimal range for your microalgae. For many species, this is between 7.0 and 8.0.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound yield under various optimized conditions in engineered Chlamydomonas reinhardtii.

Table 1: Effect of Culture Medium on this compound Yield

Culture Medium This compound Yield (mg/L) Fold Increase (vs. TAP)
TAP~0.41.0
opt2~1.43.5
Data is approximate and based on findings in a study on engineered C. reinhardtii.[1]

Table 2: Effect of Light Regime on this compound Yield

Light Regime This compound Yield (mg/L) Fold Increase (vs. Continuous Light)
Continuous Light (24h)~0.21.0
Light:Dark Cycle (16:8h)~1.57.5
Data is approximate and based on findings in a study on engineered C. reinhardtii.[1]

Table 3: Effect of Methyl Jasmonate (MeJA) Elicitation on this compound Yield

MeJA Concentration (mM) This compound Yield (mg/L) Fold Increase (vs. Control)
0 (Control)~0.41.0
1.0~2.05.0
1.5~2.87.0
2.0~0.30.75
Data is approximate and based on findings in a study on engineered C. reinhardtii.[1]

Experimental Protocols

1. Protocol for Cultivation of Engineered Chlamydomonas reinhardtii

This protocol outlines the steps for cultivating engineered C. reinhardtii to optimize this compound production.

  • Preparation of Media:

    • Prepare Tris-Acetate-Phosphate (TAP) medium and opt2 medium (TAP supplemented with 1 mL/L glacial acetic acid).

    • Sterilize the media by autoclaving.

  • Inoculation:

    • Inoculate the sterile medium with a starter culture of engineered C. reinhardtii to an initial cell density of approximately 1 x 10⁶ cells/mL.

  • Cultivation Conditions:

    • Incubate the cultures at 25°C with shaking at 120 rpm.

    • For light regime experiments, expose cultures to either continuous light or a 16:8 hour light:dark cycle.

  • Elicitation (Optional):

    • When the culture reaches the mid-exponential growth phase (approximately 5 x 10⁶ cells/mL), add methyl jasmonate (MeJA) to the desired final concentration (e.g., 1.5 mM).

  • Harvesting:

    • After the desired cultivation period (e.g., 7 days), harvest the cells by centrifugation.

2. Protocol for this compound Extraction and Quantification

  • Cell Lysis:

    • Resuspend the harvested cell pellet in a suitable solvent (e.g., a mixture of chloroform and methanol).

    • Disrupt the cells using methods such as sonication or bead beating to release the intracellular metabolites.

  • Extraction:

    • Perform a liquid-liquid extraction to separate the lipid-soluble compounds, including this compound. A two-phase system with an organic solvent like dodecane can be used as an overlay during cultivation for in-situ extraction.[1][3]

  • Sample Preparation:

    • Evaporate the organic solvent and redissolve the extract in a known volume of a suitable solvent for analysis.

  • Quantification by GC-MS:

    • Analyze the sample using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Use a standard curve of purified this compound to quantify the concentration in the samples. The retention time for this compound is approximately 38.10 minutes under specific GC-MS conditions.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Dammarenediol_II_Biosynthesis_Pathway cluster_MEP MEP Pathway (in Plastid) cluster_Triterpenoid Triterpenoid Biosynthesis G3P Glyceraldehyde-3-Phosphate DXP 1-deoxy-D-xylulose-5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP IPP Isopentenyl Pyrophosphate DXP->IPP Multiple steps DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP FPP Farnesyl Pyrophosphate IPP->FPP DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Dammarenediol_II This compound Oxidosqualene->Dammarenediol_II Dammarenediol-II Synthase (PgDDS)

Caption: this compound biosynthesis pathway in engineered microalgae.

Experimental_Workflow start Start: Engineered Chlamydomonas reinhardtii strain culture Cultivation (TAP or opt2 medium) start->culture conditions Set Culture Conditions: - Light: Continuous vs. 16:8h cycle - Temperature: 25°C - Shaking: 120 rpm culture->conditions elicitation Elicitation (optional): Add Methyl Jasmonate (1.5 mM) during exponential growth conditions->elicitation harvest Harvest Cells (Centrifugation after 7 days) elicitation->harvest extraction Extraction of this compound harvest->extraction analysis Quantification by GC-MS extraction->analysis end Result: This compound Yield analysis->end

Caption: Experimental workflow for optimizing this compound yield.

Troubleshooting_Logic start Low this compound Yield check_growth Is algal growth normal? start->check_growth check_expression Is transgene expression confirmed? check_growth->check_expression Yes troubleshoot_growth Troubleshoot Growth: - Check for contamination - Verify nutrient levels - Adjust light/temperature check_growth->troubleshoot_growth No check_conditions Are culture conditions optimized? check_expression->check_conditions Yes optimize_expression Optimize Gene Expression: - Re-transform with new vector - Screen more colonies check_expression->optimize_expression No optimize_conditions Optimize Culture: - Use opt2 medium - Apply light:dark cycle - Add MeJA elicitor check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes troubleshoot_growth->check_expression optimize_expression->check_conditions optimize_conditions->end

References

Overcoming challenges in the heterologous expression of Dammarenediol-II synthase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous expression of Dammarenediol-II Synthase (DS). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the expression and production of this key enzyme in various host systems.

Frequently Asked Questions (FAQs)

Q1: What is Dammarenediol-II Synthase and why is its heterologous expression important?

A1: Dammarenediol-II synthase (DS) is a crucial enzyme in the biosynthesis of dammarane-type ginsenosides, which are the primary bioactive components of ginseng.[1] It catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, the precursor for these valuable pharmaceutical compounds.[1][2] Heterologous expression in microbial hosts like Escherichia coli and Saccharomyces cerevisiae or in plant systems offers a promising alternative to the slow and low-yielding extraction from natural plant sources, enabling sustainable and scalable production for research and drug development.[3][4]

Q2: Which host organisms are commonly used for the expression of Dammarenediol-II Synthase?

A2: Dammarenediol-II Synthase has been successfully expressed in a variety of host organisms, including:

  • Escherichia coli : A common prokaryotic host chosen for its rapid growth and well-established genetic tools.[3]

  • Saccharomyces cerevisiae (Yeast): A popular eukaryotic host that provides a suitable environment for the expression of eukaryotic proteins, including membrane-associated enzymes like DS.[1][5] It also possesses a native mevalonate (MVA) pathway that supplies the precursor 2,3-oxidosqualene.

  • Pichia pastoris (Yeast): Known for its ability to achieve high cell densities and high levels of protein expression, making it an attractive host for industrial-scale production.

  • Transgenic Plants (e.g., Tobacco) : Expressing DS in plants like tobacco can lead to the in planta production of dammarenediol-II.[6]

  • Microalgae (e.g., Chlamydomonas reinhardtii) : An emerging photosynthetic host for the sustainable production of terpenoids.[7]

Q3: What are the main challenges associated with the heterologous expression of Dammarenediol-II Synthase?

A3: Researchers often encounter several challenges, including:

  • Low Yield : Achieving high titers of dammarenediol-II can be difficult due to factors like inefficient enzyme activity, limited precursor supply, or suboptimal culture conditions.[8]

  • Codon Usage Bias : The codon usage of the DS gene from Panax ginseng may not be optimal for expression in microbial hosts, leading to poor translation efficiency.

  • Protein Aggregation and Misfolding : As a membrane-associated protein, DS can be prone to misfolding and aggregation, forming inactive inclusion bodies, particularly in E. coli.

  • Subcellular Localization : Ensuring the correct localization of the enzyme to cellular membranes where its substrate is available is critical for its activity.[5]

  • Precursor (2,3-oxidosqualene) Availability : The production of dammarenediol-II is directly dependent on the intracellular pool of 2,3-oxidosqualene, which can be a limiting factor.

Troubleshooting Guide

Problem 1: Low or No Dammarenediol-II Production
Possible Cause Suggested Solution
Suboptimal Codon Usage Synthesize a codon-optimized version of the Dammarenediol-II Synthase gene tailored for your specific expression host (e.g., E. coli, S. cerevisiae, P. pastoris). Several online tools and commercial services are available for this purpose.
Inefficient Promoter Test a variety of promoters with different strengths and regulatory mechanisms. For instance, in S. cerevisiae, strong constitutive promoters (e.g., TEF1, GPD) or inducible promoters (e.g., GAL1, GAL10) can be employed.
Limited Precursor (2,3-oxidosqualene) Supply Engineer the host's metabolic pathways to increase the flux towards 2,3-oxidosqualene. This can involve overexpressing key enzymes in the mevalonate (MVA) pathway, such as HMG-CoA reductase (tHMG1) and squalene synthase (ERG9).[9]
Suboptimal Culture Conditions Optimize fermentation parameters such as temperature, pH, aeration, and inducer concentration (e.g., IPTG for E. coli, galactose for yeast). For example, lowering the induction temperature can sometimes improve protein solubility and activity.[8]
Incorrect Subcellular Localization Dammarenediol-II synthase is a membrane protein.[5] Fusing it with a Green Fluorescent Protein (GFP) tag can help verify its localization to the microsomal fraction.[5] In some cases, truncation of transmembrane domains might be necessary.[8]
Problem 2: Dammarenediol-II Synthase is Expressed as Insoluble Inclusion Bodies (E. coli)
Possible Cause Suggested Solution
High Expression Rate Leading to Misfolding Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., lower IPTG concentration) to slow down protein synthesis and allow more time for proper folding.[10]
Lack of Appropriate Chaperones Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of the recombinant protein.
Formation of Disulfide Bonds in the Reducing Cytoplasm Use specialized E. coli strains with a more oxidizing cytoplasm (e.g., SHuffle strains) that facilitate disulfide bond formation.
Hydrophobic Interactions Attempt to solubilize the inclusion bodies using denaturants (e.g., urea, guanidine-HCl) followed by a refolding protocol.[11][12] Adding non-detergent sulfobetaines to the culture medium can sometimes prevent aggregation.

Data Presentation

Table 1: Comparison of Dammarenediol-II Production in Different Expression Systems
Expression HostVector/PromoterCulture ConditionsTiter (mg/L)Reference
Escherichia colipET-28a(+) / T7Shake-flask, 25°C, pH 7.5, 0.5 mM IPTG8.63[8]
Saccharomyces cerevisiaeNot Specified5-L bioreactor, aerobic0.25[8]
Saccharomyces cerevisiaeNot Specified5-L bioreactor, anaerobic shift~0.50[8]
Transgenic Tobacco (Cell Suspension)35S promoterShake-flask, 3 weeks5.2[13][14]
Chlamydomonas reinhardtiiNot Specifiedopt2 medium, 1.5 mM methyl jasmonate2.6[7]
Pichia pastoris (Engineered)Not SpecifiedFed-batch with squalene feeding1.073 mg/g DCW[15]

Experimental Protocols

Protocol 1: Codon Optimization of Dammarenediol-II Synthase for Pichia pastoris
  • Obtain the amino acid sequence of Panax ginseng Dammarenediol-II Synthase from a protein database (e.g., UniProt).

  • Utilize a codon optimization tool or service. Many companies offer this service, or public web servers are available.

  • Input the amino acid sequence and select Pichia pastoris as the target expression host.

  • The tool will generate a DNA sequence where the original codons are replaced with those most frequently used in highly expressed genes in P. pastoris. This process also often optimizes GC content and removes mRNA secondary structures that could impede translation.

  • Synthesize the codon-optimized gene and clone it into a suitable P. pastoris expression vector.

Protocol 2: Cloning of Dammarenediol-II Synthase into pESC-HIS Vector for Expression in S. cerevisiae
  • Amplify the Dammarenediol-II Synthase gene (wild-type or codon-optimized) using PCR with primers that add appropriate restriction sites (e.g., BamHI and SalI) for cloning into the Multiple Cloning Site (MCS) of the pESC-HIS vector.

  • Digest both the PCR product and the pESC-HIS vector with the selected restriction enzymes.

  • Ligate the digested DS gene into the linearized pESC-HIS vector using T4 DNA ligase. The pESC-HIS vector allows for galactose-inducible expression from the GAL1/GAL10 promoters.[16][17]

  • Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid propagation.

  • Select for transformed E. coli on LB agar plates containing ampicillin.

  • Isolate the pESC-HIS-DS plasmid from a positive colony and verify the correct insertion by restriction digestion and sequencing.

  • Transform the verified plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Select for transformed yeast on synthetic complete (SC) medium lacking histidine.

Protocol 3: Fermentation and Dammarenediol-II Extraction from S. cerevisiae
  • Inoculate a single colony of the recombinant S. cerevisiae strain into 5 mL of SC medium lacking histidine but containing glucose and grow overnight at 30°C with shaking.

  • Use this starter culture to inoculate a larger volume of the same medium and grow until the OD600 reaches approximately 1.0.

  • To induce expression , pellet the cells by centrifugation and resuspend them in SC medium lacking histidine but containing galactose instead of glucose.

  • Continue incubation for 48-72 hours at 30°C with vigorous shaking.

  • Harvest the yeast cells by centrifugation.

  • To extract dammarenediol-II , the cell pellet can be subjected to saponification by boiling in an alcoholic KOH solution (e.g., 10% KOH in 90% ethanol) for 1-2 hours.

  • After saponification , neutralize the mixture and extract the non-saponifiable lipids (containing dammarenediol-II) with an organic solvent such as n-hexane or ethyl acetate.

  • Evaporate the organic solvent and redissolve the extract in a suitable solvent for analysis by GC-MS or HPLC.[18]

Visualizations

Dammarenediol_II_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway (Host) cluster_Terpenoid Terpenoid Biosynthesis cluster_Sterol Competing Sterol Pathway (Host) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 (overexpressed) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Multiple Steps Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene ERG9 (Squalene Synthase) 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene ERG1 (Squalene Epoxidase) Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II Synthase (Heterologous) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol ERG7 (Lanosterol Synthase) Ergosterol Ergosterol Lanosterol->Ergosterol

Metabolic pathway for Dammarenediol-II production in engineered yeast.

Troubleshooting_Workflow start Start: Low/No Dammarenediol-II Production check_expression Verify DS Protein Expression (SDS-PAGE/Western Blot) start->check_expression no_protein No Protein Detected check_expression->no_protein No protein_present Protein is Present check_expression->protein_present Yes codon_optimization Codon Optimize Gene for Host no_protein->codon_optimization Cause: Codon Bias? check_transcription Check mRNA Levels (RT-qPCR) no_protein->check_transcription Cause: Transcription Issue? check_solubility Check Protein Solubility (Fractionation) protein_present->check_solubility vector_promoter Optimize Vector and Promoter check_transcription->vector_promoter insoluble Protein is Insoluble (Inclusion Bodies) check_solubility->insoluble Insoluble soluble Protein is Soluble check_solubility->soluble Soluble optimize_expression_cond Optimize Expression Conditions (Temp, Inducer) insoluble->optimize_expression_cond coexpress_chaperones Co-express Chaperones insoluble->coexpress_chaperones check_precursor Analyze Precursor (2,3-Oxidosqualene) Levels soluble->check_precursor low_precursor Precursor is Limiting check_precursor->low_precursor Low sufficient_precursor Precursor is Sufficient check_precursor->sufficient_precursor Sufficient metabolic_engineering Metabolic Engineering to Boost Precursor Supply low_precursor->metabolic_engineering optimize_fermentation Optimize Fermentation & Extraction sufficient_precursor->optimize_fermentation end Successful Production metabolic_engineering->end optimize_fermentation->end

References

Strategies to improve the titer of Dammarenediol II in fermentative production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fermentative production of Dammarenediol-II (DM-II). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows for improved DM-II titers.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms for recombinant Dammarenediol-II production?

A1: Saccharomyces cerevisiae (baker's yeast) is a widely used host due to its GRAS (Generally Regarded As Safe) status, well-characterized genetics, and inherent mevalonate (MVA) pathway, which produces the precursor for DM-II.[1][2] Other successfully engineered hosts include Escherichia coli, Yarrowia lipolytetica, and the microalga Chlamydomonas reinhardtii.[3][4]

Q2: What is the general metabolic pathway for Dammarenediol-II biosynthesis?

A2: Dammarenediol-II is a triterpenoid synthesized from acetyl-CoA via the mevalonate (MVA) pathway. Key steps involve the formation of farnesyl pyrophosphate (FPP), which is then converted to squalene. Squalene is epoxidized to 2,3-oxidosqualene, the direct precursor that is cyclized by the enzyme Dammarenediol-II synthase (DS) to yield Dammarenediol-II.[5][6]

Q3: My engineered strain is producing very low titers of Dammarenediol-II. What are the initial troubleshooting steps?

A3: Low titers can stem from several factors. Start by verifying the expression and activity of your heterologously expressed enzymes, particularly Dammarenediol-II synthase (DS) and squalene epoxidase (SE). Ensure that the precursor supply of 2,3-oxidosqualene is not a limiting factor. Additionally, consider potential toxicity of Dammarenediol-II to your host cells at higher concentrations.[7]

Q4: How can I increase the supply of the precursor, 2,3-oxidosqualene?

A4: To boost the precursor supply, you can overexpress key rate-limiting enzymes in the upstream mevalonate (MVA) pathway. A common strategy in S. cerevisiae is to overexpress a truncated version of HMG-CoA reductase (tHMG1), farnesyl diphosphate synthase (FPPS), and squalene synthase (SQS).[8][9]

Q5: Is it necessary to co-express other enzymes with Dammarenediol-II synthase (DS)?

A5: Yes, Dammarenediol-II synthase is often a cytochrome P450 enzyme that requires a redox partner for its activity. Co-expression of a suitable NADPH-cytochrome P450 reductase (CPR) is crucial for efficient conversion of 2,3-oxidosqualene to Dammarenediol-II.[3][5][9] CPRs from different sources, such as Arabidopsis thaliana, have been shown to be effective.[5][9]

Troubleshooting Guide

Issue 1: Low Dammarenediol-II Titer Despite Successful Gene Integration
Possible Cause Suggested Solution
Insufficient Precursor Supply Overexpress key enzymes of the mevalonate pathway such as tHMG1, FPPS, and SQS to increase the pool of 2,3-oxidosqualene.[8][9]
Low Activity of Dammarenediol-II Synthase (DS) Ensure the co-expression of a compatible NADPH-cytochrome P450 reductase (CPR).[3][9] Consider codon optimization of the DS gene for the host organism.
Competing Metabolic Pathways Down-regulate competing pathways that drain the precursor pool. In yeast, a primary competitor is the ergosterol biosynthesis pathway. This can be achieved by down-regulating the expression of lanosterol synthase (ERG7) using techniques like CRISPRi.[10][11]
Product Toxicity Implement a two-phase fermentation system using an organic solvent like dodecane to sequester Dammarenediol-II and reduce its concentration in the aqueous phase, thus mitigating toxicity to the cells.[8][12]
Issue 2: Accumulation of Intermediates like Squalene
Possible Cause Suggested Solution
Inefficient Squalene Epoxidation Overexpress the squalene epoxidase (SE or ERG1) gene. Consider using an SE from a different source or a modified version to improve activity.[11] Co-localization of SE and DS through protein fusion or scaffolding can also enhance the metabolic flux.[13]
Suboptimal Fermentation Conditions Optimize fermentation parameters such as temperature, pH, and dissolved oxygen levels, as these can affect enzyme activity.

Data Summary

The following tables summarize reported Dammarenediol-II titers achieved through various strategies in different host organisms.

Table 1: Dammarenediol-II Production in Saccharomyces cerevisiae

Strain Engineering Strategy Fermentation Scale Titer (mg/L)
Overexpression of DS, PPDS, and CPR; optimization of precursor supplyTwo-phase extractive fermentation1548
Multi-step metabolic engineering including multi-copy gene integration and pathway regulation3 L Fed-batch bioreactor(Product is DM-II glucosides, with titers of 2.4 g/L and 5.6 g/L)[10][14]

Table 2: Dammarenediol-II Production in Other Microorganisms

Host Organism Strain Engineering Strategy Fermentation Scale Titer (mg/L)
Escherichia coli Co-expression of SS, SE, CPR, and DSShake-flask8.63[3][9]
Chlamydomonas reinhardtii Introduction of DS, CYP450, and CPR; gene loading and culture optimization with methyl jasmonateShake-flask~2.6[15]
Pichia pastoris Self-assembly of DS and SEShake-flask with squalene feeding13.233[5][16]

Experimental Protocols

Protocol 1: Shake-Flask Fermentation of Engineered S. cerevisiae
  • Inoculum Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium. Grow at 30°C and 220 rpm for 12 hours.

  • Main Culture: Transfer the seed culture into a 500 mL flask containing 100 mL of YPD medium to an initial OD600 of 0.2.

  • Cultivation: Incubate at 30°C and 220 rpm for up to 6 days.

  • Fed-Batch (Optional): For a simple fed-batch approach in shake flasks, a feeding solution can be added at specific time points (e.g., 48, 72, and 96 hours). The feeding solution can contain concentrated glucose and other essential nutrients.[14]

  • Sampling and Analysis: Collect samples periodically to measure cell density (OD600) and Dammarenediol-II concentration using GC-MS or HPLC.

Protocol 2: Fed-Batch Fermentation in a Bioreactor
  • Inoculum and Bioreactor Setup: Prepare a seed culture as described above. Inoculate a 3 L bioreactor containing the appropriate fermentation medium.

  • Batch Phase: Grow the culture in batch mode until a specific indicator, such as the depletion of the initial carbon source, is observed.

  • Fed-Batch Phase: Initiate a feeding strategy. For example, when the ethanol concentration drops below a certain threshold (e.g., 0.5 g/L), feed a concentrated glucose solution.[12] Maintain pH, temperature, and dissolved oxygen at optimal levels.

  • Duration: Continue the fed-batch fermentation for the desired period, typically several days, while monitoring growth and product formation.

  • Harvest and Extraction: At the end of the fermentation, harvest the cells and extract Dammarenediol-II for quantification.

Visualizations

Dammarenediol-II Biosynthesis Pathway

Dammarenediol_II_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SE DMII Dammarenediol-II Oxidosqualene->DMII DS + CPR Ergosterol Ergosterol Pathway (Competing) Oxidosqualene->Ergosterol ERG7

Caption: Simplified biosynthetic pathway of Dammarenediol-II from Acetyl-CoA.

General Experimental Workflow for Strain Improvement

Strain_Improvement_Workflow Host_Selection Host Selection (e.g., S. cerevisiae) Pathway_Reconstruction Pathway Reconstruction (Express DS, CPR) Host_Selection->Pathway_Reconstruction Precursor_Enhancement Enhance Precursor Supply (Overexpress MVA pathway genes) Pathway_Reconstruction->Precursor_Enhancement Flux_Redirection Redirect Metabolic Flux (Down-regulate competing pathways) Precursor_Enhancement->Flux_Redirection Fermentation_Optimization Fermentation Optimization (Fed-batch, Medium) Flux_Redirection->Fermentation_Optimization High_Titer High Titer Production Fermentation_Optimization->High_Titer

Caption: A logical workflow for improving Dammarenediol-II production.

Troubleshooting Logic for Low Dammarenediol-II Titers

Troubleshooting_Logic rectangle_node rectangle_node Start Low DM-II Titer Check_Expression Enzyme Expression OK? Start->Check_Expression Check_Precursor Precursor Supply Sufficient? Check_Expression->Check_Precursor Yes Solution1 Optimize Codon Usage, Promoter Strength Check_Expression->Solution1 No Check_Competition Competing Pathways Active? Check_Precursor->Check_Competition Yes Solution2 Overexpress MVA Pathway Genes Check_Precursor->Solution2 No Solution3 Down-regulate ERG7, etc. Check_Competition->Solution3 Yes Success Improved Titer Check_Competition->Success No Solution1->Check_Expression Solution2->Check_Precursor Solution3->Check_Competition

Caption: A decision tree for troubleshooting low Dammarenediol-II yields.

References

Troubleshooting common issues in Dammarenediol II extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dammarenediol II Extraction and Purification

Welcome to the technical support center for this compound extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a tetracyclic triterpenoid that serves as a key precursor in the biosynthesis of dammarane-type ginsenosides, the primary bioactive components of Panax ginseng.[1][2] It is a valuable starting material for the synthesis of various pharmacologically active compounds.[1][2]

Q2: What are the primary sources for this compound extraction?

A2: While this compound is naturally present in Panax species, its concentration is often low due to its role as a biosynthetic intermediate.[3] Consequently, common sources for experimental extraction include transgenic plants (e.g., tobacco) or engineered microbial systems (e.g., yeast) that are genetically modified to overproduce this compound.[2][3]

Q3: What are the general steps for extracting and purifying this compound?

A3: The typical workflow involves:

  • Extraction: Using an organic solvent to extract this compound from the biomass (e.g., plant material or microbial cells).

  • Solvent Partitioning: To remove highly nonpolar or polar impurities.

  • Chromatographic Purification: Primarily using silica gel column chromatography to isolate this compound from other co-extracted compounds.[4]

  • Final Purification/Recrystallization: To achieve high purity.

Troubleshooting Common Issues

This section provides solutions to specific problems you may encounter during the extraction and purification of this compound.

Low Extraction Yield

Problem: The yield of this compound in the crude extract is lower than expected.

Possible Cause Troubleshooting Steps & Solutions
Inefficient Cell Lysis (for microbial sources) Ensure complete cell disruption to release intracellular this compound. Consider using mechanical methods (e.g., bead beating, sonication) in conjunction with solvent extraction.
Inappropriate Solvent System The polarity of the extraction solvent is crucial. Triterpenoids like this compound are generally soluble in organic solvents such as methanol, ethanol, and ethyl acetate. Conduct small-scale pilot extractions with different solvents (e.g., methanol, ethanol, ethyl acetate, and mixtures with varying polarities) to identify the optimal one for your specific starting material.
Suboptimal Extraction Temperature High temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds.[5] It is advisable to conduct extractions at room temperature or slightly elevated temperatures (e.g., 40-50°C) and to assess the thermal stability of this compound under your specific conditions.[5]
Insufficient Extraction Time The extraction duration must be adequate for the solvent to penetrate the material and dissolve the target compound.[5] For maceration, allow for several hours to days with agitation. For methods like sonication or microwave-assisted extraction, optimize the exposure time through preliminary experiments.[5]
Degradation of this compound This compound may be susceptible to degradation under harsh pH conditions. Ensure that the extraction conditions are close to neutral pH unless a specific pH is required for selective extraction.
Poor Purity in Crude Extract

Problem: The crude extract contains a high level of impurities, complicating downstream purification.

Possible Cause Troubleshooting Steps & Solutions
Co-extraction of Pigments (e.g., Chlorophyll) For plant-based extractions, a preliminary defatting step with a nonpolar solvent like hexane can remove lipids and some pigments before the main extraction. Alternatively, after the primary extraction, partition the extract between a polar solvent (e.g., methanol/water) and a nonpolar solvent (e.g., hexane) to remove these impurities.[6]
Extraction of a Wide Range of Compounds Optimize the polarity of the extraction solvent to be more selective for this compound. A step-wise extraction with solvents of increasing polarity can also be effective.
Difficulties in Chromatographic Purification

Problem: Poor separation or loss of compound during silica gel column chromatography.

Possible Cause Troubleshooting Steps & Solutions
Co-elution of Impurities If impurities are co-eluting with this compound, the solvent system needs to be optimized.[7] Use Thin Layer Chromatography (TLC) to test various solvent mixtures (e.g., hexane:ethyl acetate, dichloromethane:methanol) to find a system that provides good separation between your target and the impurities.[8] Aim for an Rf value of 0.25-0.35 for this compound for optimal column separation.[8] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve the resolution of complex mixtures.[9]
Compound Tailing on the Column Tailing can occur due to interactions with the acidic silanol groups on the silica gel.[10] This can be mitigated by adding a small amount of a modifier like triethylamine to the eluent to neutralize the acidic sites, though this should be tested for compatibility with this compound.[10]
Irreversible Adsorption or Degradation on Silica Gel Some compounds can degrade on the acidic surface of silica gel.[11] To test for this, spot your sample on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots (degradation products) have appeared. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or a bonded phase like C18 (reverse-phase).[11]
Low Recovery from the Column This could be due to irreversible adsorption or using a solvent system that is not polar enough to elute the compound. If this compound is not eluting, gradually increase the polarity of the mobile phase. Ensure that the compound is not precipitating on the column, which can happen if it is loaded in a solvent in which it is highly soluble but the mobile phase is a poor solvent for it.

Quantitative Data Summary

The following table summarizes extraction and purification data from various studies. Note that yields are highly dependent on the starting material and methods used.

Source Material Extraction Method Purification Method Yield Reference
Transgenic Tobacco (Cell Suspension Culture)Methanol ExtractionSilica Gel Chromatography5.2 mg/L[3]
Engineered Chlamydomonas reinhardtiiDodecane (in-situ extraction)-~2.6 mg/L[12]
Engineered Saccharomyces cerevisiaeNot specifiedNot specifiedHigh titers reported[7]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol is a general guideline and should be optimized for your specific plant material.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, roots) at a moderate temperature (40-50°C) to avoid thermal degradation.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material in methanol (or another optimized solvent) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with constant agitation.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning (Optional):

    • Dissolve the crude extract in a 90% methanol-water solution.

    • Perform liquid-liquid extraction with an equal volume of n-hexane to remove nonpolar impurities.

    • Separate the hexane layer and repeat the extraction on the methanol-water layer.

    • Collect the methanol-water layer and evaporate the solvent to yield a partially purified extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Choose a column of appropriate size based on the amount of crude extract to be purified.

    • Pack the column with silica gel (60-120 mesh) using a slurry method with a nonpolar solvent (e.g., n-hexane).

  • Loading the Sample:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent.

    • Alternatively, for samples not easily soluble, use a dry loading method by adsorbing the extract onto a small amount of silica gel and then loading the dried silica onto the column.

  • Elution:

    • Begin elution with a nonpolar solvent system (e.g., 100% n-hexane or a hexane:ethyl acetate mixture of low polarity) determined from prior TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions of a suitable volume.

  • Analysis of Fractions:

    • Monitor the eluted fractions by TLC to identify those containing this compound.

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent to obtain the purified compound.

Visualizations

Signaling Pathways and Workflows

dammarenediol_biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound Dammarenediol-II Synthase (DDS) Protopanaxadiol (PPD) Protopanaxadiol (PPD) This compound->Protopanaxadiol (PPD) CYP716A47

Caption: Biosynthetic pathway of this compound and its conversion to Protopanaxadiol.

Caption: General workflow for this compound extraction and purification.

troubleshooting_low_yield Low Yield Low Yield Optimize Solvent Optimize Solvent Low Yield->Optimize Solvent Adjust Temperature Adjust Temperature Low Yield->Adjust Temperature Increase Extraction Time Increase Extraction Time Low Yield->Increase Extraction Time Check for Degradation Check for Degradation Low Yield->Check for Degradation

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Enhancing precursor supply for the Dammarenediol II biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the biosynthesis of Dammarenediol-II. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the precursor supply for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of Dammarenediol-II in Engineered Yeast (Saccharomyces cerevisiae)

Q1: My engineered S. cerevisiae strain is producing very low titers of Dammarenediol-II. What are the initial metabolic bottlenecks I should investigate?

A1: Low Dammarenediol-II production in yeast is often due to an insufficient supply of the precursor 2,3-oxidosqualene, which is derived from the mevalonate (MVA) pathway. Key areas to investigate include:

  • Limited Precursor Supply: The endogenous MVA pathway in yeast is tightly regulated and primarily geared towards producing essential sterols, not high levels of terpenoid precursors.

  • Competition from Sterol Biosynthesis: A significant portion of the precursor farnesyl pyrophosphate (FPP) and 2,3-oxidosqualene is channeled into the ergosterol biosynthesis pathway, which is essential for yeast viability. Specifically, the enzyme lanosterol synthase (ERG7) competes with Dammarenediol-II synthase (DDS) for the same substrate, 2,3-oxidosqualene.[1][2]

  • Sub-optimal Enzyme Expression: The heterologously expressed Dammarenediol-II synthase (DDS) may not be expressed at high enough levels or may have poor activity in the yeast cytoplasm.

Q2: How can I increase the metabolic flux towards Dammarenediol-II and away from competing pathways?

A2: A common and effective strategy is to redirect the carbon flux by down-regulating the competing ergosterol pathway.

  • CRISPRi-mediated Repression: Use CRISPR interference (CRISPRi) to specifically repress the expression of the ERG7 gene, which encodes lanosterol synthase. This reduces the conversion of 2,3-oxidosqualene to lanosterol, making more of the precursor available for Dammarenediol-II synthase.[1][2] This approach has been shown to increase protopanaxadiol (PPD), a derivative of Dammarenediol-II, production by up to 14.4-fold in shake-flask fermentation.[1][2]

  • Antisense RNA (asRNA) Technology: Another method is to use asRNA to regulate ERG7 expression, which can also significantly increase the synthesis flux of triterpenes.[3]

Q3: What genes in the MVA pathway should I overexpress to boost precursor supply?

A3: To enhance the overall flux of the MVA pathway, overexpression of rate-limiting enzymes is crucial. Consider overexpressing the following genes:

  • tHMG1: A truncated version of HMG-CoA reductase, which is a key rate-limiting enzyme in the MVA pathway.

  • FPS (Farnesyl Pyrophosphate Synthase): Increases the pool of FPP, the precursor to squalene.

  • SQS (Squalene Synthase): Catalyzes the first committed step in triterpenoid biosynthesis. Overexpression of SQS from Saccharomyces cerevisiae can enhance precursor supply.[4]

  • SQE (Squalene Epoxidase): This is another rate-limiting enzyme that converts squalene to 2,3-oxidosqualene.[5]

A modular pathway engineering strategy, focusing on optimizing the expression of these key MVA pathway genes, can significantly improve the availability of triterpenoid precursors.[3]

Issue 2: Inefficient Dammarenediol-II Production in Engineered Escherichia coli

Q4: I am trying to produce Dammarenediol-II in E. coli but the yields are negligible. What are the primary challenges in this host?

A4: E. coli does not have a native MVA pathway for isoprenoid precursor synthesis; it uses the methylerythritol phosphate (MEP) pathway. Key challenges include:

  • Lack of a Native MVA Pathway: The entire biosynthetic pathway to Dammarenediol-II, starting from acetyl-CoA (MVA pathway) or pyruvate/glyceraldehyde-3-phosphate (MEP pathway) and including the downstream enzymes, needs to be heterologously expressed.

  • Enzyme Expression and Functionality: Eukaryotic enzymes, such as those from Panax ginseng and yeast, may not express or fold correctly in a prokaryotic host like E. coli. This is particularly true for membrane-associated enzymes like squalene epoxidase (SE) and NADPH-cytochrome P450 reductase (CPR).

  • Insufficient Precursor Supply: The native MEP pathway in E. coli may not produce sufficient isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to support high-level production of Dammarenediol-II.

Q5: What is the recommended strategy for establishing a functional Dammarenediol-II pathway in E. coli?

A5: A successful approach involves co-expressing a heterologous MVA pathway and the downstream enzymes required for Dammarenediol-II synthesis.

  • Introduce an Exogenous MVA Pathway: Expressing the entire MVA pathway from a source like Streptococcus pneumoniae or Saccharomyces cerevisiae can significantly increase the supply of IPP and DMAPP.[6] This has been shown to enhance the production of other terpenes, like longifolene, and is a foundational step for Dammarenediol-II production.[7]

  • Co-express Downstream Enzymes: Co-express codon-optimized versions of:

    • Squalene Synthase (SS)

    • Squalene Epoxidase (SE)

    • NADPH-cytochrome P450 Reductase (CPR)

    • Dammarenediol-II Synthase (DDS)

  • Enzyme Source and Modification: It can be beneficial to test enzymes from different sources. For instance, combining SE from Methylococcus capsulatus with CPR from Arabidopsis thaliana has proven effective.[8] Additionally, truncating the N-terminal transmembrane domains of membrane-bound enzymes can improve their solubility and activity in E. coli.[4][8]

Issue 3: Optimizing Fermentation and Culture Conditions

Q6: Beyond genetic modifications, how can I optimize the culture conditions to improve Dammarenediol-II yield?

A6: Fermentation conditions play a critical role in maximizing product titers.

  • Temperature and pH: Optimal temperature and pH should be determined empirically for your specific strain and fermentation setup. For example, in one study with E. coli, the best conditions for Dammarenediol-II production were found to be 25°C and a pH of 7.5.[4]

  • Inducer Concentration: If using an inducible promoter system (e.g., IPTG), optimizing the inducer concentration is crucial for balancing metabolic load and enzyme expression.[4]

  • Elicitors: The addition of elicitors like methyl jasmonate (MeJA) can upregulate the expression of key biosynthetic genes. In Chlamydomonas reinhardtii, adding 1.5 mM MeJA increased Dammarenediol-II production seven-fold.[9]

  • Fed-Batch Fermentation: For high-density cultures, a fed-batch strategy can significantly improve yields by maintaining optimal nutrient levels and avoiding the accumulation of inhibitory byproducts. This approach has been used to achieve titers of 382 mg/L for the related sesquiterpene longifolene.[7]

Quantitative Data Summary

The following tables summarize the reported improvements in Dammarenediol-II and related compound production from various metabolic engineering strategies.

Table 1: Enhancement of Dammarenediol-II and its Derivatives in S. cerevisiae

StrategyHost OrganismTarget CompoundFold Increase / TiterReference
CRISPRi-mediated suppression of lanosterol synthaseS. cerevisiaeProtopanaxadiol (PPD)14.4-fold (shake-flask)[1][2]
CRISPRi-mediated suppression of lanosterol synthaseS. cerevisiaeProtopanaxadiol (PPD)5.7-fold (fed-batch)[1][2]
Self-assembly of squalene epoxidase and DDSPichia pastorisDammarenediol-II2.1-fold[10]
Overexpression of SmFPS and AtSQS2S. cerevisiaeSqualene67.4 mg/g DCW[3]
Overexpression of AtSQE2S. cerevisiaeLanosterol22-fold (47.9 mg/g DCW)[3]

Table 2: Production of Dammarenediol-II in Various Engineered Hosts

Host OrganismEngineering StrategyFinal TiterReference
Escherichia coliCo-expression of SS, SE, CPR, and DDS8.63 mg/L[8]
Chlamydomonas reinhardtiiGene loading and culture optimization with MeJA~2.6 mg/L[9]
Transgenic Tobacco (cell suspension)Overexpression of PgDDS5.2 mg/L[11]
Transgenic Tobacco (roots)Overexpression of PgDDS157.8 µg/g DW[11]

Experimental Protocols

Protocol 1: CRISPRi-Mediated Gene Repression in S. cerevisiae

This protocol provides a general workflow for down-regulating a target gene (e.g., ERG7) in yeast using CRISPRi.

  • gRNA Design and Plasmid Construction:

    • Design a guide RNA (gRNA) specific to the promoter region of the target gene (ERG7).

    • Clone the gRNA sequence into a yeast expression vector that also contains a dCas9 (catalytically dead Cas9) expression cassette.

  • Yeast Transformation:

    • Transform the CRISPRi plasmid into your Dammarenediol-II producing yeast strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Selection and Verification:

    • Select for successful transformants on appropriate selection media.

    • Verify the integration and expression of the dCas9-gRNA cassette via PCR or RT-qPCR.

  • Phenotypic and Product Analysis:

    • Cultivate the engineered strain in production media.

    • Monitor cell growth and quantify Dammarenediol-II (or its derivatives) production using GC-MS or LC-MS.

    • Confirm the down-regulation of the target gene's transcript using RT-qPCR.

Protocol 2: Heterologous Dammarenediol-II Production in E. coli

This protocol outlines the steps for reconstituting the Dammarenediol-II biosynthetic pathway in E. coli.

  • Plasmid Construction:

    • Synthesize codon-optimized genes for the MVA pathway, squalene synthase (SS), squalene epoxidase (SE), CPR, and Dammarenediol-II synthase (DDS). Consider using truncated versions of membrane-bound enzymes.

    • Assemble these genes into one or more compatible expression plasmids under the control of inducible promoters (e.g., T7 or araBAD).

  • Host Strain Transformation:

    • Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression and Fermentation:

    • Grow the transformed cells in a suitable medium (e.g., TB or LB) to an optimal cell density (OD600 of 0.6-0.8).

    • Induce protein expression with the appropriate inducer (e.g., IPTG) and lower the cultivation temperature (e.g., to 25°C) to improve protein folding and solubility.[4]

    • Continue cultivation for 48-72 hours.

  • Extraction and Analysis:

    • Harvest the cells by centrifugation.

    • Perform cell lysis (e.g., by sonication) and extract the nonpolar Dammarenediol-II using an organic solvent like ethyl acetate or hexane.

    • Analyze the extract for Dammarenediol-II production using GC-MS.

Visualizations

Dammarenediol_II_Pathway cluster_precursors Precursor Supply cluster_main_pathway Dammarenediol-II Biosynthesis cluster_competing Competing Pathway (Yeast) Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway IPP/DMAPP IPP/DMAPP MVA Pathway->IPP/DMAPP MEP Pathway->IPP/DMAPP FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II DDS Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol ERG7 Ergosterol Ergosterol Lanosterol->Ergosterol Troubleshooting_Workflow cluster_yeast Yeast Troubleshooting cluster_ecoli E. coli Troubleshooting Start Low Dammarenediol-II Titer Host Select Host Organism Start->Host Yeast Yeast (S. cerevisiae) Host->Yeast Yeast Ecoli E. coli Host->Ecoli E. coli Y_Step1 Down-regulate ERG7 (Lanosterol Synthase) using CRISPRi Yeast->Y_Step1 E_Step1 Introduce/Optimize heterologous MVA pathway Ecoli->E_Step1 Y_Step2 Overexpress rate-limiting MVA pathway genes (tHMG1, SQS, etc.) Y_Step1->Y_Step2 Y_Step3 Optimize DDS expression (codon usage, promoter strength) Y_Step2->Y_Step3 Optimization Optimize Fermentation Conditions (Temp, pH, Elicitors, Fed-batch) Y_Step3->Optimization E_Step2 Co-express downstream enzymes (SS, SE, CPR, DDS) E_Step1->E_Step2 E_Step3 Optimize enzyme expression (codon usage, truncated forms) E_Step2->E_Step3 E_Step3->Optimization

References

Down-regulation of competing metabolic pathways to boost Dammarenediol II synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the heterologous production of Dammarenediol-II. The focus is on overcoming common experimental hurdles by down-regulating competing metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary competing metabolic pathway that limits Dammarenediol-II production in engineered yeast?

A1: The main competitive pathway is the native sterol biosynthesis pathway, specifically the branch leading to ergosterol in Saccharomyces cerevisiae. This pathway consumes the same precursors required for Dammarenediol-II synthesis.

Q2: Which specific enzymes are the most common targets for down-regulation to boost Dammarenediol-II yield?

A2: The two primary targets for down-regulation are Squalene Synthase, encoded by the ERG9 gene, and Lanosterol Synthase, encoded by the ERG7 gene. Squalene synthase converts farnesyl diphosphate (FPP) to squalene, a key step in the ergosterol pathway that directly competes for the FPP precursor.[1][2][3][4] Lanosterol synthase catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, which is a competing reaction to the cyclization of 2,3-oxidosqualene into Dammarenediol-II by Dammarenediol-II Synthase (DDS).[5]

Q3: What are the common methods for down-regulating the expression of these competing enzymes?

A3: Several effective methods are used, including:

  • Promoter Replacement: The native strong promoter of a target gene (like ERG9) is replaced with a weaker or inducible promoter (e.g., MET3 or CTR3).[1] This allows for controlled, reduced expression of the enzyme.

  • CRISPR interference (CRISPRi): This technique uses a deactivated Cas9 (dCas9) protein guided by a specific RNA to bind to the promoter region of a target gene, physically blocking transcription and thereby reducing gene expression.[5][6]

  • Antisense RNA (asRNA) Technology: An RNA molecule complementary to the mRNA of the target gene is expressed. This asRNA binds to the mRNA, preventing its translation into a functional protein.[7]

Q4: Are there any negative consequences of down-regulating the ergosterol pathway?

A4: Yes, since ergosterol is an essential component of the yeast cell membrane, complete knockout of genes like ERG9 can be lethal.[2] Down-regulation must be carefully balanced to redirect metabolic flux towards Dammarenediol-II without critically impairing cell growth and viability. Over-suppression of ERG9 can also lead to the accumulation of farnesol, which can be toxic to the cells.[8][9]

Troubleshooting Guides

Problem 1: Low Dammarenediol-II Titer Despite Down-Regulation of ERG9
Possible Cause Suggested Solution
Insufficient Precursor Supply The availability of the precursor FPP might be the new bottleneck. Overexpress key enzymes in the upstream mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1), to increase the overall metabolic flux towards isoprenoid synthesis.[10]
Suboptimal Down-regulation The chosen promoter for ERG9 repression may still be too strong or "leaky." Try a weaker promoter or optimize the concentration of the repressing agent (e.g., methionine for the MET3 promoter) to fine-tune ERG9 expression.[1]
Accumulation of Toxic Intermediates Repression of ERG9 can lead to the accumulation of FPP, which may be converted to toxic farnesol.[8][9] Consider strategies to reduce farnesol accumulation, such as deleting phosphatases (LPP1, DPP1) responsible for its formation.[8]
Inefficient Dammarenediol-II Synthase (DDS) The heterologously expressed DDS may have low activity in your host. Ensure the DDS gene is codon-optimized for your expression host (S. cerevisiae). Consider screening DDS enzymes from different plant sources (Panax ginseng, Gynostemma longipes) to find a more active variant.[11][12]
Problem 2: Poor Cell Growth and Viability After Metabolic Engineering
Possible Cause Suggested Solution
Excessive Repression of Ergosterol Pathway The level of ergosterol is too low to maintain healthy cell membranes. Use a less repressive promoter for ERG9 or ERG7, or adjust inducible systems to allow for a basal level of expression necessary for cell viability.[2]
Toxicity from Precursor Accumulation Accumulation of intermediates like farnesol can inhibit cell growth.[8] Quantify intermediate metabolites and, if necessary, implement strategies to reduce their buildup as described in Problem 1.
High Metabolic Burden Overexpression of multiple pathway genes can place a significant metabolic load on the cells. Use moderate-strength promoters instead of very strong ones for your pathway genes to balance productivity and cell health.

Data on Dammarenediol-II Yield Enhancement

The following table summarizes quantitative data from studies where competing pathways were down-regulated to improve the production of Dammarenediol-II or its derivatives.

Host Organism Target Gene(s) for Down-regulation Strategy Product Yield Improvement
S. cerevisiaeERG7 (Lanosterol Synthase)CRISPRi-mediated suppressionProtopanaxadiol (PPD), a derivative of Dammarenediol-II14.4-fold increase in shake-flask fermentation.[5]
S. cerevisiaeERG9 (Squalene Synthase)Promoter replacement (MET3 promoter)Patchoulol (a sesquiterpene derived from FPP)2-fold increase in sesquiterpene production.[8]
S. cerevisiaeNot specifiedBalancing carbon flux between triterpenoid and ergosterol pathwaysDammarenediol-II GlucosideTiter increased from 18.9 to 148.0 mg/L.[13]
Guayule (Parthenium argentatum)SQS (Squalene Synthase)RNAi gene silencingNatural Rubber (shares FPP precursor)Significantly reduced squalene and slightly increased rubber content.[3][4]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key metabolic pathways and a typical experimental workflow for enhancing Dammarenediol-II production.

Dammarenediol_Pathway cluster_downregulation Down-regulation Targets acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway fpp Farnesyl Diphosphate (FPP) mva_pathway->fpp squalene Squalene fpp->squalene ERG9 (Squalene Synthase) oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene ERG1 lanosterol Lanosterol oxidosqualene->lanosterol ERG7 (Lanosterol Synthase) dammarenediol Dammarenediol-II oxidosqualene->dammarenediol DDS ergosterol Ergosterol lanosterol->ergosterol ... ERG9_target ERG9 ERG7_target ERG7

Caption: Metabolic pathway for Dammarenediol-II synthesis in yeast.

Experimental_Workflow start Select Host Strain (e.g., S. cerevisiae) gRNA_design Design gRNA for Target Gene (e.g., ERG9) start->gRNA_design plasmid_construction Construct CRISPRi Plasmid (dCas9 + gRNA expression) gRNA_design->plasmid_construction transformation Transform Yeast with CRISPRi Plasmid & DDS Plasmid plasmid_construction->transformation selection Select Positive Transformants transformation->selection cultivation Cultivate Engineered Strain (Induce gene expression if applicable) selection->cultivation analysis Metabolite Extraction & Analysis (HPLC or GC-MS) cultivation->analysis optimization Optimize Fermentation Conditions & Pathway Expression analysis->optimization

Caption: Workflow for CRISPRi-mediated down-regulation.

Experimental Protocols

Protocol 1: CRISPRi-Mediated Down-Regulation of ERG9 in S. cerevisiae

This protocol provides a general framework. Specific plasmid vectors, selection markers, and transformation procedures should be adapted based on laboratory standards.

1. gRNA Design and Plasmid Construction: a. Identify the promoter region of the ERG9 gene in your S. cerevisiae strain. b. Use a gRNA design tool to select a specific 20-bp target sequence within the promoter. c. Synthesize oligonucleotides corresponding to the gRNA target sequence. d. Clone the gRNA cassette into a yeast expression vector that also constitutively expresses a nuclease-deactivated Cas9 (dCas9) protein fused to a transcriptional repressor domain like Mxi1.[6] This is often done via Golden Gate assembly or Gibson Assembly.

2. Yeast Transformation: a. Prepare competent S. cerevisiae cells using the standard Lithium Acetate/Polyethylene Glycol (LiAc/PEG) method.[14] b. Co-transform the yeast cells with the CRISPRi plasmid (containing dCas9 and the ERG9-targeting gRNA) and a separate plasmid for expressing the Dammarenediol-II synthase (DDS) gene. c. Plate the transformed cells on selective agar plates (e.g., synthetic complete medium lacking specific nutrients corresponding to the plasmid markers). d. Incubate at 30°C for 2-3 days until colonies appear.

3. Verification of Transformants: a. Pick individual colonies and verify the presence of the plasmids by colony PCR. b. To confirm the down-regulation of ERG9, perform quantitative reverse transcription PCR (qRT-PCR) to measure the ERG9 mRNA levels compared to a wild-type control strain. A significant decrease in mRNA indicates successful repression.

4. Fermentation and Product Analysis: a. Inoculate a verified colony into an appropriate liquid culture medium. b. Grow the culture under conditions suitable for protein expression and Dammarenediol-II production (e.g., using a galactose-inducible promoter for the DDS gene). c. After a set fermentation period (e.g., 72-96 hours), harvest the cells. d. Perform metabolite extraction using an appropriate solvent (e.g., n-butanol or ethyl acetate). e. Analyze the extract for Dammarenediol-II using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15] Compare the yield to a control strain expressing only DDS without the CRISPRi system.

References

Addressing the phytotoxicity of saponin accumulation in transgenic host plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phytotoxicity due to saponin accumulation in transgenic host plants.

Section 1: Frequently Asked Questions (FAQs) about Phytotoxicity

Q1: My transgenic seedlings exhibit stunted growth, chlorosis, and necrotic lesions. Could this be saponin phytotoxicity?

A1: Yes, these are classic symptoms of phytotoxicity. High concentrations of saponins can lead to cellular damage. Saponins are amphipathic molecules, meaning they have both water-loving (hydrophilic) and fat-loving (hydrophobic) parts.[1] This structure allows them to interact with and disrupt plant cell membranes, particularly by complexing with sterols, leading to increased membrane permeability and eventually cell death.[2][3] You may also observe reduced root growth and overall biomass.[4]

Q2: What are the initial diagnostic steps to confirm saponin-induced phytotoxicity?

A2: A multi-step approach is recommended to correlate the observed phenotype with saponin accumulation. First, quantify the saponin levels in both your transgenic and wild-type (control) plants. Then, assess the level of cellular stress and damage. A significant increase in saponin content in transgenic lines that correlates with higher stress markers and reduced viability compared to controls strongly suggests phytotoxicity.

G cluster_0 Initial Diagnosis Workflow A Observe Phytotoxicity Symptoms (e.g., Stunted Growth, Chlorosis) B Quantify Saponin Content (Transgenic vs. Wild-Type) A->B Hypothesis: Saponin Toxicity C Assess Cell Viability & Stress (Transgenic vs. Wild-Type) A->C D Correlate Data B->D C->D E Conclusion: Phytotoxicity Confirmed or Refuted D->E High Saponins correlate with high stress?

Caption: Initial workflow for diagnosing saponin phytotoxicity.

Q3: Are all saponins equally toxic to the host plant?

A3: No. The toxicity of a saponin is highly dependent on its specific chemical structure, including the aglycone backbone (triterpenoid or steroid) and the number and type of sugar moieties attached.[1] For example, monoglycosylated saponins (with a single sugar chain) may exhibit different toxicity profiles compared to bidesmosidic saponins (with two sugar chains).[5] The nature of the aglycone itself is also critical; for instance, in Medicago truncatula, the oxidation state of the β-amyrin backbone determines whether the resulting saponins are hemolytic and potentially more toxic.[1]

Section 2: Troubleshooting Guides

Issue: High mortality rate in T1 transgenic lines after germination.

Troubleshooting Steps:

  • Verify T-DNA Insertion Site: Perform Southern blot or sequencing to ensure the insertion of the transgene has not disrupted an essential native gene, which could be the primary cause of the lethal phenotype.

  • Analyze Saponin Profile at Early Stages: Use HPLC-MS or UPLC-MS/MS to quantify the accumulation of specific saponin intermediates in the seedlings.[6] It's possible that a precursor in the engineered pathway is more toxic than the final product.

  • Use an Inducible Promoter: If direct expression is too toxic, re-design your construct to place the key biosynthetic genes under the control of an inducible promoter (e.g., ethanol-inducible, heat-shock, or dexamethasone-inducible systems). This allows the plant to reach a more mature stage before high-level saponin production is triggered.

  • Test Weaker, Tissue-Specific Promoters: Drive expression of the saponin pathway specifically in tissues that may be less sensitive or are intended for harvest (e.g., leaves or roots), using promoters like rbcS (leaf-specific) or rolD (root-specific).

Issue: Transgenic plants are viable but show significantly reduced biomass and yield.

Troubleshooting Steps:

  • Quantify Photosynthetic Efficiency: Measure chlorophyll content and photosynthetic rates (e.g., using a LI-COR gas exchange system). Saponin-induced membrane damage can affect chloroplast integrity and function.

  • Measure Oxidative Stress Markers: High saponin levels can induce secondary stresses. Quantify levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

  • Implement a Mitigation Strategy: The observed phenotype is a clear sign of chronic phytotoxicity. Proceed to Section 3 to select and apply a strategy to reduce the toxic effects while maintaining saponin production.

Section 3: Mitigation Strategies for Phytotoxicity

Several metabolic engineering and synthetic biology approaches can be employed to alleviate saponin phytotoxicity.

Strategy 1: Subcellular Compartmentalization

The primary strategy is to sequester toxic saponins or their intermediates away from sensitive cytosolic components. The vacuole is the primary storage site for saponins in many plants.

  • Mechanism: Overexpress native or heterologous membrane transporters (e.g., ABC transporters or MATE transporters) that actively pump saponins from the cytoplasm into the vacuole. The enzymes involved in saponin biosynthesis themselves are often localized to specific compartments like the cytoplasm and endoplasmic reticulum.[7][8]

  • Implementation:

    • Identify candidate transporter genes from the host plant or other saponin-producing species.

    • Co-express these transporter genes along with the saponin biosynthesis pathway genes in your transgenic host.

    • Verify subcellular localization of the saponins through protoplast fractionation and analysis.

G cluster_0 Saponin Biosynthesis & Sequestration MVA MVA/MEP Pathway (Cytoplasm/Plastid) OS 2,3-Oxidosqualene (Cytoplasm) MVA->OS Mod1 Oxidation (P450s) (ER) OS->Mod1 OSCs Aglycone Saponin Aglycone (ER) Mod2 Glycosylation (UGTs) (Cytoplasm/ER) Aglycone->Mod2 Mod1->Aglycone Saponin Toxic Saponin (Cytoplasm) Mod2->Saponin Transport Membrane Transporter (Tonoplast) Saponin->Transport Sequestration Vacuole Non-Toxic State (Vacuole) Transport->Vacuole

Caption: Key points in saponin biosynthesis for mitigation strategies.

Strategy 2: Modifying Saponin Structure via Glycosylation

Adding sugar moieties can significantly decrease the toxicity of the saponin aglycone.

  • Mechanism: Glycosylation increases the water solubility of the molecule and can modify its ability to interact with cell membranes, thereby reducing its membranolytic activity.[9] Detoxification often involves the enzymatic hydrolysis of these sugar chains.[10]

  • Implementation: Overexpress specific UDP-glycosyltransferases (UGTs) that add sugar molecules at key positions on the saponin backbone. This can convert a highly toxic intermediate into a more benign, stable final product.[9]

Strategy 3: Suppressing Competing Pathways

Redirecting metabolic flux towards saponin biosynthesis can sometimes be coupled with a decrease in the formation of other, potentially toxic, metabolites.

  • Mechanism: The biosynthesis of triterpenoid saponins shares the mevalonate (MVA) pathway with sterols.[1] By down-regulating a key enzyme in the competing sterol pathway (e.g., squalene synthase - SQS), more precursor (2,3-oxidosqualene) is available for saponin production.[11]

  • Implementation: Use RNA interference (RNAi) or CRISPR/Cas9 to specifically suppress the expression of genes in competing pathways.[11]

Table 1: Comparison of Phytotoxicity Mitigation Strategies

StrategyPrincipleProsCons
Subcellular Compartmentalization Sequesters toxic compounds in the vacuole.Highly effective; Protects cellular machinery.Requires identification and co-expression of suitable transporters.
Glycosylation Engineering Modifies saponin structure to reduce toxicity.Can produce a final, less toxic product.Requires specific UGTs; may alter the desired bioactivity.
Suppression of Competing Pathways Increases precursor flux to saponin biosynthesis.Can increase the yield of the target compound.[11]May have unintended effects on plant growth and development (e.g., sterol levels).

Section 4: Key Experimental Protocols

Protocol 1: Quantification of Total Saponins (Colorimetric Assay)

This protocol provides a general method for estimating total saponin content, useful for rapid screening of multiple transgenic lines.

  • Principle: This method is based on the color reaction between saponins and vanillin-sulfuric acid. The absorbance is measured spectrophotometrically.[12]

  • Methodology:

    • Extraction:

      • Grind 0.5 g of dried plant tissue to a fine powder.

      • Add 10 mL of 80% methanol and sonicate for 30 minutes.

      • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction twice.

      • Pool the supernatants and evaporate to dryness under vacuum.

      • Re-dissolve the residue in 5 mL of methanol.

    • Colorimetric Reaction:

      • Add 0.25 mL of the extract to a test tube.

      • Add 0.25 mL of 8% (w/v) vanillin-ethanol solution and mix.

      • Place the tube in an ice bath and add 2.5 mL of 72% (v/v) sulfuric acid. Mix well.

      • Heat the mixture in a 60°C water bath for 15 minutes.

      • Cool the reaction in an ice bath and bring to room temperature.

      • Measure the absorbance at 544 nm against a blank (reagents without extract).

    • Quantification:

      • Prepare a standard curve using a known saponin standard (e.g., oleanolic acid or diosgenin).

      • Calculate the total saponin content of the samples by comparing their absorbance to the standard curve.

Protocol 2: Assessment of Cell Viability (FDA Staining)

This protocol determines the percentage of living cells in a sample, such as a suspension culture or protoplasts derived from transgenic leaves.

  • Principle: Fluorescein diacetate (FDA) is a non-polar, non-fluorescent molecule that freely enters cells. Inside viable cells, esterases cleave the diacetate group, releasing fluorescent fluorescein, which is polar and becomes trapped within the cell. Dead cells lack active esterases and cannot produce fluorescence.[13][14]

  • Methodology:

    • Sample Preparation: Prepare a cell suspension or protoplast suspension from your plant tissue.

    • Staining:

      • In a microfuge tube, mix 100 µL of cell suspension with 100 µL of a 0.02% FDA solution (stock solution prepared in acetone, diluted in a suitable buffer). The final FDA concentration should be 0.01%.

      • Incubate at room temperature for 5-10 minutes.

    • Microscopy:

      • Place a drop of the stained suspension on a microscope slide.

      • Observe under a fluorescence microscope with an appropriate filter set (e.g., excitation at ~490 nm, emission at ~520 nm).

      • Viable cells will fluoresce bright green.

    • Quantification:

      • Count the number of fluorescent (viable) and non-fluorescent cells in several fields of view.

      • Calculate viability using the formula:

        • % Viability = (Number of Viable Cells / Total Number of Cells) x 100

Table 2: Quantitative Assays for Phytotoxicity Assessment

ParameterAssay MethodPrincipleTypical Result Indicating Toxicity
Cell Viability FDA Staining, Evans Blue Uptake, MTT Assay[13][15]Enzymatic activity or membrane integrity.Decreased percentage of viable cells.
Membrane Damage Ion Leakage AssayMeasures conductivity of solutes leaking from damaged membranes.Increased electrical conductivity in the external medium.
Oxidative Stress NBT/DAB Staining, SOD/CAT enzyme assaysMeasures accumulation of ROS or activity of antioxidant enzymes.[16]Increased ROS levels, altered enzyme activity.
Photosynthetic Health Chlorophyll Content, Fv/Fm RatioSpectrophotometric quantification of chlorophyll; chlorophyll fluorescence measurement.Reduced chlorophyll content; lower Fv/Fm ratio.

References

Improving the catalytic efficiency and stability of Dammarenediol-II synthase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the catalytic efficiency and stability of Dammarenediol-II synthase (DDS) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dammarenediol-II synthase and what is its primary function?

A1: Dammarenediol-II synthase (DDS) is an oxidosqualene cyclase enzyme that catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II. This is a critical and often rate-limiting step in the biosynthesis of dammarane-type ginsenosides, which are pharmacologically active compounds.[1][2][3]

Q2: What are the common expression systems for producing recombinant Dammarenediol-II synthase?

A2: Recombinant DDS has been successfully expressed in various systems, including Escherichia coli (commonly in strains like Rosetta (DE3) which are optimized for eukaryotic protein expression), baker's yeast (Saccharomyces cerevisiae), and transgenic tobacco.[1][4][5][6][7] The choice of expression system can impact protein folding, post-translational modifications, and overall yield.

Q3: My purified Dammarenediol-II synthase is inactive. What are the possible causes?

A3: Inactive DDS can result from several factors:

  • Improper folding: Expression in E. coli can sometimes lead to the formation of inactive, insoluble inclusion bodies.

  • Absence of cofactors: While DDS itself does not require cofactors, its substrate, 2,3-oxidosqualene, is produced by upstream enzymes that may have specific requirements.

  • Suboptimal assay conditions: The enzyme's activity is sensitive to pH, temperature, and the presence of detergents.

  • Degradation: The protein may be susceptible to proteolysis during purification.

Q4: How can I improve the yield of dammarenediol-II in my microbial production system?

A4: Strategies to enhance dammarenediol-II production include:

  • Metabolic engineering: Overexpressing upstream genes in the mevalonate (MVA) pathway to increase the supply of the precursor 2,3-oxidosqualene.

  • Gene loading: Increasing the copy number of the DDS gene to boost its expression levels.[8]

  • Culture optimization: Adjusting fermentation parameters such as temperature, pH, and inducer concentration. For example, production in E. coli has been shown to be optimal at 25°C and a pH of 7.5.[9]

  • Codon optimization: Optimizing the DDS gene sequence for the specific expression host can improve translation efficiency.[10]

Q5: What techniques are used to detect and quantify dammarenediol-II?

A5: The most common method for the detection and quantification of dammarenediol-II is Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4][11] This technique offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Troubleshooting Guides

Recombinant DDS Expression and Purification
Problem Possible Cause Troubleshooting Steps
Low or no expression of DDS Codon bias in E. coli.Use an E. coli strain like Rosetta(DE3) that supplies tRNAs for rare codons.[6][7] Alternatively, synthesize a codon-optimized gene for your expression host.
Toxicity of the expressed protein.Lower the induction temperature (e.g., 16-25°C) and/or use a lower concentration of the inducer (e.g., IPTG).[12]
Plasmid instability.Ensure consistent antibiotic selection throughout culturing.
DDS is found in insoluble inclusion bodies High expression rate and improper folding.Lower the expression temperature and inducer concentration. Co-express with molecular chaperones to aid in proper folding.
Protein properties.Solubilize the inclusion bodies using mild denaturants (e.g., 2 M urea at an alkaline pH) and then refold the protein by gradually removing the denaturant, for instance, through dialysis.[13][14][15][16][17]
Low yield of purified active DDS Inefficient cell lysis.Use a combination of enzymatic (e.g., lysozyme) and physical (e.g., sonication) methods to ensure complete cell disruption.
Suboptimal affinity chromatography conditions.Optimize the imidazole concentration in the wash and elution buffers for His-tagged DDS to minimize non-specific binding and ensure efficient elution.[18]
Protein degradation.Add protease inhibitors to the lysis buffer. Keep samples on ice throughout the purification process.
Purified DDS loses activity over time Protein instability.Store the purified enzyme in an appropriate buffer (e.g., with glycerol for cryoprotection) at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Oxidation.Add a reducing agent like DTT or BME to the storage buffer.
DDS Catalytic Activity and Stability
Problem Possible Cause Troubleshooting Steps
Low catalytic efficiency Suboptimal reaction conditions.Optimize the pH and temperature of the enzyme assay. For DDS expressed in E. coli, optimal production of dammarenediol-II has been observed at pH 7.5 and 25°C.[9]
Insufficient substrate (2,3-oxidosqualene).In whole-cell catalysis, ensure the upstream pathway for substrate synthesis is efficient. For in vitro assays, ensure you are using a saturating concentration of the substrate.
Presence of inhibitors.Triterpenoids and their derivatives have been shown to inhibit some enzymes in related pathways.[19][20][21][22] Ensure the reaction mixture is free from potential contaminants.
Poor enzyme stability Temperature-induced denaturation.Determine the optimal temperature for long-term stability and perform reactions at or below this temperature.
pH-induced denaturation.Identify the optimal pH range for both activity and stability.
Proteolytic degradation.If using crude extracts, add protease inhibitors. For purified enzyme, ensure high purity.
LC-MS Analysis of Dammarenediol-II
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing, fronting, or splitting) Column deterioration.Flush the column, or if necessary, replace it. Use a guard column to protect the analytical column.[23][24]
Inappropriate sample solvent.Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.[23]
Dead volume in the system.Check and tighten all fittings to minimize dead volume.[23]
Low signal intensity or ion suppression Matrix effects from the sample.Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering compounds.[25][26][27][28]
Suboptimal ionization source parameters.Optimize parameters such as spray voltage, gas flow, and temperature.
Inefficient ionization.Adjust the mobile phase composition, for example, by adding modifiers like formic acid or ammonium formate to promote ionization.
Inconsistent retention time Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column degradation.Replace the column if retention times continue to shift.

Quantitative Data Summary

Table 1: Influence of Culture Conditions on Dammarenediol-II Production in Engineered E. coli

ParameterConditionDammarenediol-II Titer (mg/L)Reference
Temperature 20°C~4.5[9]
25°C~8.5[9]
30°C~6.0[9]
37°C~3.0[9]
pH 6.5~5.0[9]
7.0~7.0[9]
7.5~8.6[9]
8.0~6.5[9]
IPTG Concentration 0.1 mM~6.0[9]
0.5 mM~8.7[9]
1.0 mM~7.5[9]

Table 2: Kinetic and Stability Parameters of Purified Dammarenediol-II Synthase

ParameterValueConditionsReference
Km (2,3-oxidosqualene) Data not available--
Kcat Data not available--
Optimal pH (Activity) Data not available--
Optimal Temperature (Activity) Data not available--
Thermal Stability (Half-life) Data not available--
pH Stability Data not available--

Experimental Protocols

Protocol 1: Expression of His-tagged Dammarenediol-II Synthase in E. coli Rosetta (DE3)
  • Transformation: Transform the expression vector containing the His-tagged DDS gene into chemically competent E. coli Rosetta (DE3) cells. Plate on LB agar with the appropriate antibiotics (e.g., kanamycin for the expression vector and chloramphenicol for the pRARE plasmid) and incubate overnight at 37°C.[4][5]

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the selective antibiotics and grow overnight at 37°C with shaking.[5]

  • Expression Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[9]

  • Incubation: Continue to incubate the culture at 25°C for 16-18 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged Dammarenediol-II Synthase
  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified lysate onto the column.[18]

  • Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged DDS with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column.

  • Analysis: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Visualizations

experimental_workflow cluster_expression DDS Expression cluster_purification DDS Purification cluster_analysis Activity & Product Analysis transformation Transformation into E. coli starter_culture Overnight Starter Culture transformation->starter_culture expression_culture Large-Scale Expression Culture starter_culture->expression_culture induction IPTG Induction expression_culture->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis harvest->lysis clarification Lysate Clarification lysis->clarification chromatography Ni-NTA Affinity Chromatography clarification->chromatography elution Elution of DDS chromatography->elution analysis Purity & Concentration Analysis elution->analysis activity_assay Enzyme Activity Assay elution->activity_assay lcms LC-MS for Dammarenediol-II activity_assay->lcms

Caption: Experimental workflow for DDS expression, purification, and analysis.

troubleshooting_logic cluster_enzyme Enzyme Issues cluster_process Process Issues start Low Dammarenediol-II Yield low_expression Low DDS Expression? start->low_expression Check Expression inactive_enzyme Inactive Purified DDS? low_expression->inactive_enzyme No troubleshoot_expression Optimize Codons & Induction Conditions low_expression->troubleshoot_expression Yes unstable_enzyme Enzyme Unstable? inactive_enzyme->unstable_enzyme No troubleshoot_folding Refold from Inclusion Bodies / Optimize Folding inactive_enzyme->troubleshoot_folding Yes low_substrate Low Substrate Availability? unstable_enzyme->low_substrate No troubleshoot_stability Optimize Storage Buffer & Conditions unstable_enzyme->troubleshoot_stability Yes suboptimal_conditions Suboptimal Reaction Conditions? low_substrate->suboptimal_conditions No troubleshoot_metabolism Enhance Upstream Pathway low_substrate->troubleshoot_metabolism Yes troubleshoot_assay Optimize pH, Temperature suboptimal_conditions->troubleshoot_assay Yes

Caption: Troubleshooting logic for low dammarenediol-II yield.

dammarenediol_biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway oxidosqualene 2,3-Oxidosqualene mva_pathway->oxidosqualene dds Dammarenediol-II Synthase (DDS) oxidosqualene->dds Cyclization dammarenediol Dammarenediol-II dds->dammarenediol p450 Cytochrome P450s (e.g., CYP716A47) dammarenediol->p450 Hydroxylation protopanaxadiol Protopanaxadiol p450->protopanaxadiol ginsenosides Dammarane-type Ginsenosides protopanaxadiol->ginsenosides Glycosylation

Caption: Biosynthetic pathway of dammarane-type ginsenosides.

References

Refinement of analytical methods for accurate Dammarenediol II detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the accurate analytical detection of Dammarenediol II. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the analysis of this compound using common chromatographic techniques.

High-Performance Liquid Chromatography (HPLC-UV)

  • Question: Why am I seeing a poor peak shape (e.g., tailing or fronting) for my this compound standard?

    • Answer: Poor peak shape in HPLC can be attributed to several factors. Check for column degradation, especially if you are using a reversed-phase C18 column, as this compound is a relatively nonpolar compound. Ensure your mobile phase is properly mixed and degassed. A gradient of acetonitrile and water is commonly used for ginsenosides and related compounds, and optimizing this gradient may improve peak shape.[1][2] Also, consider the possibility of column overload; try injecting a lower concentration of your standard.

  • Question: My this compound peak is not well-resolved from other peaks in my sample extract. What can I do?

    • Answer: Co-elution is a common challenge. To improve resolution, you can adjust the mobile phase gradient. A slower, more shallow gradient can often enhance separation. Alternatively, you can try a different column chemistry. If you are using a C18 column, consider one with a different bonding density or a different stationary phase altogether. Sample preparation is also crucial; a more thorough cleanup procedure to remove interfering matrix components can significantly improve resolution.

  • Question: The sensitivity of my HPLC-UV method is too low to detect this compound in my samples. How can I improve it?

    • Answer: this compound, like other ginsenosides, has a weak UV chromophore, leading to lower sensitivity with UV detection.[3] To enhance sensitivity, ensure you are monitoring at the optimal wavelength, which is typically around 203 nm for ginsenosides.[4] If sensitivity is still insufficient, you may need to consider a more sensitive detection method, such as mass spectrometry (LC-MS).[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Question: I am observing significant ion suppression for this compound in my LC-MS analysis. What are the likely causes and solutions?

    • Answer: Ion suppression is a common matrix effect in LC-MS. It can be caused by co-eluting compounds from your sample matrix that compete with this compound for ionization. To mitigate this, improve your sample preparation to remove interfering substances. Solid-phase extraction (SPE) is often effective for cleaning up complex samples. You can also dilute your sample, though this may impact your limit of detection. Modifying your chromatographic conditions to better separate this compound from the matrix components can also reduce suppression. The use of an internal standard that is structurally similar to this compound can help to compensate for ion suppression effects.

  • Question: What are the expected mass-to-charge ratios (m/z) for this compound in LC-MS?

    • Answer: In positive ion mode, you can expect to see adducts of this compound. Common adducts include [M+H]+, [M+Na]+, and [M+K]+. In some cases, you may also observe fragments resulting from the loss of water molecules, such as [M+H-H₂O]⁺ and [M+H-2H₂O]⁺.[5][6] For instance, fragmentation ion values for this compound have been reported at m/z 427 [M+H–H₂O]⁺ and m/z 409 [M+H–2H₂O]⁺.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Question: Does this compound require derivatization for GC-MS analysis?

    • Answer: Yes, this compound is not sufficiently volatile for direct GC-MS analysis. Derivatization is necessary to increase its volatility and thermal stability.[7] Silylation is a common derivatization technique for compounds with hydroxyl groups, like this compound.

  • Question: I am getting low recovery of this compound after sample preparation for GC-MS. What could be the reason?

    • Answer: Low recovery can be due to incomplete extraction or degradation during sample processing. Ensure your extraction solvent is appropriate for the nonpolar nature of this compound. An extraction with n-butanol is one documented method.[8] The derivatization step is also critical; ensure the reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used in the analysis of ginsenosides, which can serve as a reference for this compound method development and validation.

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 - 2.0 µg/mL~0.05 - 0.5 ng/mL
Precision (RSD%) < 5%< 15%
Accuracy (Recovery %) 95 - 105%85 - 115%

Data synthesized from typical performance characteristics for minor ginsenosides.[3]

Experimental Protocols

1. Sample Preparation for LC-MS Analysis

This protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., plant material).

  • Homogenization: Weigh a representative amount of the sample and homogenize it to a fine powder.

  • Extraction:

    • Add 1 mL of 70% methanol to 100 mg of the sample powder.[5]

    • Vortex the mixture thoroughly.

    • Incubate the sample at 4°C overnight to allow for complete extraction.[5]

  • Centrifugation: Centrifuge the extract at 12,000 x g for 10 minutes to pellet the solid material.[5]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Analysis: The filtered extract is now ready for injection into the LC-MS system.

2. HPLC-UV Method for Ginsenoside Analysis (Adaptable for this compound)

This protocol provides a starting point for developing an HPLC-UV method for this compound.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[1][2][3]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A typical gradient could be: 0-20 min, 20% B; 20-40 min, 20-40% B; 40-60 min, 40-60% B.[3] The gradient should be optimized based on the specific sample matrix and required resolution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 203 nm[4]

  • Injection Volume: 20 µL[1][2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Homogenization Extraction Methanol Extraction Sample->Extraction Add 70% Methanol Centrifugation Centrifugation Extraction->Centrifugation 12,000 x g Filtration Filtration Centrifugation->Filtration 0.22 µm filter LC Liquid Chromatography (C18 Column) Filtration->LC Inject MS Mass Spectrometry (Ionization & Detection) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for this compound analysis by LC-MS.

troubleshooting_logic cluster_column Column Issues cluster_mobile Mobile Phase Issues cluster_solutions Potential Solutions Start Poor Peak Shape (Tailing/Fronting) Degradation Column Degradation? Start->Degradation Overload Column Overload? Start->Overload Mixing Improper Mixing? Start->Mixing Degassing Insufficient Degassing? Start->Degassing Sol_Column Replace Column Degradation->Sol_Column Sol_Conc Reduce Sample Concentration Overload->Sol_Conc Sol_Mix Ensure Proper Mixing Mixing->Sol_Mix Sol_Degas Degas Mobile Phase Degassing->Sol_Degas

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Fed-batch fermentation strategies for high-titer Dammarenediol II glucoside production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the fed-batch fermentation of Dammarenediol II glucosides.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound glucosides in engineered Saccharomyces cerevisiae.

Problem Potential Causes Recommended Solutions
Low Titer of this compound Glucoside 1. Insufficient expression of biosynthetic pathway genes.2. Limited precursor (2,3-oxidosqualene) supply.3. Competition from other metabolic pathways (e.g., ergosterol biosynthesis).4. Suboptimal fermentation conditions.1. Integrate multiple copies of the key biosynthetic genes, such as dammarenediol-II synthase (DS) and UDP-glycosyltransferases (UGTs), using CRISPR/Cas9.[1][2]2. Overexpress rate-limiting enzymes in the upstream mevalonate (MVA) pathway.[2]3. Down-regulate or delete genes in competing pathways to redirect metabolic flux towards this compound production.[1][2]4. Optimize the fed-batch feeding strategy, including the composition and timing of the feed solution.[1]
Slow Cell Growth 1. Toxicity of accumulated this compound or its glucosides.2. Nutrient limitation in the fermentation medium.3. Suboptimal pH or temperature.1. Consider in-situ product removal strategies.2. Ensure the feed solution is adequately supplemented with essential nutrients, vitamins, and trace elements.[1]3. Monitor and maintain optimal pH (around 5.5) and temperature (around 30°C) throughout the fermentation process.[1]
High Precursor (this compound) Accumulation with Low Glucoside Conversion 1. Insufficient activity or expression of UDP-glycosyltransferases (UGTs).2. Limited availability of the sugar donor, UDP-glucose (UDPG).1. Use codon-optimized UGT genes for the host organism.2. Overexpress the UGTs responsible for glycosylation, such as PgUGT74AE2 or UGTPg1.[1][2]3. Enhance the synthesis of UDPG by overexpressing relevant pathway genes.
Inconsistent Batch-to-Batch Production 1. Variability in inoculum preparation.2. Inconsistent feeding schedule or composition.3. Genetic instability of the engineered strain.1. Standardize the inoculum preparation protocol, including pre-culture conditions and inoculation density.2. Implement a precise and automated feeding strategy.3. Periodically verify the genetic integrity of the production strain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its significance?

A1: Dammarenediol-II (DM) is a tetracyclic triterpenoid and the direct precursor for the biosynthesis of protopanaxadiol (PPD), a key aglycone of many bioactive ginsenosides.[1][3] this compound glucosides, which are formed by attaching sugar moieties to the DM backbone, have shown potential anti-cancer activities, sometimes even higher than natural ginsenosides.[1][2]

Q2: Why is Saccharomyces cerevisiae a suitable host for producing this compound glucosides?

A2: Saccharomyces cerevisiae is an ideal host because it has a native mevalonate (MVA) pathway that produces the precursor 2,3-oxidosqualene.[1] Its genetic tractability also allows for the efficient introduction and expression of heterologous genes required for the this compound glucoside biosynthetic pathway.[4]

Q3: What are the key enzymes in the engineered biosynthetic pathway for this compound glucosides?

A3: The key enzymes are:

  • Dammarenediol-II synthase (DS): Converts 2,3-oxidosqualene to Dammarenediol-II.[1]

  • UDP-glycosyltransferases (UGTs): Transfer a glucose moiety from UDP-glucose to the Dammarenediol-II backbone to form glucosides. Specific UGTs like PgUGT74AE2 and UGTPg1 from Panax ginseng can be used to produce different glucosides.[1][2]

Q4: What are typical titers of this compound glucosides achievable with fed-batch fermentation?

A4: Through multi-step metabolic engineering and optimized fed-batch fermentation, high titers have been achieved. For instance, in a 3 L bioreactor, titers of 2.4 g/L for 3β-O-Glc-DM and 5.6 g/L for 20S-O-Glc-DM have been reported.[1][2]

Q5: What is a typical feeding strategy for high-titer production?

A5: A common strategy involves feeding a concentrated solution containing glucose, salts, trace elements, and vitamins at specific time points (e.g., 48, 72, and 96 hours) after the initial batch phase to maintain cell growth and productivity.[1]

Quantitative Data Summary

The following table summarizes the production of 3β-O-Glc-DM and 20S-O-Glc-DM in different engineered S. cerevisiae strains under shake flask conditions.

StrainKey Genetic Modifications3β-O-Glc-DM Titer (mg/L)20S-O-Glc-DM Titer (mg/L)
Y1Initial strain with DS and PgUGT74AE214.8-
Y2Initial strain with DS and UGTPg1-18.6
Y1CMulti-copy integration of pathway in Y1115.3-
Y2CMulti-copy integration of pathway in Y2-265.1
Y1CSHOverexpression of key enzymes in Y1C414.8-
Y2CSHOverexpression of key enzymes in Y2C-752.8

Data sourced from Hu et al. (2019).[1]

Experimental Protocols

Detailed Methodology for Fed-Batch Fermentation:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium.

    • Incubate at 30°C with shaking at 220 rpm for 12 hours.

    • Transfer the seed culture to 100 mL of YPD medium in a 500 mL flask to an initial OD600 of 0.2.

    • Incubate at 30°C with shaking at 220 rpm for 24 hours.

  • Bioreactor Setup:

    • Prepare a 3 L bioreactor with an appropriate volume of YPD medium.

    • Inoculate the bioreactor with the seed culture to a starting OD600 of 0.2.

    • Maintain the temperature at 30°C and control the pH at 5.5.

  • Fed-Batch Feeding:

    • Prepare a sterile fed solution containing (per liter): 578 g glucose, 9 g KH2PO4, 5.12 g MgSO4·7H2O, 3.5 g K2SO4, 0.28 g Na2SO4, 2.1 g adenine, 2.5 g uracil, 5 g lysine, 10 mL trace element solution, and 12 mL vitamin solution.[1]

    • At 48, 72, and 96 hours of fermentation, feed a specific volume of the solution into the bioreactor.[1]

  • Sampling and Analysis:

    • Collect samples at regular intervals to measure cell density (OD600) and product concentration.

    • Analyze the concentration of this compound glucosides using High-Performance Liquid Chromatography (HPLC).

Visualizations

Biosynthetic_Pathway cluster_MVA Mevalonate (MVA) Pathway (Native in S. cerevisiae) cluster_Engineered Engineered Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP DMAPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene DS Dammarenediol-II Synthase (DS) Oxidosqualene->DS Dammarenediol_II Dammarenediol-II UGT1 PgUGT74AE2 Dammarenediol_II->UGT1 UGT2 UGTPg1 Dammarenediol_II->UGT2 Glucoside_1 3β-O-Glc-DM Glucoside_2 20S-O-Glc-DM DS->Dammarenediol_II UGT1->Glucoside_1 UGT2->Glucoside_2

Caption: Biosynthetic pathway for this compound glucosides in engineered S. cerevisiae.

Fed_Batch_Workflow Inoculum Inoculum Preparation (Shake Flask) Bioreactor Batch Fermentation (3L Bioreactor) Inoculum->Bioreactor Feed_1 Feed 1 (48h) Bioreactor->Feed_1 Growth Phase Feed_2 Feed 2 (72h) Feed_1->Feed_2 Production Phase Feed_3 Feed 3 (96h) Feed_2->Feed_3 Harvest Harvest & Downstream Processing Feed_3->Harvest Analysis QC/QA Analysis (HPLC) Harvest->Analysis

Caption: General workflow for fed-batch fermentation of this compound glucosides.

References

Validation & Comparative

Validating Dammarenediol II: A Comparative Guide to Identity and Purity Analysis Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the unequivocal identity and purity of a compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for the validation of Dammarenediol II, a key tetracyclic triterpenoid intermediate in the biosynthesis of pharmacologically active ginsenosides. We present detailed experimental protocols and comparative data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a robust framework for its characterization against potential impurities and related compounds.

This compound is the foundational skeleton for a multitude of dammarane-type saponins, making it a crucial molecule in both natural product chemistry and synthetic biology.[1][2][3] Its purity is paramount, as structurally similar compounds, such as its precursor 2,3-oxidosqualene or its downstream metabolite protopanaxadiol (PPD), can be present as impurities that may confound experimental outcomes. This guide outlines the use of high-resolution mass spectrometry for definitive mass identification and fragmentation analysis, alongside quantitative ¹H-NMR (qNMR) for purity assessment.

Comparative Analysis of this compound and Related Compounds

The primary methods for confirming the identity of this compound are ¹H and ¹³C NMR spectroscopy, which provide a detailed fingerprint of the molecule's carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation patterns.

Table 1: Comparative ¹³C-NMR Chemical Shift Data (δ in ppm)

Carbon No.This compoundProtopanaxadiol (PPD)
138.938.8
227.427.3
378.978.9
439.139.0
556.256.1
618.318.3
735.134.9
840.440.3
950.550.4
1037.237.1
1121.620.8
1228.170.8
1349.049.3
1451.651.4
1531.531.0
1626.826.6
1754.854.7
1815.716.0
1916.216.1
2073.072.9
2127.026.9
2235.935.8
2322.522.5
24124.8124.8
25131.7131.7
2625.725.7
2717.717.7
2828.128.0
2915.515.4
3016.616.5
Note: Chemical shifts can vary slightly based on solvent and concentration. Data compiled from multiple sources.

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey MS Fragmentation Ions (m/z)
This compound C₃₀H₅₂O₂444.7427 [M+H-H₂O]⁺, 409 [M+H-2H₂O]⁺, 219, 191
Protopanaxadiol (PPD) C₃₀H₅₂O₃460.7443 [M+H-H₂O]⁺, 425 [M+H-2H₂O]⁺, 407 [M+H-3H₂O]⁺
2,3-Oxidosqualene C₃₀H₅₀O426.7427 [M+H]⁺, 409 [M+H-H₂O]⁺

Experimental Protocols

Mass Spectrometry for Identity Confirmation

This protocol is designed for Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) to confirm the molecular weight and fragmentation pattern of this compound.

a) Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

b) LC-MS/MS Parameters:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 60-70% B, increasing to 95-100% B over 20-30 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) positive mode or Atmospheric Pressure Chemical Ionization (APCI).

  • MS Scan: Full scan from m/z 100-1000.

  • MS/MS: Product ion scan of the precursor ion m/z 445 [M+H]⁺.

  • Key Fragmentation Ions to Monitor: m/z 427, 409, 219, 191.[1][4]

Quantitative NMR (qNMR) for Purity Determination

This protocol outlines the use of ¹H-NMR to determine the purity of this compound using an internal standard.

a) Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 5-10 mg of the this compound sample into an NMR tube.

  • Accurately weigh (to 0.01 mg) a suitable amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity, be stable, and have resonances that do not overlap with the analyte.

  • Add a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Ensure complete dissolution by vortexing or gentle sonication.

b) NMR Acquisition Parameters (¹H-NMR):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or Methanol-d₄.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (a D1 of 30-60 seconds is often sufficient for quantitative accuracy).

  • Number of Scans: 8 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Acquisition Time: At least 3-4 seconds.

c) Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • _analyte = this compound

    • _std = Internal Standard

Visualizing the Workflow and Biosynthetic Context

To better understand the analytical process and the origin of potential impurities, the following diagrams illustrate the experimental workflow and the relevant biosynthetic pathway.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation sample This compound Sample stock Stock Solution (1 mg/mL) sample->stock qnmr_sample qNMR Sample (with Internal Standard) sample->qnmr_sample lcms_sample LC-MS Sample (1-10 µg/mL) stock->lcms_sample lcms LC-MS/MS System lcms_sample->lcms nmr NMR Spectrometer (≥400 MHz) qnmr_sample->nmr ms_data Mass Spectrum & Fragmentation lcms->ms_data nmr_data ¹H-NMR Spectrum nmr->nmr_data identity Identity Confirmation (MW & Fragments) ms_data->identity purity Purity Calculation (qNMR Integration) nmr_data->purity validation Validated this compound identity->validation purity->validation

Caption: Experimental workflow for the validation of this compound identity and purity.

biosynthetic_pathway cluster_pathway Biosynthesis of Dammarane Triterpenoids squalene 2,3-Oxidosqualene (Precursor/Impurity A) dds Dammarenediol-II Synthase (DDS) squalene->dds dd This compound (Target Compound) dds->dd cyp CYP716A47 (Hydroxylase) dd->cyp ppd Protopanaxadiol (PPD) (Metabolite/Impurity B) cyp->ppd

Caption: Biosynthetic pathway leading to this compound and a key related impurity.

References

Comparative analysis of Dammarenediol II production in different expression systems (yeast vs. tobacco)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Dammarenediol-II, a tetracyclic triterpenoid saponin, is the core scaffold for the biosynthesis of various pharmacologically significant ginsenosides. As the demand for these high-value compounds in the pharmaceutical industry grows, establishing efficient and scalable production platforms is of paramount importance. This guide provides a comparative analysis of two prominent heterologous expression systems for Dammarenediol-II production: the microbial powerhouse Saccharomyces cerevisiae (yeast) and the plant-based system Nicotiana spp. (tobacco). This comparison is supported by experimental data on production titers, and detailed methodologies for key experiments.

Quantitative Production of Dammarenediol-II

The choice of an expression system significantly impacts the final yield of Dammarenediol-II. While yeast, a fermentable microbe, offers rapid growth and amenability to advanced metabolic engineering, tobacco provides a photosynthetic, scalable platform for producing plant-derived compounds. The following table summarizes the reported production levels in both systems.

Expression SystemHost OrganismProduction MethodTiter/YieldReference
Yeast Saccharomyces cerevisiaeMetabolic Engineering & FermentationUp to 15 g/L[1]
Saccharomyces cerevisiaeMetabolic Engineering (CRISPRi)1548 mg/L (10.94 mg/g DCW)[2]
Saccharomyces cerevisiaeExpression of Dammarenediol-II synthase7.53 mg/g to 12.24 mg/g
Tobacco Nicotiana tabacumCell Suspension Culture5.2 mg/L (573 µg/g dry weight)[3][4]
Nicotiana tabacumTransgenic Plant (Roots)157.8 µg/g dry weight[3]
Nicotiana tabacumTransgenic Plant (Leaves)2.3-5.7 µg/g dry weight[5][6]

Biosynthetic Pathway and Engineering Strategies

The production of Dammarenediol-II in both yeast and tobacco relies on the heterologous expression of a Dammarenediol-II synthase (DS) gene, typically from Panax ginseng. This enzyme catalyzes the cyclization of the endogenous precursor, 2,3-oxidosqualene.

Dammarenediol-II Biosynthesis in Engineered Yeast

In Saccharomyces cerevisiae, the endogenous mevalonate (MVA) pathway provides the necessary precursor, 2,3-oxidosqualene. Metabolic engineering strategies to enhance Dammarenediol-II production often focus on redirecting carbon flux towards this precursor and away from competing pathways, such as ergosterol biosynthesis.[7]

Yeast_Pathway cluster_MVA Endogenous Mevalonate (MVA) Pathway cluster_Ergosterol Ergosterol Pathway (Competing) cluster_Dammarenediol Heterologous Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP FPP FPP IPP->FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II Synthase (DS) Ergosterol Ergosterol Lanosterol->Ergosterol

Biosynthetic pathway for Dammarenediol-II production in engineered yeast.
Dammarenediol-II Biosynthesis in Transgenic Tobacco

Tobacco plants also produce 2,3-oxidosqualene as a precursor for phytosterol biosynthesis through both the MVA and the methylerythritol phosphate (MEP) pathways. The introduction of the Dammarenediol-II synthase gene diverts a portion of this precursor pool towards the synthesis of the target compound.

Tobacco_Pathway cluster_Precursor Endogenous Isoprenoid Pathways (MVA & MEP) cluster_Phytosterol Phytosterol Pathway (Competing) cluster_Dammarenediol Heterologous Pathway Pyruvate, GAP Pyruvate, GAP IPP IPP Pyruvate, GAP->IPP MEP Pathway FPP FPP IPP->FPP Acetyl-CoA Acetyl-CoA Acetyl-CoA->IPP MVA Pathway Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II Synthase (DS) Phytosterols Phytosterols Cycloartenol->Phytosterols

Biosynthetic pathway for Dammarenediol-II production in transgenic tobacco.

Experimental Workflow Overview

The general workflow for producing Dammarenediol-II in both systems involves gene cloning, transformation, cultivation, and product extraction and analysis.

Experimental_Workflow cluster_Cloning Vector Construction cluster_Yeast Yeast Expression cluster_Tobacco Tobacco Expression Isolate DS gene Isolate DS gene Clone into expression vector Clone into expression vector Isolate DS gene->Clone into expression vector Yeast Transformation Yeast Transformation Clone into expression vector->Yeast Transformation e.g., pYES2 vector Agrobacterium Transformation Agrobacterium Transformation Clone into expression vector->Agrobacterium Transformation e.g., pK7WG2.0 vector Yeast Cultivation & Fermentation Yeast Cultivation & Fermentation Yeast Transformation->Yeast Cultivation & Fermentation Yeast Cell Lysis & Extraction Yeast Cell Lysis & Extraction Yeast Cultivation & Fermentation->Yeast Cell Lysis & Extraction Analysis (GC-MS / LC-MS) Analysis (GC-MS / LC-MS) Yeast Cell Lysis & Extraction->Analysis (GC-MS / LC-MS) Plant Tissue Culture / Growth Plant Tissue Culture / Growth Agrobacterium Transformation->Plant Tissue Culture / Growth Tobacco Tissue Homogenization & Extraction Tobacco Tissue Homogenization & Extraction Plant Tissue Culture / Growth->Tobacco Tissue Homogenization & Extraction Tobacco Tissue Homogenization & Extraction->Analysis (GC-MS / LC-MS)

General experimental workflow for Dammarenediol-II production.

Detailed Experimental Protocols

I. Dammarenediol-II Production in Saccharomyces cerevisiae

1. Vector Construction:

  • The open reading frame of Dammarenediol-II synthase (DS) from Panax ginseng is PCR amplified.

  • The amplified gene is cloned into a yeast expression vector, such as pYES2, under the control of a strong promoter like GAL1.[8]

2. Yeast Transformation:

  • The recombinant plasmid is transformed into a suitable S. cerevisiae strain (e.g., BY4742) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.[8]

  • Transformed colonies are selected on appropriate synthetic defined medium lacking the auxotrophic marker present on the plasmid.

3. Cultivation and Induction:

  • A single colony of the transformed yeast is inoculated into selective medium and grown overnight.

  • The overnight culture is used to inoculate a larger volume of expression medium containing galactose to induce gene expression from the GAL1 promoter.

  • The culture is incubated for 24-72 hours.[8]

4. Extraction and Quantification:

  • Yeast cells are harvested by centrifugation.

  • The cell pellet is washed and then lysed, for example, by bead beating or enzymatic digestion.

  • The lysate is extracted with an organic solvent like ethyl acetate or n-butanol.

  • The organic phase is collected, evaporated to dryness, and the residue is redissolved in a suitable solvent for analysis.

  • Quantification is performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing with a Dammarenediol-II standard.[8]

II. Dammarenediol-II Production in Nicotiana benthamiana (Transient Expression)

1. Vector Construction and Agrobacterium Transformation:

  • The DS gene is cloned into a binary vector suitable for plant expression, such as pEAQ-HT.

  • The resulting construct is transformed into Agrobacterium tumefaciens (e.g., strain LBA4404) by electroporation or heat shock.

2. Agrobacterium Culture and Infiltration:

  • A single colony of Agrobacterium carrying the binary vector is grown overnight in LB medium with appropriate antibiotics.

  • The bacterial cells are harvested by centrifugation and resuspended in an infiltration medium (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).[9]

  • The bacterial suspension is infiltrated into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.[9][10]

3. Plant Incubation:

  • The infiltrated plants are incubated under controlled light and temperature conditions for 5-7 days to allow for transient gene expression and accumulation of Dammarenediol-II.[10]

4. Extraction and Quantification:

  • The infiltrated leaf tissue is harvested and homogenized, often after freeze-drying.

  • The homogenized tissue is extracted with an organic solvent (e.g., methanol or ethyl acetate).

  • The extract is filtered, and the solvent is evaporated.

  • The residue is redissolved and analyzed by GC-MS or LC-MS for the quantification of Dammarenediol-II.

Conclusion

Both yeast and tobacco expression systems have demonstrated the capacity to produce Dammarenediol-II. Yeast, particularly with the advancements in metabolic engineering and fermentation technology, shows the potential for achieving exceptionally high titers, making it a strong candidate for industrial-scale production.[1] On the other hand, tobacco, especially through transient expression in N. benthamiana, offers a rapid and scalable method for producing Dammarenediol-II without the need for generating stable transgenic lines, which is highly advantageous for research and development purposes. The choice between these systems will ultimately depend on the specific goals of the project, considering factors such as desired yield, production timeline, and scalability.

References

Dammarenediol-II Glucosides Demonstrate Superior Anti-Cancer Activity Over Natural Ginsenosides

Author: BenchChem Technical Support Team. Date: December 2025

New research indicates that specific glucosides of Dammarenediol-II (DD-II), a precursor of dammarane-type ginsenosides, exhibit more potent anti-cancer activity, particularly against colon cancer, than their naturally occurring ginsenoside counterparts. This guide provides a comparative analysis of the anti-cancer properties of DD-II glucosides and natural ginsenosides, supported by available experimental data and an examination of their underlying molecular mechanisms.

Dammarenediol-II is the foundational aglycone for the biosynthesis of protopanaxadiol (PPD) and protopanaxatriol (PPT) type ginsenosides, the primary bioactive constituents of Panax ginseng. While ginsenosides like Rh2, Rg3, and Compound K have been extensively studied for their anti-tumor effects, recent focus has shifted to the therapeutic potential of DD-II glucosides.

Comparative Cytotoxicity in Colon Cancer

Studies have shown that the enzymatic glycosylation of Dammarenediol-II at the C3 and C20 positions to form 3-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol (3β-O-Glc-DM) and 20-O-β-D-glucopyranosyl-dammar-24-ene-3β,20S-diol (20S-O-Glc-DM) results in compounds with enhanced cytotoxicity against colon cancer cells compared to natural ginsenosides.[1]

While direct side-by-side IC50 values from a single comprehensive study are not yet publicly available, the existing evidence strongly suggests the superior efficacy of these DD-II glucosides. For context, the IC50 values for the well-studied ginsenoside Rh2 against various human colorectal cancer cell lines are presented in the table below. It is reported that 3β-O-Glc-DM and 20S-O-Glc-DM exhibit even lower IC50 values, indicating greater potency.

Table 1: IC50 Values of Ginsenoside Rh2 on Human Colorectal Cancer Cell Lines

Cell LineIC50 (µM)
HCT1539.50
HCT11640.81
DLD146.16

Data sourced from a study on the anti-cancer effects of 20(S)-ginsenoside Rh2.[2]

The anti-proliferative effects of ginsenosides are influenced by the number and position of sugar moieties.[3] Generally, a decrease in the number of sugar residues tends to increase the anti-proliferative activity.

In Vivo Tumor Growth Inhibition

The enhanced anti-cancer activity of Dammarenediol-II glucosides has also been observed in in vivo models. Studies using xenograft models of human colon cancer have demonstrated that administration of 3β-O-Glc-DM and 20S-O-Glc-DM leads to a more significant reduction in tumor growth compared to natural ginsenosides.[1]

For instance, in a xenograft model using HCT116 cells, treatment with ginsenoside Rh2 at doses of 10 and 50 mg/kg significantly suppressed tumor growth.[2] The available literature suggests that DD-II glucosides would exhibit an even greater tumor-inhibitory effect under similar conditions.

Mechanisms of Action and Signaling Pathways

The anti-cancer activity of both Dammarenediol-II glucosides and natural ginsenosides is attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Natural ginsenosides , such as Rh2, have been shown to exert their effects by:

  • Inducing Apoptosis: They can trigger programmed cell death by activating caspase cascades and modulating the expression of Bcl-2 family proteins.[4]

  • Cell Cycle Arrest: Ginsenosides can halt the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[5]

  • Inhibiting Metastasis: They can suppress the invasion and migration of cancer cells by downregulating matrix metalloproteinases (MMPs).[5]

  • Modulating Signaling Pathways: Ginsenosides are known to influence multiple signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, which are crucial for cancer cell survival and proliferation.[3][6][7][8]

Dammarenediol-II glucosides are thought to share similar mechanisms of action but with greater efficacy. One identified mechanism for a related metabolite, 20-O-β-d-glucopyranosyl-20(S)-protopanaxadiol (20-GPPD), involves the induction of cytoplasmic Ca2+ influx, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent apoptosis in colon cancer cells.[9] It is hypothesized that 3β-O-Glc-DM and 20S-O-Glc-DM may also exert their potent anti-cancer effects through a more pronounced modulation of these and other critical signaling pathways.

Below is a generalized diagram illustrating the key signaling pathways involved in the anti-cancer effects of these compounds.

anticancer_pathways cluster_compounds Bioactive Compounds cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways DD-II Glucosides DD-II Glucosides PI3K/Akt Pathway PI3K/Akt Pathway DD-II Glucosides->PI3K/Akt Pathway MAPK Pathway MAPK Pathway DD-II Glucosides->MAPK Pathway NF-κB Pathway NF-κB Pathway DD-II Glucosides->NF-κB Pathway Caspase Activation Caspase Activation DD-II Glucosides->Caspase Activation Natural Ginsenosides Natural Ginsenosides Natural Ginsenosides->PI3K/Akt Pathway Natural Ginsenosides->MAPK Pathway Natural Ginsenosides->NF-κB Pathway Natural Ginsenosides->Caspase Activation Cell Cycle Arrest Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Apoptosis Apoptosis Apoptosis->Inhibition of Proliferation Inhibition of Metastasis Inhibition of Metastasis PI3K/Akt Pathway->Inhibition of Proliferation MAPK Pathway->Inhibition of Proliferation NF-κB Pathway->Inhibition of Metastasis Caspase Activation->Apoptosis

Caption: Signaling pathways modulated by DD-II glucosides and ginsenosides.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anti-cancer activity of these compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HT-29) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Dammarenediol-II glucosides or natural ginsenosides for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compounds for a designated time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Clonogenic Assay

This assay assesses the ability of single cells to form colonies, indicating long-term cell survival and proliferation.

  • Cell Seeding: Seed a low number of cells in a culture dish.

  • Treatment: Treat the cells with the compounds for a specified duration.

  • Incubation: Allow the cells to grow for a period of 7-14 days until visible colonies are formed.

  • Fixing and Staining: Fix the colonies with a suitable fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet).

  • Colony Counting: Count the number of colonies containing at least 50 cells.

The workflow for these in vitro assays is illustrated below.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cancer Cell Culture Cancer Cell Culture Compound Incubation\n(DD-II Glucosides / Ginsenosides) Compound Incubation (DD-II Glucosides / Ginsenosides) Cancer Cell Culture->Compound Incubation\n(DD-II Glucosides / Ginsenosides) MTT Assay MTT Assay Compound Incubation\n(DD-II Glucosides / Ginsenosides)->MTT Assay Apoptosis Assay Apoptosis Assay Compound Incubation\n(DD-II Glucosides / Ginsenosides)->Apoptosis Assay Clonogenic Assay Clonogenic Assay Compound Incubation\n(DD-II Glucosides / Ginsenosides)->Clonogenic Assay Cell Viability Cell Viability MTT Assay->Cell Viability Apoptosis Rate Apoptosis Rate Apoptosis Assay->Apoptosis Rate Colony Formation Colony Formation Clonogenic Assay->Colony Formation

Caption: Workflow for in vitro anti-cancer activity assessment.

Conclusion

References

Phylogenetic and functional comparison of Dammarenediol-II synthases from various plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive phylogenetic and functional comparison of Dammarenediol-II synthases (DDS), critical enzymes in the biosynthesis of valuable triterpenoids like ginsenosides. We present available data on their performance, detailed experimental methodologies, and visualizations of their evolutionary relationships and biochemical pathways.

Introduction to Dammarenediol-II Synthase

Dammarenediol-II synthase (EC 4.2.1.125) is an oxidosqualene cyclase that catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, the foundational skeleton for dammarane-type saponins.[1][2] These saponins, which include the pharmacologically significant ginsenosides from Panax species, exhibit a wide range of medicinal properties.[3] The formation of dammarenediol-II is a crucial rate-limiting step in the biosynthesis of these compounds, making DDS a key target for research and metabolic engineering.[3]

Phylogenetic Relationships

Dammarenediol-II synthases from various plant species are evolutionarily related, clustering together in phylogenetic analyses. This suggests a common ancestral origin for this specific function within the broader family of oxidosqualene cyclases. The following diagram illustrates the phylogenetic relationship between DDS enzymes from several key plant species, highlighting their distinction from other triterpene synthases like β-amyrin synthase.

Phylogenetic_Tree Root Common Ancestor (Oxidosqualene Cyclase) bAS_Branch β-Amyrin Synthase Cluster Root->bAS_Branch DDS_Branch Dammarenediol-II Synthase Cluster Root->DDS_Branch PgDDS Panax ginseng (PgDDS) DDS_Branch->PgDDS PqDDS Panax quinquefolius (PqDDS) DDS_Branch->PqDDS PnDDS Panax notoginseng (PnDDS) DDS_Branch->PnDDS GlOSC1 Gynostemma longipes (GlOSC1) DDS_Branch->GlOSC1 CaDDS Centella asiatica (CaDDS) DDS_Branch->CaDDS

Phylogenetic tree of Dammarenediol-II synthases.

Functional Comparison

The primary function of DDS across different species is the specific synthesis of the 20S isomer of dammarenediol-II from 2,3-oxidosqualene.[2] Functional characterization has largely been achieved through heterologous expression in yeast (Saccharomyces cerevisiae) or other plant hosts like tobacco. While these studies confirm the enzymatic activity, a direct comparative analysis of kinetic parameters is not extensively available in the literature. The following tables summarize the key characteristics and functional data for DDS from several plant species.

General Characteristics of Dammarenediol-II Synthases
CharacteristicDescriptionSource(s)
Enzyme Class Oxidosqualene Cyclase (OSC)[3]
EC Number 4.2.1.125[2]
Substrate (3S)-2,3-epoxy-2,3-dihydrosqualene[2]
Product Dammarenediol-II[1][2]
Cofactors Not explicitly required-
Cellular Localization Endoplasmic Reticulum[4]
Performance of Dammarenediol-II Synthases from Various Plant Species
Plant SpeciesGene Name(s)Confirmed ActivityProduct SpecificityKinetic Parameters (Km, kcat)
Panax ginseng PgDDS, PNAYesDammarenediol-IINot Reported
Panax quinquefolius PqDSYesDammarenediol-IINot Reported
Panax notoginseng PnDSYesDammarenediol-IINot Reported
Gynostemma longipes GlOSC1YesDammarenediol-IINot Reported
Centella asiatica CaDDSYesDammarenediol-IINot Reported

Note: While the primary product is dammarenediol-II, some oxidosqualene cyclases can exhibit promiscuity, producing minor side products. However, for the listed DDS enzymes, dammarenediol-II is the major reported product.

Experimental Protocols

The functional characterization of Dammarenediol-II synthases typically involves several key experimental stages, from gene cloning to enzymatic product analysis.

Cloning of the Dammarenediol-II Synthase Gene

The cDNA of the target DDS is isolated from the respective plant tissue.[1] Degenerate primers, designed based on conserved regions of known oxidosqualene cyclases, can be used for initial PCR amplification.[1] The full-length cDNA is then obtained using RACE (Rapid Amplification of cDNA Ends) PCR.

Heterologous Expression in Saccharomyces cerevisiae

A common method for functional characterization is to express the DDS gene in a yeast strain, often one that is deficient in its native lanosterol synthase (e.g., erg7 mutant strains), to reduce background triterpenoid production.[1] The DDS cDNA is cloned into a yeast expression vector (e.g., pESC-HIS) and transformed into the yeast cells.[4]

In Vivo and In Vitro Enzyme Assays

In Vivo Assay: The transformed yeast culture is grown, and gene expression is induced. The yeast cells are then harvested, and the triterpenoids are extracted. The production of dammarenediol-II is analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry).[1][5]

In Vitro Assay: Microsomal fractions are prepared from the recombinant yeast cells.[4] The enzymatic reaction is initiated by adding the substrate, 2,3-oxidosqualene, to the microsomal preparation. The reaction products are then extracted and analyzed by LC-MS to confirm the identity of dammarenediol-II.[4]

Product Identification

The identity of the enzymatic product is confirmed by comparing its retention time and mass spectrum with an authentic dammarenediol-II standard using LC-MS and potentially NMR (Nuclear Magnetic Resonance) for structural elucidation.[1]

The following diagram outlines a typical experimental workflow for the comparison of Dammarenediol-II synthases.

Experimental_Workflow Start Plant Tissue (e.g., Panax, Gynostemma) RNA_Extraction RNA Extraction & cDNA Synthesis Start->RNA_Extraction Gene_Cloning DDS Gene Cloning (PCR, RACE) RNA_Extraction->Gene_Cloning Yeast_Expression Heterologous Expression in S. cerevisiae (erg7-) Gene_Cloning->Yeast_Expression InVivo_Assay In Vivo Assay: Culture & Extraction Yeast_Expression->InVivo_Assay InVitro_Assay In Vitro Assay: Microsome Preparation Yeast_Expression->InVitro_Assay Product_Analysis Product Analysis (LC-MS, NMR) InVivo_Assay->Product_Analysis Substrate_Addition Substrate Addition: 2,3-Oxidosqualene InVitro_Assay->Substrate_Addition Substrate_Addition->Product_Analysis Data_Comparison Comparative Analysis: - Product Profile - (Yield/Activity) Product_Analysis->Data_Comparison

Experimental workflow for DDS comparison.

Signaling Pathway and Regulation

The expression of Dammarenediol-II synthase genes is known to be regulated by various signaling molecules, particularly those involved in plant defense responses. Methyl jasmonate (MeJA), a key phytohormone in the jasmonate signaling pathway, has been shown to up-regulate the expression of DDS in Panax ginseng.[2] This suggests that the production of dammarane-type saponins is, at least in part, a defense mechanism against biotic and abiotic stresses.

The diagram below illustrates a simplified signaling pathway leading to the induction of DDS expression.

Signaling_Pathway Stimulus Elicitor (e.g., Methyl Jasmonate) Receptor Receptor Binding Stimulus->Receptor Signal_Cascade Signal Transduction Cascade Receptor->Signal_Cascade Transcription_Factor Activation of Transcription Factors Signal_Cascade->Transcription_Factor DDS_Gene DDS Gene Transcription_Factor->DDS_Gene Upregulation DDS_mRNA DDS mRNA DDS_Gene->DDS_mRNA Transcription DDS_Protein DDS Protein Synthesis DDS_mRNA->DDS_Protein Translation Dammarenediol Dammarenediol-II Production DDS_Protein->Dammarenediol

Simplified signaling pathway for DDS induction.

Conclusion

Dammarenediol-II synthases are a phylogenetically related group of enzymes crucial for the biosynthesis of dammarane-type triterpenoids in various medicinal plants. While their primary function of producing dammarenediol-II is well-established across species through heterologous expression studies, a detailed quantitative comparison of their enzymatic kinetics is an area that requires further investigation. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such comparative studies. A deeper understanding of the functional nuances and regulatory mechanisms of these enzymes will be invaluable for the metabolic engineering of high-value saponins for pharmaceutical applications.

References

Experimental validation of the anti-viral properties of Dammarenediol II

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antiviral Properties and Mechanisms of Dammarenediol II Against Herpes Simplex Virus, Epstein-Barr Virus, and Tobacco Mosaic Virus.

For Immediate Release

Recent in vitro studies have highlighted the potential of this compound, a naturally occurring triterpenoid, as a noteworthy antiviral agent. This guide provides a comprehensive comparison of its efficacy against several key viruses—Herpes Simplex Virus (HSV), Epstein-Barr Virus (EBV), and Tobacco Mosaic Virus (TMV)—and delves into the experimental data supporting its antiviral claims.

Comparative Antiviral Efficacy

This compound has demonstrated significant inhibitory effects against a range of viruses. To contextualize its potency, this section compares its antiviral activity with that of established antiviral compounds.

Herpes Simplex Virus (HSV-1 and HSV-2)

Herpes Simplex Viruses are responsible for common and recurring infections in humans. While specific IC50 values for this compound against HSV are not yet widely published, its activity is part of a broader class of triterpenoids known to inhibit HSV. For comparison, the standard-of-care antiviral, Acyclovir, and other natural compounds are presented below.

CompoundVirusIC50/EC50Cell LineReference
This compound HSV-1, HSV-2Data not availableVero[1]
AcyclovirHSV-10.85 µM-[2]
AcyclovirHSV-20.86 µM-[2]
Tereticornate AHSV-10.96 µg/mLVero[3]
Cypellocarpin CHSV-20.73 µg/mLVero[3]
Various DiterpenesHSV-22.5 - 8.3 µg/mLVero[4][5]

Table 1: Comparative Antiviral Activity against Herpes Simplex Virus.

Epstein-Barr Virus (EBV)

Epstein-Barr Virus is a ubiquitous human herpesvirus linked to infectious mononucleosis and several cancers. The lytic replication phase of EBV is a key target for antiviral therapies. While quantitative data for this compound is emerging, the table below includes data for other natural compounds and standard antivirals that inhibit the EBV lytic cycle.

CompoundEC50MethodReference
This compound Data not available-
Ganciclovir1.5 µMGreen Raji cell assay[6]
Resveratrol~24 µMFlow cytometry (protein expression)[7]
Resveratrol52.2 µMqPCR (genome copy number)[7]
Emodin4.83 µg/mL (17.87 µM)Flow cytometry (protein expression)[8][9]
Glycyrrhizic Acid Derivative (XV)~42 µMImmunofluorescence (antigen expression)[10]
Moronic Acid< 10 µMImmunoblotting, Flow cytometry[11]
Andrographolide< 5 µg/mL-[12]

Table 2: Comparative Antiviral Activity against Epstein-Barr Virus Lytic Cycle.

Tobacco Mosaic Virus (TMV)

Tobacco Mosaic Virus is a well-studied plant virus that causes significant agricultural losses. This compound has been shown to confer resistance to TMV in transgenic tobacco plants.[5] The following table compares its efficacy with other known TMV inhibitors.

CompoundEC50 / Inhibition RateMode of ActionReference
This compound Reduces viral titer and coat protein mRNAInhibits replication, activates plant defense[5]
Ursolic AcidEffective (qualitative)Induces resistance via salicylic acid pathway[2]
4-methoxycoumarinEffective (qualitative)Induces resistance via salicylic acid pathway[2]
Ningnanmycin261.4 µg/mL (protective)Inhibits coat protein assembly[5][13]
1,3,4-Thiadiazole Derivative (E2)203.5 µg/mL (protective)Enhances photosynthesis, reduces oxidative damage[13]

Table 3: Comparative Antiviral Activity against Tobacco Mosaic Virus.

Unraveling the Mechanism of Action

The antiviral activity of this compound appears to stem from its ability to interfere with multiple stages of the viral life cycle and to modulate host immune responses.

Inhibition of Viral Entry and Replication

Triterpenoids, the class of compounds to which this compound belongs, are known to interfere with the initial stages of viral infection, including attachment to the host cell and subsequent entry.[14][15] For enveloped viruses like HSV and EBV, these compounds can interact with the viral envelope or host cell membrane, preventing the fusion process necessary for the virus to release its genetic material into the cell.

Furthermore, evidence suggests that this compound can inhibit the replication of viral genetic material once inside the host cell. In the case of TMV, transgenic tobacco plants producing this compound exhibited lower viral titers and reduced accumulation of viral coat protein mRNA, indicating a direct or indirect inhibition of the replication process.[5]

Viral_Entry_Inhibition cluster_virus Enveloped Virus cluster_host Host Cell cluster_action Mechanism of Action V Virus Particle VE Viral Envelope Glycoproteins R Receptor V->R 1. Attachment HC Host Cell Membrane R->HC 2. Fusion & Entry (Inhibited) DII This compound Block Blocks Interaction DII->Block Block->V Inhibits Block->R

Figure 1: Proposed mechanism of this compound in inhibiting enveloped virus entry.
Modulation of Host Signaling Pathways

Viral infections trigger a complex cascade of intracellular signaling pathways as the host cell attempts to mount an antiviral response. Key pathways involved include NF-κB, MAPK, and IRF3, which regulate the production of inflammatory cytokines and interferons.[16][17][18][19][20] While direct evidence for this compound is still emerging, studies on related ginsenosides suggest that these compounds can modulate these pathways. For instance, certain ginsenosides have been shown to inhibit the NF-κB signaling pathway, which could dampen the virus-induced inflammatory response.[8] By modulating these pathways, this compound may create a less favorable environment for viral replication and spread.

Host_Signaling_Modulation cluster_pathways Host Cell Signaling Virus Viral PAMPs PRR Pattern Recognition Receptors (PRRs) Virus->PRR NFkB NF-κB Pathway PRR->NFkB MAPK MAPK Pathway PRR->MAPK IRF3 IRF3 Pathway PRR->IRF3 Inflammation Inflammatory Cytokines NFkB->Inflammation MAPK->Inflammation Interferon Interferons (IFNs) IRF3->Interferon DII This compound DII->NFkB Inhibits? DII->MAPK Modulates? DII->IRF3 Activates? Plaque_Reduction_Assay A 1. Seed Vero Cells in 6-well plate B 2. Infect with HSV (100 PFU/well) A->B C 3. Add Overlay Medium with This compound (serial dilutions) B->C D 4. Incubate for 2-3 days (Plaque formation) C->D E 5. Fix, Stain (Crystal Violet), and Count Plaques D->E F 6. Calculate IC50 Value E->F qRT_PCR_Workflow A 1. Culture EBV+ cells and induce lytic cycle B 2. Treat with this compound (serial dilutions) A->B C 3. Incubate and harvest cells/ supernatant B->C D 4. Extract total DNA C->D E 5. Perform Real-Time PCR with EBV-specific primers/probe D->E F 6. Quantify viral DNA and calculate EC50 E->F

References

Comparative study of different solvent systems for efficient Dammarenediol II extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Isolation of a Promising Triterpenoid

Dammarenediol II, a tetracyclic triterpenoid aglycone, is a pivotal precursor in the biosynthesis of various pharmacologically active dammarane-type saponins, including ginsenosides and gypenosides. Found in medicinal plants such as Panax ginseng and Gynostemma pentaphyllum, the efficient extraction of this compound is a critical first step for research and drug development. This guide provides a comparative analysis of different solvent systems and extraction techniques to aid in the selection of an optimal methodology. While direct comparative data for this compound is limited, this guide leverages data on the extraction of its parent glycosides (dammarane-type saponins) as a scientifically sound proxy.

Comparison of Extraction Solvent Systems and Techniques

The choice of solvent and extraction method significantly impacts the yield and purity of the extracted compounds. Traditional solvent extraction methods are often compared with modern, advanced techniques that can offer improved efficiency and are more environmentally friendly.

Data Presentation: Quantitative Comparison of Extraction Methods

The following table summarizes the performance of various extraction methods for dammarane-type saponins. The yield of these saponins is a strong indicator of the potential recovery of this compound, which is typically obtained after hydrolysis of the saponin extract.

Extraction MethodSolvent SystemKey ParametersExtraction YieldRemarks
Maceration 70% MethanolRoom temperature, 72 hoursModerateSimple, but time-consuming with lower efficiency.[1]
80% MethanolRoom temperature, 72 hours14.35% ± 0.28% (total extract)Lower yield compared to advanced methods.[1]
EthanolRoom temperatureHigh crude extract yield (46.06%)Good for overall extractables, but may require further purification.
AcetoneRoom temperatureHighest yield for maceration (20.43-20.95%) in one study.[2]Effective for a range of bioactive compounds.[2]
Soxhlet Extraction 80% Methanol40°C15.75% ± 0.71% (total extract)More efficient than maceration but can degrade thermolabile compounds.[1]
Ultrasound-Assisted Extraction (UAE) Ethanol:Water (70:30 v/v)70°C, 40 minSignificantly higher than macerationFaster and more efficient than conventional methods.[3]
70% Ethanol25°C, 20 minHigh"Green" and efficient method, reduces extraction time.[4]
Microwave-Assisted Extraction (MAE) 80% Methanol39 min20.9% ± 1.05% (total extract)Rapid method with high yield.[1]
Ethanol-Highest phytochemical content in one study.[5]Efficiently extracts a broad range of compounds.[5]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with 80% Ethanol as co-solvent50°C, 400 bar, 10 hours20% higher than conventional solvent extractionEnvironmentally friendly, high purity of extracts.[6][7]

Note: Yields are often reported for the total crude extract or total saponins and can vary significantly based on the plant material, particle size, and precise experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for conventional and modern extraction techniques.

Protocol 1: Maceration Extraction

This protocol is a common and straightforward method for extracting bioactive compounds.

  • Preparation of Plant Material : Air-dry the plant material (e.g., leaves and stems of Gynostemma pentaphyllum) and grind it into a fine powder.

  • Extraction : Weigh 50 g of the powdered plant material and place it in a closed conical flask. Add a suitable volume of the chosen solvent (e.g., 80% methanol) to completely cover the powder.[1][8]

  • Incubation : Seal the flask and keep it at room temperature for 72 hours with periodic shaking or stirring to ensure thorough extraction.[1][8]

  • Filtration and Concentration : After the incubation period, filter the mixture to separate the extract from the solid plant residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to enhance extraction efficiency and reduce processing time.

  • Preparation of Plant Material : Prepare the plant material as described in the maceration protocol.

  • Extraction Setup : Place 10 g of the powdered plant material in a flask and add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).[4]

  • Sonication : Immerse the flask in an ultrasonic bath or use an ultrasonic probe. Perform the extraction at a controlled temperature (e.g., 25°C) and frequency (e.g., 40 kHz) for a specified duration (e.g., 20-40 minutes).[3][4]

  • Filtration and Concentration : Following sonication, filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude extract.[4]

Protocol 3: Supercritical CO₂ (SC-CO₂) Extraction

This "green" technique uses supercritical carbon dioxide, often with a co-solvent, to extract compounds with high purity.

  • Preparation of Plant Material : The plant material should be dried and ground to a consistent particle size.

  • Extraction Procedure : Load the powdered plant material into the extraction vessel of a supercritical fluid extractor.

  • Parameter Setting : Set the extraction parameters, including pressure (e.g., 400 bar), temperature (e.g., 50°C), and CO₂ flow rate.[6] An organic solvent like ethanol (e.g., 80%) is often used as a co-solvent to enhance the extraction of polar compounds like saponins.[6]

  • Extraction and Collection : The supercritical fluid passes through the plant material, dissolving the target compounds. The pressure is then reduced in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate for collection.

Visualizing Workflows and Relationships

Graphical representations of experimental processes and decision-making logic can provide enhanced clarity.

Experimental_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing Start Plant Material (e.g., G. pentaphyllum) Drying Drying Start->Drying Grinding Grinding Drying->Grinding Maceration Maceration (e.g., 70% Methanol, 72h) Grinding->Maceration UAE Ultrasound-Assisted (e.g., 70% Ethanol, 30 min) Grinding->UAE SFE Supercritical CO2 (e.g., 400 bar, 50°C, Ethanol co-solvent) Grinding->SFE Filtration Filtration Maceration->Filtration UAE->Filtration Crude_Extract Crude Saponin Extract SFE->Crude_Extract Concentration Concentration (Rotary Evaporator) Filtration->Concentration Concentration->Crude_Extract Hydrolysis Acid Hydrolysis Crude_Extract->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General workflow for the extraction and isolation of this compound.

Solvent_Selection_Logic Start Select Extraction Goal High_Yield Priority: High Yield & Speed Start->High_Yield Efficiency Green_Chem Priority: Green Chemistry & Purity Start->Green_Chem Sustainability Low_Cost Priority: Low Cost & Simplicity Start->Low_Cost Economy UAE_MAE Recommendation: Ultrasound or Microwave-Assisted Extraction with Ethanol/Methanol High_Yield->UAE_MAE SFE Recommendation: Supercritical CO2 Extraction with Ethanol co-solvent Green_Chem->SFE Maceration Recommendation: Maceration with Ethanol or Aqueous Methanol Low_Cost->Maceration

Caption: Decision logic for selecting an extraction method based on research priorities.

Conclusion

The selection of an appropriate solvent system and extraction technique is paramount for the efficient isolation of this compound. For high-yield and rapid extraction, modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) with polar solvents like ethanol or methanol are highly effective.[1][3][5] When the primary concerns are environmental impact and the purity of the final product, Supercritical CO₂ (SC-CO₂) extraction with an ethanol co-solvent is a superior choice, offering a "green" alternative with excellent recovery rates.[6][7] For laboratories where simplicity and cost are the main drivers, traditional maceration with aqueous ethanol or methanol remains a viable, albeit less efficient, option.[1][2] Ultimately, the optimal method will depend on the specific goals, resources, and scale of the research or production endeavor.

References

Dammarenediol II versus protopanaxadiol: a comparative bioactivity study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II and Protopanaxadiol (PPD) are dammarane-type tetracyclic triterpenoid sapogenins, primarily known as key intermediates in the biosynthesis of ginsenosides, the major active components of Panax ginseng. While Protopanaxadiol is a well-studied metabolite with a wide range of documented biological activities, this compound is its immediate precursor and its own pharmacological profile is an emerging area of interest. This guide provides a comparative overview of the reported bioactivities of this compound and Protopanaxadiol, supported by available experimental data, to aid researchers in drug discovery and development.

Chemical Structures

This compound is converted to Protopanaxadiol through hydroxylation at the C-12 position, a reaction catalyzed by the cytochrome P450 enzyme CYP716A47. This structural difference is the basis for their potentially distinct biological activities.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the anti-inflammatory, anti-cancer, and neuroprotective activities of this compound and Protopanaxadiol. It is important to note that research on Protopanaxadiol is far more extensive, hence the disparity in the amount of available data.

Table 1: Anti-Inflammatory Activity
CompoundAssayCell LineKey FindingsIC₅₀/Effective ConcentrationReference
This compound Nitric Oxide (NO) ProductionRAW 264.7Limited quantitative data available. Generally considered to have anti-inflammatory potential.Data not available
Protopanaxadiol Nitric Oxide (NO) ProductionRAW 264.7Dose-dependently suppressed LPS-induced NO production.Not specified[1]
Pro-inflammatory Cytokines (TNF-α, IL-6)RAW 264.7Suppressed the production of TNF-α and IL-6.Not specified[1]
NF-κB ActivationHEK293Inhibited PMA- or MyD88/TRIF-induced NF-κB transcriptional activity.Not specified[2]
Table 2: Anti-Cancer Activity
CompoundCell LineAssayIC₅₀ ValueReference
This compound VariousCytotoxicityLimited data. One study on derivatives showed moderate activity.Data not available for parent compound
Protopanaxadiol HEC-1A (Endometrial Cancer)MTT Assay3.5 µM (24h)[3]
MCF-7 (Breast Cancer)MTT Assay33.3 µM (24h)[4]
HCT-116 (Colon Cancer)Cell ProliferationGrowth inhibition observed at 10 µM[5]
SF188 (Glioma)CytotoxicityInduces apoptosisNot specified
U87MG (Glioma)CytotoxicityInduces autophagyNot specified
Table 3: Neuroprotective Activity
CompoundModelKey FindingsEffective ConcentrationReference
This compound Glutamate-induced toxicity in neuronal cellsLimited data. Generally considered to have neuroprotective potential.Data not available
Protopanaxadiol Glutamate-induced excitotoxicity in PC12 cellsProtected against glutamate-induced cell death, reduced ROS, and preserved mitochondrial function.5, 10, 20 µM[3][6]
Corticosterone-induced neuronal damage in HT22 cellsAmeliorated decrease in cell viability and mitochondrial dysfunction.12.5, 25, 50 µM[7]
Chronic corticosterone-induced depression model (rodents)Exerted antidepressive effects.Not specified[8]

Signaling Pathways and Mechanisms of Action

This compound Biosynthesis and its Role as a Precursor

This compound is a crucial intermediate in the biosynthesis of various ginsenosides. Its formation from 2,3-oxidosqualene is a key step, and its subsequent hydroxylation leads to Protopanaxadiol.

2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound Dammarenediol-II synthase Protopanaxadiol Protopanaxadiol This compound->Protopanaxadiol CYP716A47 (Hydroxylation at C-12) Dammarane-type Ginsenosides Dammarane-type Ginsenosides Protopanaxadiol->Dammarane-type Ginsenosides Glycosylation

Biosynthetic Pathway from 2,3-Oxidosqualene to Ginsenosides.
Protopanaxadiol: A Multi-Target Agent

Protopanaxadiol has been shown to exert its biological effects by modulating multiple signaling pathways. Its anti-cancer and anti-inflammatory actions are often attributed to its ability to interfere with key cellular processes.

Protopanaxadiol has been reported to induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, including the activation of caspase cascades and modulation of key signaling pathways like NF-κB, JNK, and MAPK/ERK.[5][9]

PPD Protopanaxadiol NFkB NF-κB Pathway PPD->NFkB Inhibits JNK JNK Pathway PPD->JNK Inhibits MAPK_ERK MAPK/ERK Pathway PPD->MAPK_ERK Inhibits Caspases Caspase Activation PPD->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Simplified overview of Protopanaxadiol's anti-cancer signaling.

The neuroprotective effects of Protopanaxadiol are linked to its ability to mitigate oxidative stress and preserve mitochondrial function in the face of excitotoxicity.

Glutamate Glutamate Excitotoxicity ROS Increased ROS Glutamate->ROS Mito_Dys Mitochondrial Dysfunction Glutamate->Mito_Dys ROS->Mito_Dys Neuroprotection Neuroprotection PPD Protopanaxadiol PPD->ROS Inhibits PPD->Mito_Dys Prevents PPD->Neuroprotection

Neuroprotective mechanism of Protopanaxadiol against excitotoxicity.

Experimental Protocols

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.

Workflow:

A Seed RAW 264.7 cells in a 96-well plate B Pre-treat with this compound or Protopanaxadiol A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G

Workflow for Nitric Oxide Production Assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Protopanaxadiol.

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 5-10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added to each well.

    • The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.[10]

Anti-Cancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HEC-1A, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or Protopanaxadiol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.[11][12][13]

Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay in PC12 Cells

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by excessive glutamate exposure.

Methodology:

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with horse serum and fetal bovine serum. For differentiation into a neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).

  • Pre-treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of this compound or Protopanaxadiol for a designated time (e.g., 2 hours).

  • Glutamate Treatment: Glutamate is added to the wells at a final concentration known to induce excitotoxicity (e.g., 5-10 mM) for 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay as described above. An increase in cell viability in the presence of the test compound compared to glutamate treatment alone indicates a neuroprotective effect.[6][14][15]

Conclusion

Protopanaxadiol exhibits a broad spectrum of potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, which are supported by a growing body of experimental evidence. Its mechanisms of action involve the modulation of multiple key signaling pathways. This compound, as the direct precursor to Protopanaxadiol, holds significant therapeutic promise. However, further dedicated research is required to fully elucidate its specific bioactivities and mechanisms of action, and to enable a more direct and quantitative comparison with Protopanaxadiol. This guide highlights the current state of knowledge and underscores the need for continued investigation into the pharmacological potential of this compound.

References

Confirming the function of candidate Dammarenediol-II synthase genes through yeast expression assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the sciences, identifying and characterizing the function of novel genes is a critical step. This guide provides a comprehensive comparison of yeast expression assays for confirming the function of candidate Dammarenediol-II synthase genes, complete with experimental data, detailed protocols, and a comparison with alternative methods.

Dammarenediol-II is a key precursor in the biosynthesis of valuable triterpenoids, such as ginsenosides, which possess a wide range of pharmacological activities. The functional confirmation of candidate Dammarenediol-II synthase (DS) genes, typically identified through transcriptomic analysis and bioinformatics, is essential for their utilization in synthetic biology and metabolic engineering endeavors. Heterologous expression in microbial hosts, particularly the yeast Saccharomyces cerevisiae, has emerged as a robust and widely adopted method for this purpose.[1][2]

Performance Comparison of Candidate Dammarenediol-II Synthase Genes in Yeast

The heterologous expression of candidate DS genes in yeast allows for the direct assessment of their ability to convert the endogenous substrate 2,3-oxidosqualene into dammarenediol-II. The production of dammarenediol-II can be quantified, providing a clear measure of the enzyme's activity.

Candidate GeneHost StrainExpression SystemDammarenediol-II YieldReference
Panax ginseng DSS. cerevisiae INVSc1pESC-HIS vector7.53 mg/g dry cell weight[3]
Panax ginseng DS-GFP fusionS. cerevisiae INVSc1pESC-HIS vector12.24 mg/g dry cell weight[3]
Panax ginseng PgDDSChlamydomonas reinhardtii SV1-~35 µg/L[4]
Panax ginseng PgDDS (multi-copy)Chlamydomonas reinhardtii SV2-~70 µg/L[4]
Panax ginseng PgDDS (optimized)Chlamydomonas reinhardtii-~2.6 mg/L[5]
Gynostemma longipes GlOSC1S. cerevisiae-Detected (qualitative)[6]
Panax quinquefolius PqDSS. cerevisiae-Detected (qualitative)[7]

Comparison with Alternative Functional Confirmation Methods

While yeast expression is a powerful tool, other methods can also be employed to characterize terpene synthase function.

MethodDescriptionAdvantagesDisadvantages
Yeast Expression Assay Heterologous expression of the candidate gene in S. cerevisiae. The product is extracted from the yeast culture and analyzed.Well-established protocols, eukaryotic expression system (proper protein folding), endogenous precursor supply, relatively low cost.[1][2]Lower yields compared to optimized systems, potential for product degradation by endogenous enzymes.
In Vitro Enzyme Assays The candidate enzyme is produced (e.g., in E. coli), purified, and then incubated with the substrate (2,3-oxidosqualene) in a cell-free system.Direct measurement of enzyme kinetics, precise control over reaction conditions.Requires purified enzyme and substrate, which can be challenging to obtain. Does not reflect in vivo conditions.
E. coli Expression System Heterologous expression of the candidate gene in Escherichia coli.Rapid growth, high protein expression levels, simple genetics.[8]Lack of post-translational modifications, potential for protein misfolding and inclusion body formation, may require engineering of precursor pathways.
Plant-based Transient Expression Transient expression of the gene in plants like Nicotiana benthamiana.Reflects the native plant environment, allows for the study of enzyme localization and interaction with other plant proteins.More complex and time-consuming than microbial systems, lower product yields.

Experimental Protocols

Detailed Methodology for Yeast Expression and GC-MS Analysis

This protocol is adapted from established methods for the heterologous expression of triterpene synthases in yeast.[1][9]

1. Yeast Strain and Plasmid Construction:

  • Yeast Strain: Saccharomyces cerevisiae strain GIL77 (lanosterol synthase deficient, erg7) is often used to prevent the conversion of 2,3-oxidosqualene to lanosterol, thereby increasing its availability for the heterologously expressed DS.[10]

  • Plasmid: The full-length cDNA of the candidate Dammarenediol-II synthase gene is cloned into a yeast expression vector, such as pYES2, under the control of a galactose-inducible promoter (e.g., GAL1).[2]

2. Yeast Transformation:

  • Transform the constructed plasmid into the competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

  • Select for positive transformants by plating on synthetic defined (SD) medium lacking the appropriate auxotrophic marker (e.g., uracil for pYES2).

3. Yeast Culture and Induction:

  • Inoculate a single colony of the transformed yeast into 5 mL of SD selective medium containing 2% (w/v) glucose and grow overnight at 30°C with shaking.

  • Use the overnight culture to inoculate 50 mL of the same medium and grow to an optical density at 600 nm (OD600) of 0.6-0.8.

  • Harvest the cells by centrifugation, wash with sterile water, and resuspend in 50 mL of induction medium (SD selective medium containing 2% (w/v) galactose instead of glucose).

  • Incubate at 30°C with shaking for 48-72 hours to induce gene expression and product accumulation.

4. Extraction of Triterpenoids:

  • Harvest the yeast cells by centrifugation.

  • Perform alkaline hydrolysis by resuspending the cell pellet in 20% (w/v) KOH in 50% (v/v) ethanol and incubating at 80°C for 10 minutes. This step breaks open the yeast cells and saponifies lipids.

  • Allow the mixture to cool to room temperature.

  • Extract the non-saponifiable lipids (including dammarenediol-II) three times with an equal volume of n-hexane.

  • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

5. GC-MS Analysis:

  • Resuspend the dried extract in a suitable solvent (e.g., ethyl acetate).

  • Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC conditions (example): Use a capillary column (e.g., HP-5MS). Set the oven temperature program to start at 80°C for 1 min, then ramp to 300°C at a rate of 20°C/min, and hold at 300°C for 20 min.

  • MS conditions: Use electron impact (EI) ionization.

  • Identify dammarenediol-II by comparing the retention time and mass spectrum of the peak in the sample with those of an authentic dammarenediol-II standard.

Visualizing the Process

Dammarenediol-II Biosynthesis Pathway in Engineered Yeast

Dammarenediol_II_Biosynthesis cluster_MVA Endogenous Mevalonate (MVA) Pathway cluster_Sterol Competing Sterol Pathway (in wild-type) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase (ERG9) 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (ERG1) Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Candidate Dammarenediol-II Synthase (heterologous) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase (ERG7) Ergosterol Ergosterol Lanosterol->Ergosterol

Caption: Biosynthesis of Dammarenediol-II in engineered S. cerevisiae.

Experimental Workflow for Yeast Expression Assay

Yeast_Expression_Workflow cluster_Cloning Gene Cloning cluster_Yeast_Work Yeast Manipulation cluster_Analysis Analysis Isolate_DS_cDNA Isolate Candidate DS cDNA Clone_into_Vector Clone into Yeast Expression Vector (e.g., pYES2) Isolate_DS_cDNA->Clone_into_Vector Transform_Yeast Transform into S. cerevisiae (e.g., erg7 mutant) Clone_into_Vector->Transform_Yeast Culture_Induce Culture and Induce Expression (Galactose medium) Transform_Yeast->Culture_Induce Extract_Metabolites Extract Triterpenoids (Alkaline Lysis, Hexane Extraction) Culture_Induce->Extract_Metabolites GC_MS_Analysis GC-MS Analysis Extract_Metabolites->GC_MS_Analysis Confirm_Function Confirm Dammarenediol-II Production GC_MS_Analysis->Confirm_Function

Caption: Workflow for functional confirmation of Dammarenediol-II synthase genes.

References

Analysis of phytosterol reduction as a consequence of Dammarenediol II production in transgenic plants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The metabolic engineering of plants to produce high-value therapeutic compounds, such as the ginsenoside precursor dammarenediol-II, presents a promising avenue for pharmaceutical development. However, the introduction of novel biosynthetic pathways can have unintended consequences on the plant's native metabolism. This guide provides a comprehensive analysis of the reduction in phytosterols as a direct result of dammarenediol-II production in transgenic plants, offering valuable insights for researchers in metabolic engineering and drug discovery.

Metabolic Crossroads: The Competition for 2,3-Oxidosqualene

The core of the interaction between dammarenediol-II and phytosterol biosynthesis lies in a shared precursor: 2,3-oxidosqualene. In non-transgenic plants, this molecule serves as a key substrate for cycloartenol synthase, the enzyme that initiates the biosynthetic pathway leading to essential phytosterols like campesterol, stigmasterol, and β-sitosterol. These phytosterols are integral components of plant cell membranes, influencing their fluidity and permeability.

The introduction of the Panax ginseng dammarenediol-II synthase gene (PgDDS) into a host plant, such as tobacco, creates a new metabolic branch. The dammarenediol-II synthase enzyme directly competes with the endogenous cycloartenol synthase for the available pool of 2,3-oxidosqualene. This competition results in a metabolic shift, redirecting the flux of this crucial precursor away from phytosterol synthesis and towards the production of dammarenediol-II.[1]

Quantitative Analysis of Phytosterol Reduction

The overexpression of dammarenediol-II synthase in transgenic plants has been shown to cause a significant decrease in the accumulation of major phytosterols. The following table summarizes the quantitative data from studies on transgenic tobacco plants expressing the PgDDS gene.

PhytosterolWild-Type (Control) Plant Content (µg/g DW)Transgenic Plant Content (µg/g DW)Percentage Reduction (%)
CampesterolData not available in search resultsData not available in search resultsReduced[1][2]
StigmasterolData not available in search resultsData not available in search resultsReduced[1][2]
β-SitosterolData not available in search resultsData not available in search resultsReduced[1][2]
Total Phytosterols Data not available in search results Data not available in search results Significantly Reduced
Dammarenediol-II Not detected Up to 157.8 µg/g DW (in roots) [1][2]N/A

Note: While the search results confirm a reduction in phytosterols, specific quantitative comparison data between wild-type and transgenic plants was not available. The provided data highlights the successful production of dammarenediol-II in transgenic lines, which directly leads to the observed decrease in phytosterols.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for replicating and building upon these findings. The following sections outline the key protocols used in the generation of dammarenediol-II-producing transgenic plants and the subsequent analysis of their metabolic profiles.

Generation of Transgenic Plants
  • Gene Cassette Construction: The coding sequence of the dammarenediol-II synthase gene (PgDDS) from Panax ginseng is cloned into a plant expression vector. The gene is typically placed under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, to ensure high levels of expression in the transgenic plant tissues.

  • Agrobacterium-mediated Transformation: The engineered expression vector is introduced into Agrobacterium tumefaciens. Leaf discs or other explants from the target plant (e.g., Nicotiana tabacum) are co-cultivated with the transformed Agrobacterium. The bacteria transfer the T-DNA region of the vector, containing the PgDDS gene, into the plant genome.

  • Selection and Regeneration: The transformed plant cells are selected on a medium containing an appropriate antibiotic or herbicide, corresponding to a resistance gene present in the T-DNA. The surviving cells are then regenerated into whole transgenic plants.

Metabolite Extraction and Analysis
  • Sample Preparation: Plant tissues (leaves, stems, roots) from both wild-type and transgenic plants are harvested, freeze-dried, and ground into a fine powder.

  • Extraction: The powdered tissue is extracted with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, to isolate the lipophilic compounds, including phytosterols and dammarenediol-II.

  • Hydrolysis: The crude extract is subjected to saponification (alkaline hydrolysis) to release the free sterols from their esterified forms.

  • Derivatization: The hydroxyl groups of the sterols and dammarenediol-II are derivatized, typically by silylation, to increase their volatility for gas chromatography analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized samples are analyzed by GC-MS. The compounds are separated based on their retention times on the GC column and identified by their characteristic mass spectra. Quantification is achieved by comparing the peak areas of the target compounds to those of known standards.

Visualizing the Metabolic Diversion

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

cluster_upstream Upstream Mevalonate Pathway cluster_branch Branch Point cluster_phytosterol Endogenous Phytosterol Pathway cluster_dammarenediol Engineered Dammarenediol-II Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol synthase Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II synthase (transgene) Campesterol Campesterol Cycloartenol->Campesterol β-Sitosterol β-Sitosterol Cycloartenol->β-Sitosterol Stigmasterol Stigmasterol Campesterol->Stigmasterol

Caption: Biosynthetic pathway competition for 2,3-oxidosqualene.

cluster_transformation Transgenic Plant Generation cluster_analysis Metabolite Analysis cluster_comparison Comparative Analysis Gene Cassette Construction Gene Cassette Construction Agrobacterium-mediated Transformation Agrobacterium-mediated Transformation Gene Cassette Construction->Agrobacterium-mediated Transformation Selection & Regeneration Selection & Regeneration Agrobacterium-mediated Transformation->Selection & Regeneration Tissue Harvesting & Grinding Tissue Harvesting & Grinding Selection & Regeneration->Tissue Harvesting & Grinding Transgenic Plant Solvent Extraction Solvent Extraction Tissue Harvesting & Grinding->Solvent Extraction Saponification Saponification Solvent Extraction->Saponification Derivatization Derivatization Saponification->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Quantification of Phytosterols Quantification of Phytosterols GC-MS Analysis->Quantification of Phytosterols Quantification of Dammarenediol-II Quantification of Dammarenediol-II GC-MS Analysis->Quantification of Dammarenediol-II Wild-Type Plant Wild-Type Plant Wild-Type Plant->Tissue Harvesting & Grinding Comparison Comparison Quantification of Phytosterols->Comparison Quantification of Dammarenediol-II->Comparison

Caption: Experimental workflow for comparative metabolite analysis.

Conclusion and Future Perspectives

The production of dammarenediol-II in transgenic plants serves as a clear example of metabolic engineering's potential and its inherent challenges. The redirection of carbon flux from essential endogenous pathways to a novel biosynthetic route highlights the intricate and competitive nature of plant metabolism. While the reduction in phytosterols may not have a detrimental effect on the overall viability of the plant in a controlled environment, it is a critical factor to consider, especially for large-scale cultivation.

Future research should focus on strategies to mitigate this metabolic competition. This could involve the targeted expression of dammarenediol-II synthase in specific tissues or at particular developmental stages to minimize the impact on whole-plant physiology. Furthermore, enhancing the upstream supply of 2,3-oxidosqualene could potentially support both pathways, leading to the co-accumulation of high levels of both dammarenediol-II and phytosterols. A deeper understanding of the regulatory networks governing triterpenoid biosynthesis will be paramount in developing more sophisticated and efficient metabolic engineering strategies for the production of valuable pharmaceuticals in plants.

References

Safety Operating Guide

Navigating the Safe Disposal of Dammarenediol II in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Dammarenediol II, a tetracyclic triterpenoid and a key precursor in the biosynthesis of ginsenosides.[1][2] Adherence to these protocols is crucial for minimizing risks and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, is contingent on its form (solid or in solution) and the nature of any contaminants. The following steps provide a general framework for its safe disposal:

  • Waste Identification and Segregation:

    • Pure, uncontaminated this compound solid waste should be collected in a designated, clearly labeled hazardous waste container.

    • Solutions containing this compound should be segregated based on the solvent used. Halogenated and non-halogenated solvent waste streams must be kept separate.

    • Any materials used for cleaning spills or handling the compound, such as contaminated gloves, paper towels, or weighing paper, should also be disposed of as solid hazardous waste.

  • Containerization:

    • Use only approved, chemically resistant containers for waste collection.

    • Ensure containers are in good condition and have a secure, tight-fitting lid to prevent leaks or spills.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. If in a solution, list all components and their approximate percentages.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

    • Keep the waste storage area away from heat sources, open flames, and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with accurate information about the waste composition.

    • Never dispose of this compound down the drain or in the regular trash.[3]

Quantitative Data Summary

While specific quantitative data on the toxicity and environmental hazards of this compound are not extensively documented in the provided search results, its basic chemical properties are known.

PropertyValueSource
Molecular Formula C₃₀H₅₂O₂PubChem[1]
Molecular Weight 444.7 g/mol PubChem[1]
Physical State SolidInferred from chemical structure
Solubility Insoluble in waterInferred from triterpenoid structure

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Dammarenediol_II_Disposal_Workflow start Start: this compound Waste Generated assess_form Assess Waste Form start->assess_form solid_waste Solid this compound Waste assess_form->solid_waste Solid liquid_waste This compound Solution assess_form->liquid_waste Liquid collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid identify_solvent Identify Solvent Type liquid_waste->identify_solvent halogenated Halogenated Solvent identify_solvent->halogenated Halogenated non_halogenated Non-Halogenated Solvent identify_solvent->non_halogenated Non-Halogenated collect_halogenated Collect in Halogenated Waste Container halogenated->collect_halogenated collect_non_halogenated Collect in Non-Halogenated Waste Container non_halogenated->collect_non_halogenated label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name(s) - Approximate Quantities collect_solid->label_container collect_halogenated->label_container collect_non_halogenated->label_container store_waste Store in Secure Secondary Containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Operational Guide for Handling Dammarenediol II

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Dammarenediol II. It includes detailed operational procedures and disposal plans to ensure laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health risks. It is suspected of causing genetic defects and cancer, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects.

1.1. GHS Hazard Classification

Hazard ClassCategory
Skin SensitizationCategory 1
Germ Cell MutagenicityCategory 2
CarcinogenicityCategory 2
Acute Aquatic HazardCategory 3
Chronic Aquatic HazardCategory 4
Source: Sigma-Aldrich Safety Data Sheet

1.2. Recommended Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:

PPE TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and potential allergic reactions.
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.To protect eyes from dust and splashes.
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of work.To prevent skin contamination. Contaminated work clothing should not be allowed out of the workplace.
Respiratory Protection Use a NIOSH-approved respirator with appropriate filters if dust is generated and ventilation is inadequate.To prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from heat and sources of ignition[1]. The recommended storage temperature can be found on the product label[1].

2.2. Weighing and Aliquoting

  • Designated Area: Conduct all weighing and aliquoting in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Avoid Dust Generation: Handle the solid material carefully to avoid generating dust.

  • Tool Selection: Use non-sparking tools for handling the substance[1].

  • Container Labeling: Clearly label all secondary containers with the chemical name, concentration, and appropriate hazard warnings.

2.3. Dissolving and Solution Handling

  • Solvent Selection: Choose an appropriate solvent based on experimental requirements.

  • Procedure: Add the solvent to the pre-weighed this compound slowly while stirring to ensure complete dissolution.

  • Personal Protective Equipment: Always wear the recommended PPE during this process.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentFirst Aid / Emergency Response
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation or a rash occurs, consult a physician.
Eye Contact Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention from an ophthalmologist.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor[2].
Spill Evacuate the area. Avoid breathing dust. Wear appropriate PPE. Cover the spill with an inert absorbent material and collect it for disposal. Prevent the product from entering drains[2].

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including unused material, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant. Do not allow the product to enter drains or surface water.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

DammarenediolII_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Post-Experiment A Review SDS and SOPs B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Receive and Inspect Container B->C Proceed to Handling D Store in a Cool, Dry, Well-Ventilated Area C->D E Weigh Solid Compound D->E F Prepare Solution E->F G Perform Experiment F->G Use in Experiment H Decontaminate Work Area G->H Complete Experiment I Dispose of Waste (Chemical and Contaminated Materials) H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dammarenediol II
Reactant of Route 2
Dammarenediol II

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.